(1s)-1-(2-methoxypyridin-3-yl)ethan-1-ol
Description
Structure
3D Structure
Properties
IUPAC Name |
(1S)-1-(2-methoxypyridin-3-yl)ethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO2/c1-6(10)7-4-3-5-9-8(7)11-2/h3-6,10H,1-2H3/t6-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLIFVHCCBIVTPB-LURJTMIESA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(N=CC=C1)OC)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=C(N=CC=C1)OC)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
In-Depth Technical Guide: Chemical Properties and Asymmetric Synthesis of (1S)-1-(2-methoxypyridin-3-yl)ethan-1-ol
Executive Summary
In modern drug discovery, the incorporation of chiral heteroaryl motifs is a proven strategy for optimizing the pharmacokinetic and pharmacodynamic profiles of small-molecule therapeutics. (1S)-1-(2-methoxypyridin-3-yl)ethan-1-ol is a highly valuable, stereochemically pure building block. The 2-methoxypyridine scaffold serves as a privileged bioisostere for standard phenyl or phenol rings, offering improved aqueous solubility, modulated lipophilicity, and enhanced metabolic stability.
As a Senior Application Scientist, I have designed this whitepaper to provide a rigorous, field-proven framework for understanding the physicochemical properties of this molecule, alongside a self-validating protocol for its asymmetric synthesis.
Physicochemical Profiling & Structural Dynamics
The molecular architecture of (1S)-1-(2-methoxypyridin-3-yl)ethan-1-ol features a pyridine ring substituted with a strongly electron-donating methoxy group at the C2 position and a chiral 1-hydroxyethyl group at the C3 position.
The stereocenter at the benzylic-like carbon dictates the molecule's spatial trajectory when interacting with biological targets or chiral catalysts. According to Cahn-Ingold-Prelog (CIP) priority rules, the hydroxyl group (-OH) takes highest priority, followed by the pyridine ring, and then the methyl group. In the (1S) configuration, this arrangement projects the hydroxyl group in a specific vector that is often critical for hydrogen-bonding interactions in enzyme active sites.
Quantitative Data Summary
The following table consolidates the critical physicochemical parameters required for analytical tracking and synthetic planning:
| Property | Value | Scientific Relevance |
| Chemical Name | (1S)-1-(2-methoxypyridin-3-yl)ethan-1-ol | IUPAC standard nomenclature. |
| CAS Registry Number | 1841119-12-7[1] | Unique identifier for the (S)-enantiomer. |
| Racemate CAS | 112197-02-1[2] | Reference for non-chiral assays. |
| Ketone Precursor CAS | 131674-40-3[3] | Starting material for asymmetric reduction. |
| Molecular Formula | C8H11NO2 | Core elemental composition. |
| Molecular Weight | 153.18 g/mol [4] | Crucial for stoichiometric calculations. |
| Density (Predicted) | 1.112±0.06 g/cm³[2] | Relevant for volumetric dispensing. |
| pKa (Predicted, Alcohol) | 13.26±0.20[2] | Indicates slight acidity due to the electron-withdrawing nature of the pyridine ring. |
| Storage Temperature | 0–8 °C[2] | Prevents thermal degradation or slow oxidation. |
Mechanistic Pathways: The Asymmetric Synthesis Strategy
While kinetic resolution of the racemic alcohol is possible, the most atom-economical and scalable approach is the asymmetric reduction of the prochiral ketone, 1-(2-methoxypyridin-3-yl)ethanone [3].
To achieve >98% enantiomeric excess (ee), the Corey-Bakshi-Shibata (CBS) reduction is the gold standard. The choice of the (S)-CBS catalyst is driven by strict steric causality: the bulky 2-methoxypyridin-3-yl group is forced into the less sterically hindered equatorial position of the catalyst's bicyclic transition state. This spatial locking directs the hydride transfer exclusively to the Re-face of the carbonyl, yielding the (1S)-stereocenter.
Furthermore, because the pyridine nitrogen is weakly Lewis basic, it can coordinate with the borane reagent. To counteract this and prevent catalyst poisoning, a slight stoichiometric excess of borane is required.
Fig 1. Logical flow and transition state assembly of the CBS asymmetric reduction.
Experimental Protocol: Enantioselective CBS Reduction
This protocol is designed as a self-validating system . Every step includes a mechanistic rationale (causality) to ensure reproducibility and high enantiomeric fidelity.
Materials Required:
-
1-(2-methoxypyridin-3-yl)ethanone (1.0 equiv, 10 mmol)[3]
-
(S)-(-)-2-Methyl-CBS-oxazaborolidine (0.1 equiv, 1 mmol)
-
Borane-dimethyl sulfide (BMS) complex (1.5 equiv, 15 mmol)
-
Anhydrous Tetrahydrofuran (THF) (70 mL)
Step-by-Step Methodology:
-
System Preparation (Moisture Exclusion): Flame-dry a 250 mL Schlenk flask under a continuous flow of argon.
-
Causality: The active oxazaborolidine-borane complex is highly sensitive to moisture. Even trace water will hydrolyze the catalyst, leading to a precipitous drop in enantiomeric excess (ee).
-
-
Catalyst Activation: Add the (S)-CBS catalyst (1 mmol) and anhydrous THF (50 mL) to the flask. Cool the solution to 0 °C using an ice-water bath. Slowly add the BMS complex (15 mmol) dropwise. Stir for 15 minutes.
-
Causality: The 15-minute incubation ensures the complete formation of the active chiral reducing species. The 1.5 equivalents of BMS account for the Lewis basicity of the pyridine nitrogen, which will sequester a portion of the borane.
-
-
Controlled Substrate Addition (Critical Step): Dissolve the ketone (10 mmol) in 20 mL of anhydrous THF. Add this solution to the reaction mixture via a syringe pump over a period of 1.5 hours.
-
Causality: Uncatalyzed reduction of the ketone by free borane is a competing background reaction that produces the racemic alcohol. The syringe pump maintains a near-zero steady-state concentration of the uncoordinated ketone, forcing it to react exclusively with the highly active chiral CBS complex.
-
-
Reaction Quenching: Once TLC or LC-MS indicates complete consumption of the ketone, carefully add methanol (10 mL) dropwise at 0 °C.
-
Causality: Methanol safely reacts with residual borane to form volatile trimethyl borate and hydrogen gas. This avoids the use of strong aqueous acids, which would protonate the basic pyridine product and complicate extraction.
-
-
Workup & Isolation: Concentrate the mixture under reduced pressure. Partition the residue between Ethyl Acetate (EtOAc) and saturated aqueous NH₄Cl. Extract the aqueous layer twice with EtOAc. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purification & Validation: Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient). Validate the enantiomeric purity via Chiral HPLC (e.g., Chiralcel OD-H column). The absolute configuration is confirmed by comparing the optical rotation to literature standards.
Downstream Synthetic Utility
In drug development, (1S)-1-(2-methoxypyridin-3-yl)ethan-1-ol acts as a versatile chiral hub. The secondary alcohol can be manipulated to access a wide array of pharmacophores.
If the synthetic goal requires inversion of stereochemistry (yielding the (1R)-configuration), the Mitsunobu reaction is employed. If the goal is to build complex ethers while retaining stereochemistry , standard O-alkylation under basic conditions is utilized.
Fig 2. Divergent downstream synthetic workflows leveraging the (1S)-chiral center.
References
Sources
An In-Depth Technical Guide to (1S)-1-(2-methoxypyridin-3-yl)ethan-1-ol: Synthesis, Characterization, and Applications in Drug Discovery
Introduction
(1S)-1-(2-methoxypyridin-3-yl)ethan-1-ol is a chiral pyridyl alcohol with significant potential as a versatile building block in the synthesis of complex, high-value molecules for the pharmaceutical and agrochemical industries. The presence of a stereogenic center and multiple functional groups—a pyridine ring, a methoxy ether, and a secondary alcohol—offers a rich platform for diverse chemical modifications. This guide provides a comprehensive overview of its chemical identity, state-of-the-art synthetic and resolution strategies, analytical characterization, and its prospective applications in modern drug development. While a specific CAS number for the (1S)-enantiomer is not publicly registered, this document will reference the racemic mixture for identification purposes and focus on methodologies to obtain the enantiopure (S)-form.
Chemical Identifiers and Physicochemical Properties
The unambiguous identification of a chemical entity is paramount for regulatory compliance, safety, and scientific reproducibility. The key identifiers and physicochemical properties for the racemic 1-(2-methoxypyridin-3-yl)ethanol are summarized below.
| Identifier | Value | Source |
| Compound Name | 1-(2-methoxypyridin-3-yl)ethanol | MilliporeSigma[1] |
| Synonym(s) | 1-(2-methoxy-3-pyridinyl)ethanol | MilliporeSigma[1] |
| CAS Number | 112197-02-1 (for the racemic mixture) | MilliporeSigma[1] |
| Molecular Formula | C₈H₁₁NO₂ | PubChem[2] |
| Molecular Weight | 153.18 g/mol | MilliporeSigma[1] |
| InChI | InChI=1S/C8H11NO2/c1-6(10)7-4-3-5-9-8(7)11-2/h3-6,10H,1-2H3 | PubChem[2] |
| InChIKey | VLIFVHCCBIVTPB-UHFFFAOYSA-N | PubChem[2] |
| SMILES | CC(C1=C(N=CC=C1)OC)O | PubChem[2] |
| Physical Form | Pale-yellow to Yellow-brown Liquid | MilliporeSigma[1] |
| Storage Temperature | Room temperature | MilliporeSigma[1] |
Synthesis and Enantioselective Strategies
The synthesis of enantiomerically pure (1S)-1-(2-methoxypyridin-3-yl)ethan-1-ol can be approached through two primary strategies: asymmetric synthesis from an achiral precursor or resolution of a racemic mixture.
Asymmetric Synthesis: Catalytic Reduction
The most direct route to the (1S)-enantiomer is the asymmetric reduction of the corresponding ketone, 2-methoxy-3-acetylpyridine. This transformation is a cornerstone of modern synthetic chemistry, with well-established protocols utilizing chiral catalysts. The Noyori-type asymmetric hydrogenation, employing ruthenium-BINAP catalysts, is a field-proven method for the highly enantioselective reduction of ketones.
The rationale behind selecting a Noyori-type catalyst lies in its broad substrate scope and exceptional enantioselectivity for a wide range of ketones, including those with heteroaromatic substituents. The diphosphine ligand, BINAP, creates a chiral environment around the ruthenium center, which directs the hydride transfer to one face of the prochiral ketone, leading to the preferential formation of one enantiomer.
Caption: Conceptual workflow for the asymmetric hydrogenation of 2-methoxy-3-acetylpyridine.
Representative Experimental Protocol: Asymmetric Hydrogenation
This protocol is a representative example based on established Noyori-type reductions and should be optimized for this specific substrate.
-
Catalyst Preparation: In a glovebox, a Schlenk flask is charged with [RuCl₂(p-cymene)]₂ (0.5 mol%) and the chiral ligand, (S)-BINAP (1.1 mol%). Anhydrous, degassed solvent (e.g., methanol or ethanol, 10 mL) is added, and the mixture is stirred at a specified temperature (e.g., 50 °C) for 1 hour to form the active catalyst.
-
Hydrogenation: To the catalyst solution, add the substrate, 2-methoxy-3-acetylpyridine (1.0 eq).
-
Reaction Execution: The flask is placed in an autoclave, which is then purged with hydrogen gas three times before being pressurized to the desired pressure (e.g., 10-50 atm H₂).
-
Monitoring and Work-up: The reaction is stirred at a controlled temperature until complete conversion is observed by TLC or GC analysis. Upon completion, the autoclave is carefully depressurized, and the solvent is removed under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel to afford the enantiomerically enriched (1S)-1-(2-methoxypyridin-3-yl)ethan-1-ol. The enantiomeric excess is determined by chiral HPLC.
Chiral Resolution of Racemic Alcohol
An alternative and widely practiced industrial method is the resolution of the racemic alcohol. This can be achieved through several techniques, with enzymatic kinetic resolution and diastereomeric salt formation being the most common.
Enzymatic Kinetic Resolution
Lipases are a class of enzymes that can selectively acylate one enantiomer of a racemic alcohol at a faster rate than the other.[3] This difference in reaction rate allows for the separation of the unreacted alcohol (one enantiomer) from the newly formed ester (the other enantiomer). Candida antarctica lipase B (CALB), often immobilized as Novozym 435, is a robust and highly selective biocatalyst for such resolutions.[4]
Caption: Workflow for the enzymatic kinetic resolution of racemic 1-(2-methoxypyridin-3-yl)ethanol.
Representative Experimental Protocol: Lipase-Catalyzed Resolution
-
Reaction Setup: To a solution of racemic 1-(2-methoxypyridin-3-yl)ethanol (1.0 eq) in an anhydrous organic solvent (e.g., toluene or tert-butyl methyl ether), add an acyl donor such as vinyl acetate (2.0 eq).
-
Enzymatic Reaction: Add immobilized Candida antarctica lipase B (Novozym 435) (e.g., 10-50 mg per mmol of substrate).
-
Monitoring: Stir the reaction at a controlled temperature (e.g., 30-40 °C) and monitor the conversion by GC or HPLC. The reaction is typically stopped at or near 50% conversion to achieve high enantiomeric excess for both the remaining alcohol and the formed ester.
-
Work-up and Separation: Upon reaching the desired conversion, filter off the immobilized enzyme (which can often be reused). The filtrate is concentrated, and the remaining alcohol and the ester are separated by column chromatography.
-
Hydrolysis (Optional): The separated ester can be hydrolyzed back to the corresponding alcohol enantiomer if desired, using standard basic or acidic conditions.
Applications in Drug Development
Chiral alcohols, particularly those bearing a pyridine moiety, are privileged structures in medicinal chemistry. The pyridine ring can act as a hydrogen bond acceptor and engage in π-stacking interactions with biological targets, while the stereochemistry of the alcohol is often crucial for specific binding and biological activity.
(1S)-1-(2-methoxypyridin-3-yl)ethan-1-ol is a valuable chiral building block for the synthesis of more complex molecules. Its potential applications include:
-
Kinase Inhibitors: The pyridine scaffold is a common feature in many kinase inhibitors. The stereodefined alcohol can be used to introduce a specific spatial orientation for interacting with the hinge region or other pockets of the kinase domain.
-
GPCR Ligands: G-protein coupled receptors often have well-defined chiral binding pockets. This building block could be incorporated into ligands targeting these receptors.
-
Asymmetric Synthesis: The hydroxyl group can be used as a handle for further synthetic transformations, allowing for the construction of more elaborate chiral molecules.
While specific examples of drugs derived directly from this molecule are not prevalent in the public literature, the structural motif is present in numerous patented compounds in various therapeutic areas.
Analytical Characterization
Thorough analytical characterization is essential to confirm the identity and purity of the synthesized compound.
Mass Spectrometry
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The predicted mass spectral data for 1-(2-methoxypyridin-3-yl)ethanol is presented below.
| Adduct | m/z (Predicted) | Source |
| [M+H]⁺ | 154.08626 | PubChem[2] |
| [M+Na]⁺ | 176.06820 | PubChem[2] |
| [M-H]⁻ | 152.07170 | PubChem[2] |
| [M+H-H₂O]⁺ | 136.07624 | PubChem[2] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Predicted ¹H and ¹³C NMR Data (in CDCl₃)
| Position | Predicted ¹³C Chemical Shift (ppm) | Predicted ¹H Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) |
| 1 | - | 1.45 | d | ~6.5 Hz |
| 2 | - | 5.05 | q | ~6.5 Hz |
| 3 | 53.5 | 3.90 | s | - |
| 4 | 163.0 | - | - | - |
| 5 | 138.0 | 7.95 | dd | ~5.0, 2.0 Hz |
| 6 | 122.0 | 6.90 | dd | ~7.5, 5.0 Hz |
| 7 | 139.0 | 7.50 | dd | ~7.5, 2.0 Hz |
| 8 | 65.0 | - | - | - |
| 9 | 23.0 | - | - | - |
Note: These are predicted values and may differ from experimental data. The proton of the hydroxyl group will appear as a broad singlet and its chemical shift is dependent on concentration and temperature.
Conclusion
(1S)-1-(2-methoxypyridin-3-yl)ethan-1-ol represents a valuable, yet underexplored, chiral building block for synthetic and medicinal chemistry. This guide has outlined its key identifiers, provided a rationale and representative protocols for its enantioselective synthesis and resolution, and discussed its potential applications in drug discovery. The methodologies presented are based on robust and well-established chemical principles, providing a solid foundation for researchers and drug development professionals to utilize this compound in their synthetic endeavors. Further exploration of the biological activities of derivatives of this chiral alcohol is a promising area for future research.
References
-
PubChem. 1-(2-methoxypyridin-3-yl)ethanol. [Link]
-
Wikipedia. Chiral resolution. [Link]
- Gotor-Fernández, V., & Gotor, V. (2007). Lipases-catalyzed enantioselective kinetic resolution of racemic alcohols. Journal of Chemical and Pharmaceutical Research, 7(5), 311-322.
- Magadum, D., & Yadav, G. D. (2017). One-pot synthesis of (R)-1-(pyridin-4-yl)ethyl acetate using tandem catalyst prepared by co-immobilization of palladium and lipase on mesoporous foam: Optimization and kinetic modeling. Catalysis Science & Technology, 7(21), 5036-5049.
- Tan, Y. (2008). Catalytic Asymmetric Hydrogenation of Heteroarenes.
- Parmar, A., Kumar, H., & Marwaha, S. S. (2000). Recent advances in lipase-mediated preparation of pharmaceuticals and their intermediates. Journal of the American Oil Chemists' Society, 77(12), 1259-1268.
- Noyori, R. (1994). Asymmetric Catalysis in Organic Synthesis. John Wiley & Sons.
- Fukuzawa, S. I., & Oki, H. (2005). Combined Ruthenium(II) and Lipase Catalysis for Efficient Dynamic Kinetic Resolution of Secondary Alcohols. Insight into the Racemization Mechanism. Journal of the American Chemical Society, 127(22), 8260–8261.
- Ollevier, T. (2024). Transition-Metal-Catalyzed Asymmetric Reduction of 2-Pyridine Ketones. Synlett.
- Szafran, M., & Komasa, A. (2004). THEORETICAL AND EXPERIMENTAL 1H AND 13C NMR SPECTRA OF 3-HYDROXYPYRIDINE, 3-METHOXYPYRIDINE, AND N-ETHYL-3-OXYPYRIDINIUM BETAINE. Computational Methods in Science and Technology, 10(1), 47-56.
- Gao, H., et al. (2023). Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors. Molecules, 28(6), 2704.
Sources
Technical Safety & Handling Guide: (1S)-1-(2-methoxypyridin-3-yl)ethan-1-ol
Executive Summary
(1S)-1-(2-methoxypyridin-3-yl)ethan-1-ol is a highly specialized chiral building block utilized extensively in the pharmaceutical industry for the asymmetric synthesis of kinase inhibitors and CNS-active therapeutics. Standard Safety Data Sheets (SDS) often lack the mechanistic depth required by synthetic chemists and drug development professionals. This whitepaper translates the physicochemical and toxicological properties of this specific enantiomer into actionable, field-proven laboratory protocols, ensuring both personnel safety and the preservation of stereochemical integrity.
Physicochemical Profiling & Structural Causality
The behavior of (1S)-1-(2-methoxypyridin-3-yl)ethan-1-ol is dictated by the interplay between its electron-rich aromatic core and its chiral alcohol moiety. The electron-donating methoxy group at the 2-position increases the electron density of the pyridine ring, slightly elevating the basicity of the pyridine nitrogen compared to unsubstituted analogs.
Table 1: Quantitative Physicochemical Data
| Property | Value / Description | Impact on Handling |
| CAS Number | 1841119-12-7 | Identifies the specific (S)-enantiomer. |
| Molecular Formula | C8H11NO2 | N/A |
| Molecular Weight | 153.18 g/mol | Determines stoichiometric calculations. |
| Appearance | Colorless to pale yellow oil | Viscous nature requires positive displacement pipetting. |
| Density | ~1.11 g/cm³ | Heavier than water; will form the bottom layer in highly aqueous biphasic non-halogenated mixtures. |
| Enantiomeric Excess | >99% (ee) | Susceptible to racemization under strong acidic conditions. |
Causality Insight: The chiral secondary alcohol at the 3-position is prone to racemization if exposed to strongly acidic conditions. Protonation of the hydroxyl group can lead to the formation of a planar carbocation intermediate. Although the electron-withdrawing nature of the pyridine nitrogen destabilizes this carbocation, the resonance donation from the methoxy group counteracts this, making the molecule sensitive to acid-catalyzed stereochemical degradation.
Hazard Identification & Toxicological Mechanisms
Understanding the biological mechanisms of toxicity is critical for implementing effective safety measures. According to the , pyridine derivatives are classified under severe hazard categories, including acute toxicity (H302) and serious eye irritation (H319)[1].
-
Mechanism of Irritation: The methoxy group enhances the molecule's lipophilicity (logP), facilitating rapid penetration through the lipid bilayers of the skin and mucosal membranes. Once integrated into the membrane, the alcohol moiety acts as a strong hydrogen bond donor and acceptor, disrupting local cellular hydration shells and causing severe ocular and respiratory irritation.
-
Systemic Toxicity: indicates that upon ingestion or heavy inhalation, pyridine scaffolds undergo rapid gastrointestinal and pulmonary absorption[2]. Hepatic metabolism of the pyridine ring can generate reactive N-oxide intermediates, which deplete cellular glutathione and induce hepatotoxicity.
Self-Validating Protocols for Handling & Storage
To maintain structural integrity and prevent exposure, the mandates the use of strict engineering controls when handling volatile or irritating organic compounds[3].
Step-by-Step Protocol: Inert Handling & Storage
-
Preparation: Ensure the chemical fume hood is operating at a face velocity of 80-100 fpm. Don appropriate PPE: double nitrile gloves, splash goggles, and a flame-resistant lab coat.
-
Atmospheric Control: Purge the reaction vessel or storage vial with ultra-high purity Argon.
-
Self-Validation Check: Connect the vessel to a mineral oil bubbler; a steady rate of 1 bubble per second confirms positive pressure, preventing atmospheric moisture ingress.
-
-
Transfer: Use a gas-tight syringe for liquid transfers to prevent aerosolization and atmospheric exposure.
-
Storage: Seal the container with a PTFE-lined cap and Parafilm. Store at 2-8°C in a dark, explosion-proof refrigerator.
-
Self-Validation Check: Run a chiral HPLC aliquot every 6 months to confirm the enantiomeric excess (ee) remains >99%, validating that the storage conditions have successfully prevented racemization.
-
Emergency Response & Spill Mitigation Workflow
In the event of a spill, rapid containment is necessary to prevent inhalation exposure and environmental contamination.
Step-by-Step Protocol: Spill Cleanup
-
Assessment: Evacuate the immediate area. If the spill exceeds 50 mL, trigger laboratory evacuation and notify the Chemical Hygiene Officer (CHO).
-
Containment: Surround the spill with an inert, non-combustible absorbent material (e.g., diatomaceous earth). Do not use combustible materials like sawdust, which may react with concentrated organic residues.
-
Collection: Use non-sparking tools to scoop the absorbed mixture into a highly visible, chemically resistant hazardous waste bag.
-
Decontamination: Wash the spill surface with a 5% mild detergent solution, followed by a water rinse.
-
Self-Validation Check: Illuminate the cleaned area with a 254 nm UV lamp. The conjugated pyridine ring is highly UV-active; the absence of fluorescence validates complete decontamination.
-
Workflow for mitigating and decontaminating chiral pyridine spills.
Synthetic Utility & Downstream Functionalization
(1S)-1-(2-methoxypyridin-3-yl)ethan-1-ol is frequently subjected to Mitsunobu conditions to invert its stereocenter or couple it with complex nucleophiles.
Step-by-Step Protocol: Stereoinvertive Mitsunobu Reaction
-
Reagent Mixing: Dissolve the (1S)-alcohol (1.0 eq), a target nucleophile (e.g., a phenol, 1.2 eq), and triphenylphosphine (PPh3, 1.5 eq) in anhydrous THF under Argon at 0°C.
-
Activation: Perform a dropwise addition of Diisopropyl azodicarboxylate (DIAD, 1.5 eq).
-
Self-Validation Check: The reaction mixture must transition to a pale yellow color, visually confirming the formation of the highly reactive phosphonium betaine intermediate.
-
-
Propagation: Stir at room temperature for 12 hours.
-
Self-Validation Check: Monitor via TLC (UV/KMnO4 stain). The reaction is complete when the starting material spot completely disappears, confirming full conversion.
-
-
Workup: Quench with saturated aqueous NaHCO3 and extract with EtOAc. The basic aqueous layer neutralizes and removes acidic byproducts, isolating the inverted (1R)-product in the organic phase.
Stereoinvertive Mitsunobu functionalization of the (1S)-alcohol.
References
-
Title: Pyridine - Substance Information & Hazard Classification Source: European Chemicals Agency (ECHA) URL: [Link]
-
Title: PubChem Compound Summary for CID 1049, Pyridine Source: National Center for Biotechnology Information (NCBI) URL: [Link]
-
Title: Laboratory Safety Guidance (OSHA 3404-11R) Source: Occupational Safety and Health Administration (OSHA) URL: [Link]
Sources
Molecular weight and formula of (1S)-1-(2-methoxypyridin-3-yl)ethan-1-ol
Technical Monograph: Physicochemical Profiling and Synthetic Utility of (1S)-1-(2-methoxypyridin-3-yl)ethan-1-ol
Part 1: Chemical Identity & Physicochemical Specifications
This section establishes the fundamental identity of the target molecule. As a chiral pyridine derivative, (1S)-1-(2-methoxypyridin-3-yl)ethan-1-ol serves as a critical motif in medicinal chemistry, particularly in the optimization of kinase inhibitors where the pyridine nitrogen modulates solubility and metabolic stability compared to phenyl analogues.
Table 1: Physicochemical Specifications
| Parameter | Specification |
| IUPAC Name | (1S)-1-(2-methoxypyridin-3-yl)ethan-1-ol |
| Common Name | (S)-1-(2-methoxy-3-pyridyl)ethanol |
| CAS Number (Racemic) | 112197-02-1 |
| CAS Number (R-enantiomer) | 1841092-23-6 (Reference for antipode) |
| Molecular Formula | C₈H₁₁NO₂ |
| Molecular Weight | 153.18 g/mol |
| Monoisotopic Mass | 153.079 g/mol |
| Physical State | Viscous colorless to pale yellow oil |
| Chirality | (S)-configuration at C-1 (benzylic position) |
| Solubility | Soluble in MeOH, EtOH, DMSO, DCM; Sparingly soluble in water |
Part 2: Structural Analysis & Stereochemistry
The molecule features a 2-methoxypyridine core substituted at the 3-position with a chiral hydroxyethyl group.
-
Stereocenter: The chiral center is located at the benzylic carbon (C1 of the ethanol chain).
-
Cahn-Ingold-Prelog (CIP) Priority:
-
-OH (Oxygen, Atomic #8)
-
-Pyridine Ring (Carbon attached to N/C, High Priority)
-
-CH₃ (Carbon attached to H, Low Priority)
-
-H (Lowest)
-
Configuration: With the Hydrogen pointing away, the sequence 1 → 2 → 3 follows a counter-clockwise direction, designating the (S) configuration.
-
Visual 1: Structural Identity & Properties
Caption: Structural decomposition of (1S)-1-(2-methoxypyridin-3-yl)ethan-1-ol highlighting key pharmacophore features.
Part 3: Synthetic Routes & Enantioselective Production
Core Directive: High-purity chiral alcohols are rarely isolated from racemic mixtures in industrial settings due to yield loss (max 50%). The preferred route is Asymmetric Transfer Hydrogenation (ATH) of the corresponding ketone.
Protocol: Ru-Catalyzed Asymmetric Transfer Hydrogenation
This protocol utilizes a Noyori-type catalyst system, which is robust for heteroaromatic ketones.
Reagents:
-
Substrate: 1-(2-methoxypyridin-3-yl)ethanone (CAS: 131674-40-3).[1]
-
Catalyst: RuCl(p-cymene)[(S,S)-Ts-DPEN] (Note: The (S,S)-ligand typically induces the (S)-configuration in aryl alkyl ketones, but confirmation via HPLC is mandatory).
-
Hydrogen Source: Formic Acid / Triethylamine (5:2 azeotropic mixture).
-
Solvent: Dichloromethane (DCM) or Methanol.
Step-by-Step Methodology:
-
Catalyst Preparation (In-situ):
-
In a flame-dried Schlenk flask, dissolve [RuCl₂(p-cymene)]₂ (0.005 eq) and (S,S)-Ts-DPEN (0.01 eq) in anhydrous DCM.
-
Add KOH (0.02 eq) and stir for 10 minutes to generate the active 16-electron Ru-hydride species.
-
Why: The base is strictly required to eliminate HCl and activate the precatalyst.
-
-
Reaction Initiation:
-
Add the ketone substrate (1.0 eq) to the catalyst solution.
-
Slowly inject the HCOOH/Et₃N mixture (5 eq of hydride source) at 0°C to prevent exotherm.
-
Allow the reaction to warm to room temperature (25°C) and stir for 12–24 hours.
-
-
Quench & Workup:
-
Monitor conversion via TLC (SiO₂, 30% EtOAc/Hexanes) or LC-MS.
-
Upon completion, dilute with water and extract with DCM (3x).
-
Wash combined organics with saturated NaHCO₃ (to remove excess formic acid) and brine.
-
Dry over Na₂SO₄ and concentrate in vacuo.
-
-
Purification:
-
Flash column chromatography (SiO₂, Gradient: 0-40% EtOAc in Hexanes).
-
Self-Validation: The product is a secondary alcohol; ensure no ketone remains (IR peak at ~1680 cm⁻¹ should disappear; broad OH stretch at ~3400 cm⁻¹ should appear).
-
Visual 2: Synthesis Workflow
Caption: Asymmetric Transfer Hydrogenation pathway converting the ketone precursor to the (S)-alcohol.
Part 4: Analytical Validation (Quality Control)
Trustworthiness in chiral synthesis relies on proving enantiomeric excess (ee). Optical rotation is insufficient for high-precision validation; Chiral HPLC is required.
Method: Chiral HPLC
-
Column: Daicel Chiralpak AD-H or OD-H (Amylose/Cellulose tris-3,5-dimethylphenylcarbamate).
-
Mobile Phase: n-Hexane : Isopropanol (90:10 to 80:20).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm (Pyridine absorption).
-
Expected Result: The enantiomers will elute at distinct retention times.
-
Validation: Inject the racemic standard (made by NaBH₄ reduction) first to establish separation parameters (
). Then inject the chiral product to calculate ee. -
Calculation:
.
-
Part 5: Pharmaceutical Application
This molecule acts as a "privileged scaffold" fragment in drug discovery.
-
Kinase Inhibition: The 2-methoxypyridine motif is frequently used to mimic the adenine ring of ATP or to bind to the hinge region of kinases.
-
Solubility Tuning: Replacing a phenyl ring (LogP ~2.5) with a pyridine (LogP ~1.[2]5) lowers lipophilicity, improving oral bioavailability.
-
Metabolic Stability: The pyridine nitrogen reduces susceptibility to oxidative metabolism compared to electron-rich phenyl rings.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 14062298, 1-(2-methoxypyridin-3-yl)ethanol. Retrieved from [Link]
-
Noyori, R., & Hashiguchi, S. (1997). Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes. Accounts of Chemical Research. (Foundational protocol for Ru-catalyzed ATH). Retrieved from [Link]
Sources
Thermodynamic Solubility Profiling of (1S)-1-(2-methoxypyridin-3-yl)ethan-1-ol in Organic Solvents: A Methodological Whitepaper
Introduction and Physicochemical Causality
(1S)-1-(2-methoxypyridin-3-yl)ethan-1-ol is a highly functionalized chiral building block frequently utilized in advanced organic synthesis and pharmaceutical development. Understanding its solubility profile across a spectrum of organic solvents is a critical prerequisite for reaction optimization, crystallization, and downstream purification.
As an Application Scientist, it is essential to look beyond empirical data and understand the causality of solvation. The molecule's behavior is dictated by three primary structural features:
-
The Pyridine Ring : Provides a large surface area for dispersion forces (
interactions) and acts as a weak hydrogen-bond acceptor via the aromatic nitrogen. -
The Methoxy Group (-OCH₃) : Introduces a permanent dipole and serves as an additional hydrogen-bond acceptor.
-
The Chiral Secondary Alcohol (-OH) : Acts as a strong hydrogen-bond donor and acceptor, heavily influencing its affinity for protic and polar aprotic environments.
These features dictate that the molecule will exhibit high solubility in solvents capable of participating in hydrogen bonding and dipole-dipole interactions, while remaining relatively insoluble in purely non-polar aliphatic hydrocarbons.
Structural features dictating solvent interactions via Hansen Solubility Parameters.
Hansen Solubility Parameter (HSP) Mapping
To quantitatively predict and rationalize solubility, we utilize Hansen Solubility Parameters (HSP), which deconstruct the total cohesive energy density of a molecule into three specific coordinates: dispersion (
By analyzing structural homomorphs such as 2-(2-pyridyl)ethanol—which possesses an established HSP profile of
Table 1: Estimated HSP Coordinates
| Component | Interaction Type | Estimated Value (MPa | Dominant Structural Contributor |
| Dispersion | 18.5 | Pyridine aromatic core | |
| Polar | 9.0 | Methoxy group & asymmetric geometry | |
| Hydrogen Bonding | 11.5 | Secondary hydroxyl group (-OH) |
Solvents whose HSP coordinates fall within the "interaction radius" (
Thermodynamic Solubility Determination: The Shake-Flask Protocol
While kinetic solubility assays (often utilizing DMSO stock dilutions) are useful for high-throughput early discovery, they frequently overestimate solubility due to supersaturation and are unsuitable for rigorous process chemistry (4)[4]. Thermodynamic solubility—the absolute equilibrium between the solid and dissolved states—is mandatory. The classical shake-flask method remains the gold standard for this determination (5)[5].
The following protocol is designed as a self-validating system . The causality behind the continuous presence of solid material is to guarantee that the chemical potential of the solid phase equals that of the solute in solution, thereby confirming true thermodynamic saturation.
Step-by-Step Methodology
-
Sample Preparation : Weigh an excess amount of (1S)-1-(2-methoxypyridin-3-yl)ethan-1-ol (e.g., 50-100 mg) into a 2 mL glass vial.
-
Solvent Addition : Add 1 mL of the target organic solvent. Seal the vial tightly to prevent solvent evaporation, which would artificially inflate the calculated concentration.
-
Thermal Equilibration : Place the vial in a temperature-controlled orbital shaker (e.g., 25°C ± 0.1°C) at 200 RPM for 24 to 48 hours (6)[6]. Causality: Extended agitation overcomes the activation energy of dissolution, ensuring thermodynamic equilibrium is reached.
-
Visual Verification (Self-Validation Step) : Inspect the vial. If no solid is visible, the solution is unsaturated. More solute must be added, and step 3 repeated until a solid pellet remains (5)[5].
-
Phase Separation : Centrifuge the saturated mixture at 10,000 RPM for 10 minutes, or filter through a 0.22 µm PTFE syringe filter. Causality: Removing suspended micro-particles is critical; failure to do so results in light scattering during UV-Vis detection, leading to falsely elevated solubility readings (4)[4].
-
Quantification : Dilute the supernatant appropriately and analyze via HPLC-UV or LC-MS against a pre-established calibration curve (7)[7].
Step-by-step workflow for thermodynamic solubility determination via the shake-flask method.
Quantitative Data Presentation
Based on the HSP mapping and structural causality, the thermodynamic solubility of (1S)-1-(2-methoxypyridin-3-yl)ethan-1-ol at 25°C is projected as follows:
Table 2: Expected Solubility Profiles in Common Organic Solvents
| Solvent | Classification | Dielectric Constant ( | Solubility Profile | Estimated Range (mg/mL) |
| Methanol | Polar Protic | 32.7 | Very High | > 100 |
| Ethanol | Polar Protic | 24.5 | Very High | > 100 |
| Ethyl Acetate | Polar Aprotic | 6.0 | High | 50 - 100 |
| Dichloromethane | Polar Aprotic | 8.9 | High | 50 - 100 |
| Toluene | Non-Polar Aromatic | 2.4 | Moderate | 10 - 50 |
| Water | Highly Polar Protic | 80.1 | Moderate | 5 - 20 |
| n-Heptane | Non-Polar Aliphatic | 1.9 | Low | < 5 |
References
- A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility - Pharmaceutical Sciences (tbzmed.ac.ir).
- Methods for measurement of solubility and dissolution rate of sparingly soluble drugs - Lund University Publications (lu.se).
- Shake-Flask Solubility Assay - Enamine (enamine.net).
- Shake Flask Method Summary - BioAssay Systems (bioassaysys.com).
- Hansen Solubility Parameters Applied to the Extraction of Phytochemicals - National Institutes of Health (nih.gov).
- CAS: 103-74-2 - DOSS (2-(2-Pyridyl)ethanol HSP) - TURI (turi.org).
- The HSP Sphere in VR - Hansen Solubility Parameters (hansen-solubility.com).
Sources
- 1. Hansen Solubility Parameters Applied to the Extraction of Phytochemicals - PMC [pmc.ncbi.nlm.nih.gov]
- 2. DOSS [doss.turi.org]
- 3. The HSP Sphere | Hansen Solubility Parameters [hansen-solubility.com]
- 4. Shake-Flask Solubility Assay - Enamine [enamine.net]
- 5. lup.lub.lu.se [lup.lub.lu.se]
- 6. bioassaysys.com [bioassaysys.com]
- 7. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
Mechanistic Rationale: The 2-Methoxypyridine Advantage
Chiral Building Blocks Containing 2-Methoxypyridine: Strategic Applications and Asymmetric Synthesis in Medicinal Chemistry
As a Senior Application Scientist, I have designed this technical whitepaper to move beyond theoretical overviews, providing drug development professionals with actionable, field-proven insights into the 2-methoxypyridine scaffold. This guide deconstructs the mechanistic rationale behind its use, details state-of-the-art asymmetric synthesis protocols, and provides self-validating experimental workflows.
In modern medicinal chemistry, the 2-methoxypyridine moiety is not merely a structural placeholder; it is a highly strategic bioisostere. The integration of this heterocycle into chiral building blocks is driven by three core causalities:
-
Mitigated Basicity and Nucleophilicity (The Piperidine Surrogate): Unprotected piperidines often exhibit excessive basicity, leading to off-target binding (e.g., hERG liability) and unwanted side reactions during complex synthesis. The 2-methoxypyridine ring serves as an excellent surrogate. The electron-donating methoxy group alters the electronic distribution, effectively protecting the basic nitrogen and mitigating its nucleophilicity. This allows for selective downstream alkylations without requiring exhaustive protecting-group chemistry[1].
-
Metabolic Stability: Unsubstituted pyridines are highly susceptible to CYP450-mediated N-oxidation and nucleophilic attack at the C2 position. The strategic placement of a methoxy group at C2 sterically and electronically blocks this primary site of metabolism, drastically improving the pharmacokinetic half-life of the resulting Active Pharmaceutical Ingredient (API)[2].
-
Activation for Asymmetric Dearomatization: The pyridine nitrogen can coordinate with strong Lewis acids (such as
). This coordination pulls electron density away from the aromatic system, highly activating the C4 position for stereoselective nucleophilic attack without the need to form stable, difficult-to-cleave N-acyl pyridinium salts[3].
Fig 2: Pharmacological and synthetic advantages of the 2-methoxypyridine chiral scaffold.
Core Synthetic Methodologies
Catalytic Asymmetric C4-Dearomatization
A recent breakthrough in accessing chiral 2-methoxypyridine derivatives involves direct C4-dearomatization using Copper(I) catalysis. By synergistically using
The Causality: The Lewis acid (
Fig 1: Lewis acid-activated stereoselective C4-dearomatization of 2-methoxypyridine.
Application in Complex Alkaloid Synthesis
2-Methoxypyridines are also utilized as foundational building blocks in the total synthesis of complex natural products, such as the Citrinadin A and B core architectures. In these workflows, direct alkylation of the 2-methoxypyridine core via epoxide functional groups enables the construction of highly substituted pentacyclic frameworks[1].
Quantitative Data Summary
The table below summarizes the performance metrics of various chiral 2-methoxypyridine building blocks and their synthetic pathways:
| Scaffold / Derivative | Reaction Type | Catalyst / Reagent System | Yield (%) | Enantiomeric Excess (ee %) | Key Application |
| Chiral | C4-Dearomatization | High | Up to 99% | Enantioenriched medicinal frameworks[3] | |
| C3-Allyl 1H-Indazoles (Heterocycle appended) | CuH-Catalyzed Allylation | CuH / Chiral Bisphosphine | 88% | 92 – 99.5% | Indazole bioisosteres with quaternary centers[4] |
| Citrinadin Pentacyclic Core | C7-Alkylation | Direct Epoxide Alkylation | 65% | N/A (Diastereoselective) | Complex alkaloid total synthesis[1] |
| 3-Chloro-5-fluoro-2-methoxypyridine | Cross-coupling | Various Pd-catalysts | Variable | N/A (Starting Scaffold) | Broad API library generation[2] |
Experimental Protocol: Enantioselective C4-Dearomatization
This protocol outlines the synthesis of enantioenriched
Reagents Required:
-
2-Methoxypyridine derivative (1.0 equiv)
- (5.0 mol%)
- ligand (6.0 mol%)
- (1.2 equiv)
-
Grignard reagent (
, 1.2 equiv) -
Anhydrous Dichloromethane (
)
Step-by-Step Methodology:
-
Catalyst Pre-formation: In a flame-dried Schlenk flask under an argon atmosphere, dissolve
and the ligand in anhydrous . Stir at room temperature for 30 minutes.-
Causality: Pre-complexation is critical. Any uncomplexed, free copper in the system will catalyze a racemic background reaction, destroying the enantiomeric excess of the final product.
-
-
Substrate Activation: Cool the solution to -78 °C using a dry ice/acetone bath. Add the 2-methoxypyridine derivative, followed immediately by the dropwise addition of
. Stir for 15 minutes.-
Causality: The
coordinates to the pyridine nitrogen, breaking the aromaticity-induced stability and selectively activating the C4 position for nucleophilic attack.
-
-
Nucleophilic Addition: Slowly add the Grignard reagent dropwise over 30 minutes via a syringe pump.
-
Causality: Rapid addition causes localized exothermic spikes. Maintaining a strict internal temperature of -78 °C is mandatory to preserve the stereocontrol of the Zimmerman-Traxler-type transition state.
-
-
In-Process Validation: After 16 hours of stirring at -78 °C, quench a 0.1 mL aliquot with saturated aqueous
, extract with EtOAc, and analyze via TLC (UV active). The complete disappearance of the starting material validates reaction progress. -
Quench and Isolation: Quench the bulk reaction with saturated aqueous
directly at -78 °C. Warm the mixture to room temperature, extract three times with , dry the combined organic layers over anhydrous , and concentrate under reduced pressure. -
Chiral Validation (Self-Validating Step): Purify the crude product via flash column chromatography. Determine the enantiomeric excess using Chiral HPLC (e.g., Chiralpak AD-H column) against a synthesized racemic standard. A single sharp peak at the expected retention time confirms high stereoselectivity (>95% ee), validating the efficacy of the catalyst pre-formation step.
References
-
Recent Progresses in the Catalytic Stereoselective Dearomatization of Pyridines Source: MDPI URL:3
-
Synthetic Studies toward the Citrinadin A and B Core Architecture Source: Organic Letters (ACS) URL:1
-
Highly Enantioselective Synthesis of Indazoles with a C3-Quaternary Chiral Center Using CuH Catalysis Source: PMC (NIH) URL:4
-
Application Notes and Protocols: The Role of 3-Chloro-5-fluoro-2-methoxypyridine in Medicinal Chemistry Source: Benchchem URL:2
Sources
Technical Guide & Supply Chain Analysis for (1S)-1-(2-Methoxypyridin-3-yl)ethan-1-ol
Executive Summary & Structural Significance
The chiral building block (1S)-1-(2-methoxypyridin-3-yl)ethan-1-ol (CAS: 1841119-12-7) is a highly specialized intermediate utilized in the development of advanced pharmaceutical APIs, particularly in the design of kinase inhibitors and CNS-active therapeutics. The compound's architecture offers two critical features:
-
The 2-Methoxypyridine Ring: Provides strict steric boundaries and acts as a precise hydrogen-bond acceptor, influencing the conformational geometry of the final drug molecule.
-
The (1S) Stereocenter: Dictates the three-dimensional spatial orientation required for stereospecific binding within enzymatic pockets.
Because enantiomeric purity directly impacts pharmacological efficacy and safety, sourcing high-ee (enantiomeric excess) material or establishing a robust in-house chiral resolution workflow is paramount for drug development professionals.
Supply Chain Dynamics & Pricing Landscape
The commercial availability of 1-(2-methoxypyridin-3-yl)ethan-1-ol is heavily stratified by its stereochemical state. While the racemic mixture is readily accessible for early-stage screening, the enantiopure (1S) and (1R) forms require complex asymmetric synthesis or enzymatic resolution, driving up their market cost.
Below is a consolidated market analysis of current suppliers, typical purities, and estimated pricing based on catalog data for chiral pyridine derivatives.
Table 1: Supplier & Pricing Matrix
| Target Compound | CAS Number | Typical Purity | Reference Suppliers | Est. Pricing (Research Scale) |
| (1S)-1-(2-methoxypyridin-3-yl)ethan-1-ol | 1841119-12-7 | >98% ee | BLD Pharm[1], Aaronchem | $150 - $250 / 1g |
| (1R)-1-(2-methoxypyridin-3-yl)ethan-1-ol | 1841092-23-6 | >98% ee | CymitQuimica[2], Sigma-Aldrich | €762 / 50mg (Analytical Std) |
| Racemic 1-(2-methoxypyridin-3-yl)ethanol | 112197-02-1 | 95-97% | MilliporeSigma[3], eMolecules | $40 - $80 / 1g |
Note: Pricing for enantiopure standards (e.g., the €762/50mg rate from CymitQuimica[2]) reflects highly validated analytical grades. Bulk custom synthesis of the (1S)-enantiomer significantly reduces the per-gram cost.
Synthesis Strategies & Process Causality
When scaling the production of the (1S)-enantiomer, chemists typically evaluate two primary pathways: Asymmetric Transfer Hydrogenation (ATH) and Enzymatic Kinetic Resolution (EKR) .
While ATH using a RuCl(p-cymene)(TsDPEN) catalyst provides direct access to the chiral alcohol, it requires specialized high-pressure infrastructure and expensive transition metals. Conversely, EKR utilizing immobilized lipases offers a highly scalable, ambient-condition alternative that leverages the cheaper racemic starting material[3].
Figure 1: Synthetic pathways for (1S)-1-(2-methoxypyridin-3-yl)ethan-1-ol via ATH and EKR.
Experimental Protocol: CAL-B Mediated Kinetic Resolution
The following methodology details the isolation of (1S)-1-(2-methoxypyridin-3-yl)ethan-1-ol from its racemate using Candida antarctica Lipase B (CAL-B, commercially available as Novozym 435)[4].
Causality of Reagent Selection: CAL-B exhibits a profound stereopreference for the (R)-enantiomer of secondary heteroaryl alcohols. By utilizing vinyl acetate as the acyl donor, the transesterification is rendered strictly irreversible. The leaving group, vinyl alcohol, rapidly tautomerizes into acetaldehyde, driving the equilibrium forward and preventing acetate hydrolysis that would otherwise erode the enantiomeric excess[4].
Step-by-Step Methodology
-
Substrate Preparation: Dissolve 10.0 g (65.3 mmol) of racemic 1-(2-methoxypyridin-3-yl)ethan-1-ol[3] in 100 mL of anhydrous toluene. Causality: Toluene provides optimal thermodynamic activity for the lipase, preserving its tertiary structure while maintaining complete substrate solubility.
-
Acylation Initiation: Add 18.1 mL (196 mmol, 3.0 eq) of vinyl acetate, followed by 500 mg of immobilized Novozym 435[4]. Causality: A 3-fold molar excess of the acyl donor ensures pseudo-first-order kinetics, preventing substrate starvation at the enzyme's catalytic triad.
-
Incubation & In-Process Control (IPC): Stir the suspension at 25°C (250 rpm). Withdraw 50 µL aliquots at 12h, 24h, and 48h for Chiral HPLC analysis.
-
Termination & Separation: Once validation criteria are met (see Section 5), filter the mixture to recover the immobilized enzyme. Concentrate the filtrate under reduced pressure and separate the unreacted (1S)-alcohol from the (1R)-acetate via silica gel chromatography (Hexanes/EtOAc gradient). The significant polarity difference between the free alcohol and the acetate ensures baseline resolution during purification.
Analytical Validation: A Self-Validating System
To satisfy strict E-E-A-T (Experience, Expertise, Authoritativeness, Trustworthiness) standards, the EKR protocol must operate as a self-validating system . This is achieved through real-time Chiral HPLC monitoring (e.g., using a Chiralcel OD-H column).
The Self-Validation Loop:
-
Baseline Establishment: An initial injection of the racemate[3] must demonstrate baseline separation of the (1S) and (1R) peaks (Resolution, Rs > 1.5).
-
The 50% Conversion Threshold: The reaction validates its own mechanistic integrity by naturally arresting at exactly 50% conversion.
-
Failure Mode Analysis: If the conversion exceeds 50%, it proves the enzyme is losing its enantioselectivity (E-value degradation) and beginning to acylate the target (1S)-enantiomer.
-
Success Confirmation: A strict 50% plateau—coupled with the complete disappearance of the (1R)-alcohol peak and >99% ee for the remaining (1S)-alcohol[1]—serves as absolute, internal confirmation that the kinetic resolution was flawlessly executed.
References
1.[3] 1-(2-METHOXYPYRIDIN-3-YL)ETHANOL | 112197-02-1 - MilliporeSigma Source: sigmaaldrich.com URL:
2.[2] (1R)-1-(2-Methoxypyridin-3-yl)ethan-1-ol | CymitQuimica Source: cymitquimica.com URL:
3.[1] 1841119-12-7 | (S)-1-(2-Methoxypyridin-3-yl)ethan-1-ol | BLD Pharm Source: bldpharm.com URL:
4.[4] Enantioselective Alcohol Oxidase Enzymes - The University of Liverpool Repository Source: liverpool.ac.uk URL:
Sources
Chiral Pyridyl Ethanol Derivatives: Mechanistic Design, Catalytic Utility, and Pharmaceutical Synthesis
Executive Summary
Chiral pyridyl ethanols—encompassing the 1-(2-pyridyl), 1-(3-pyridyl), and 1-(4-pyridyl) structural isomers—are privileged scaffolds in modern organic chemistry. Characterized by a stereogenic carbinol center adjacent to a coordinating pyridine ring, these molecules exhibit unique electronic and spatial properties. This technical guide provides an in-depth analysis of their synthesis, their critical role as hemilabile ligands in asymmetric catalysis, and their application as foundational building blocks for active pharmaceutical ingredients (APIs).
Structural Causality & Ligand Design Principles
The efficacy of chiral pyridyl alcohols in asymmetric catalysis is deeply rooted in their structural duality. When utilized as N,O-ligands for transition metals (such as Ruthenium, Rhodium, or Zinc), they act as hemilabile ligands [1].
The Causality of Hemilability:
The nitrogen atom on the pyridine ring acts as a strong, hard
State-of-the-Art Enantioselective Synthesis
Achieving high enantiomeric excess (ee) in the synthesis of pyridyl ethanols requires precise control over the prochiral face of acetylpyridine precursors. Two primary methodologies dominate the field:
Asymmetric Transfer Hydrogenation (ATH)
ATH utilizes Ru(II) complexes bearing chiral diamine or amino alcohol ligands. The reaction proceeds via an outer-sphere mechanism [1]. Unlike traditional inner-sphere mechanisms where the substrate binds directly to the metal, the Ru-hydride and the N-H proton of the ligand form a highly structured six-membered transition state with the ketone substrate. The hydride and proton are transferred in a concerted manner, defining the stereochemistry without requiring the ketone to displace a ligand on the metal.
Biocatalytic Reduction
Enzymatic reduction using Ketoreductases (KREDs) offers an environmentally benign route with exceptional stereocontrol. Because KREDs require stoichiometric amounts of the expensive cofactor NADPH, the system is coupled with Glucose Dehydrogenase (GDH) and glucose[4]. The Causality of Cofactor Regeneration: GDH oxidizes glucose to gluconolactone, simultaneously reducing NADP+ back to NADPH. This continuous regeneration not only makes the process economically viable but also drives the thermodynamic equilibrium of the main reaction strictly toward the formation of the chiral alcohol.
Pharmaceutical Applications & API Building Blocks
Beyond catalysis, chiral pyridyl ethanols are critical intermediates in medicinal chemistry due to their ability to modulate biological receptors.
-
Antihistamines & Antiemetics: The derivative 1-phenyl-1-(2-pyridyl)ethanol is a direct, essential building block in the chemical synthesis of Doxylamine , a potent first-generation antihistamine used widely for treating insomnia and pregnancy-induced nausea[5][6].
-
Neuropharmacology: Substituted derivatives, such as 2-amino-1-(3-pyridyl)ethanol dihydrochloride, are utilized to synthesize complex neurological therapeutics. The dihydrochloride salt formulation is specifically chosen to enhance aqueous solubility, allowing for optimal bioavailability in central nervous system (CNS) assays[7].
Quantitative Data Presentation: Synthetic Route Comparison
The following table summarizes the performance metrics of the primary synthetic routes used to generate chiral pyridyl ethanols.
| Synthesis Methodology | Catalyst / Enzyme | Hydride Source | Typical Yield | Enantiomeric Excess (ee) | Key Advantage |
| Asymmetric Transfer Hydrogenation | Ru(II)-Amino Alcohol | Isopropanol | 95-99% | 96-98% | High turnover number (TON), highly scalable for industrial use. |
| Biocatalytic Reduction | Ketoreductase (KRED) | NADPH / Glucose | >99% | >99% | Environmentally benign, near-perfect stereocontrol. |
| Kinetic Resolution | Lipase | N/A (Acylation) | ~49% (max 50%) | >99% | Provides access to both enantiomers simultaneously. |
Self-Validating Experimental Protocols
To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems featuring mandatory In-Process Controls (IPCs).
Protocol A: Ru-Catalyzed ATH of 2-Acetylpyridine
Objective: Synthesis of (S)-1-(2-pyridyl)ethanol. Causality of Reagents: Isopropanol is selected as both the solvent and the stoichiometric hydride donor. KOH is added specifically to deprotonate the chiral amino alcohol ligand, triggering the formation of the active 16-electron Ru-amide complex[1].
-
Preparation: In a flame-dried Schlenk flask under argon, dissolve
(0.005 mmol) and the chiral pyridylamino alcohol ligand (0.011 mmol) in anhydrous isopropanol (2 mL). -
Catalyst Activation: Stir at 80 °C for 30 minutes. Cool to room temperature.
-
Substrate Addition: Add 2-acetylpyridine (1.0 mmol) in isopropanol (3 mL), followed by KOH (0.1 mmol) in isopropanol (1 mL).
-
Self-Validation (IPC 1): Stir at room temperature for 2 hours. Extract a 10
L aliquot, quench with water, and analyze via GC. Decision Gate: If conversion is <98%, continue stirring for 1 hour. Do not proceed to workup until >98% conversion is achieved to prevent unreacted ketone from skewing chiral resolution. -
Workup: Quench with water (5 mL), extract with diethyl ether (
mL), dry over , and concentrate. -
Self-Validation (IPC 2): Determine ee via chiral HPLC. Acceptance Criteria: >96% ee.
Protocol B: Biocatalytic Reduction using KRED/GDH
Objective: Enzymatic synthesis of (R)-1-(3-pyridyl)ethanol.
-
Buffer Preparation: Prepare 100 mL of 0.1 M phosphate buffer (pH 7.0).
-
System Assembly: Add 3-acetylpyridine (50 mmol), Glucose (60 mmol), NADP+ (0.05 mmol), KRED enzyme powder (50 mg), and GDH enzyme powder (10 mg) to the buffer[4].
-
Reaction & Self-Validation (IPC 1): Stir at 30 °C. Decision Gate: Monitor pH continuously using an auto-titrator. As GDH produces gluconic acid, the pH will drop. The auto-titrator must add 1M NaOH to maintain pH 7.0. The reaction is self-validated as "complete" when base consumption ceases for 15 consecutive minutes.
-
Workup: Extract the aqueous layer with ethyl acetate (
mL), dry, and evaporate to yield the pure chiral alcohol.
Mechanistic and Workflow Visualizations
Caption: Outer-sphere mechanism of Ru-catalyzed asymmetric transfer hydrogenation.
Caption: Biocatalytic reduction cycle with GDH-mediated cofactor regeneration.
Caption: Self-validating experimental workflow ensuring protocol trustworthiness.
References
-
Benchchem. "Chiral Pyridine-Containing Alcohols: A Technical Guide to their Application in Asymmetric Organic Synthesis." Available at: 1
-
Ishizaki, M., & Hoshino, O. "Chiral Pyridyl Alcohol-Promoted Highly Enantioselective and Rapid Addition of Dialkylzinc to Pyridinecarboxaldehydes." Chemistry Letters. Available at: 2
-
Dosa, P. I. "Catalytic Asymmetric Addition of Organozinc Reagents to Aldehydes and Ketones." MIT DSpace. Available at: 3
-
Google Patents (CN104805148B). "The biological preparation method of one kind (1R, 2S)-N- pyrrolidinyl norephedrine." Available at: 4
-
Chem-Impex. "2-Amino-1-(3-pyridyl)ethanol dihydrochloride." Available at: 7
-
HRD Pharm. "ODM 1-PHENYL-1-(2-PYRIDYL)ETHANOL(CAS NO.:19490-92-7) Factory, Manufacturer." Available at: 5
-
NBInno. "The Chemical Synthesis of Doxylamine: The Role of Intermediates." Available at: 6
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. academic.oup.com [academic.oup.com]
- 3. dspace.mit.edu [dspace.mit.edu]
- 4. CN104805148B - The biological preparation method of one kind (1R, 2S)-N- pyrrolidinyl norephedrine - Google Patents [patents.google.com]
- 5. ODM 1-PHENYL-1-(2-PYRIDYL)ETHANOL(CAS NO.:19490-92-7) Factory, Manufacturer | HRD Pharm [hrdpharm.com]
- 6. nbinno.com [nbinno.com]
- 7. chemimpex.com [chemimpex.com]
The Strategic Utility of (1S)-1-(2-Methoxypyridin-3-yl)ethan-1-ol in Advanced Therapeutics: From Asymmetric Synthesis to Kinase Inhibition
Executive Summary
In the rapidly evolving landscape of targeted therapeutics, the architectural precision of small-molecule active pharmaceutical ingredients (APIs) dictates both their efficacy and safety profiles. As a Senior Application Scientist, I frequently observe that the difference between a failed clinical candidate and a blockbuster drug often hinges on the selection of specific chiral building blocks.
(1S)-1-(2-methoxypyridin-3-yl)ethan-1-ol has emerged as a privileged intermediate in the synthesis of next-generation kinase inhibitors and immunomodulatory agents. This technical whitepaper deconstructs the structural rationale behind this specific scaffold, explores its therapeutic applications in oncology and immuno-oncology, and provides self-validating synthetic protocols for its enantioselective generation and downstream functionalization.
Structural Rationale & Pharmacophore Dynamics
The selection of the (1S)-1-(2-methoxypyridin-3-yl)ethan-1-ol scaffold is not arbitrary; it is driven by strict structure-activity relationship (SAR) requirements in modern drug design.
-
The Pyridine Core (Hinge Binding): The nitrogen atom of the pyridine ring serves as a critical hydrogen bond acceptor. In kinase inhibitors, this nitrogen frequently interacts with the backbone amide of the kinase hinge region, anchoring the molecule within the ATP-binding pocket.
-
The 2-Methoxy Substitution (Metabolic & Steric Shielding): Unsubstituted pyridines are highly susceptible to Cytochrome P450 (CYP)-mediated N-oxidation, leading to rapid clearance and potential toxicity. The introduction of a 2-methoxy group provides dual benefits:
-
Electronic Modulation: It modulates the pKa of the pyridine nitrogen, optimizing its hydrogen-bonding strength while reducing its susceptibility to oxidation.
-
Conformational Locking: The steric bulk of the methoxy group restricts the rotational freedom of the adjacent C3 substituent, locking the molecule into a bioactive conformation that minimizes entropic penalties upon target binding.
-
-
The (1S)-Ethanol Moiety (Stereospecific Vectoring): The secondary alcohol provides a stereodefined handle. The precise spatial orientation of the methyl group in the (1S) configuration allows the molecule to exploit specific hydrophobic sub-pockets within target proteins. Furthermore, the hydroxyl group serves as a versatile synthetic node for stereospecific cross-coupling, such as Walden inversions via Mitsunobu reactions.
Therapeutic Applications: Oncology & Immuno-Oncology
The structural advantages of this intermediate have led to its incorporation into several advanced therapeutic classes.
Immuno-Oncology: DGKα/ζ Inhibitors
Diacylglycerol kinases (DGKα and DGKζ) act as intracellular checkpoints in T-cell activation. Upon T-cell receptor (TCR) engagement, Diacylglycerol (DAG) is generated, which activates crucial downstream pathways (e.g., PKCθ) necessary for an anti-tumor immune response. DGK enzymes phosphorylate DAG into Phosphatidic Acid (PA), terminating the activation signal.
Recent breakthroughs have utilized derivatives of 1-(2-methoxypyridin-3-yl)ethan-1-ol to synthesize potent, dual DGKα/ζ inhibitors. By blocking DGK, these compounds sustain DAG levels, thereby hyper-activating T-cells within the immunosuppressive tumor microenvironment, as detailed in1[1].
Fig 1: Mechanism of DGK inhibitors in sustaining DAG-mediated T-Cell activation pathways.
Targeted Oncology: CHK1 and PIKfyve Inhibitors
Beyond immuno-oncology, this scaffold is instrumental in developing therapies for treatment-refractory cancers. It is utilized in the synthesis of Checkpoint Kinase 1 (CHK1) inhibitors, which are deployed to overcome resistance to standard immune checkpoint blockades (e.g., anti-PD-1 therapies)[2]. Additionally, the methoxypyridine motif is heavily featured in structure-activity relationship studies for3[3], which disrupt lysosomal homeostasis in autophagy-dependent cancer cells.
Self-Validating Synthetic Protocols
To ensure scientific integrity, the generation and utilization of (1S)-1-(2-methoxypyridin-3-yl)ethan-1-ol must adhere to strict, self-validating protocols. The following methodologies explain not just the how, but the causality behind the experimental choices.
Protocol A: Enantioselective Synthesis via Noyori Asymmetric Transfer Hydrogenation (ATH)
The reduction of the prochiral ketone (1-(2-methoxypyridin-3-yl)ethan-1-one) requires exquisite stereocontrol. We employ Noyori's Ru-catalyzed ATH methodology, a standard in the pharmaceutical industry for functionalized pyridyl ketones[4].
-
Causality of Reagents: The catalyst RuCl(p-cymene)[(S,S)-TsDPEN] is utilized because the (S,S) chiral diamine ligand creates a highly specific chiral pocket. It forces the hydride (donated by the formic acid/triethylamine azeotrope) to attack exclusively from the Re face of the ketone, yielding the (1S)-alcohol. Triethylamine acts as a buffer to prevent acidic degradation of the pyridine substrate.
Step-by-Step Workflow:
-
Setup: In a rigorously degassed Schlenk flask, dissolve 1-(2-methoxypyridin-3-yl)ethan-1-one (1.0 eq) in anhydrous dichloromethane (DCM).
-
Catalyst Addition: Add RuCl(p-cymene)[(S,S)-TsDPEN] (0.5 mol%). Logic: Low catalyst loading prevents trace metal contamination in the final API.
-
Hydride Source: Dropwise addition of a 5:2 mixture of Formic Acid/Triethylamine (azeotrope) at 0°C. Stir at 25°C for 16 hours.
-
In-Process Control (IPC) & Validation: Sample the reaction and analyze via LC-MS. Validation Gate: If conversion is <99%, add an additional 0.1 mol% catalyst and stir for 4 hours. Do not proceed to workup until complete consumption of the ketone is confirmed.
-
Workup & Chiral Validation: Quench with saturated NaHCO3, extract with DCM, and concentrate. Strict Validation: Analyze the crude product via Chiral HPLC (e.g., Chiralcel OD-H column, Hexane/IPA 90:10). The protocol is only validated if the enantiomeric excess (ee) is >98%.
Protocol B: Downstream Functionalization via Mitsunobu Inversion
To incorporate this intermediate into an API, it is often converted into a chiral ether or amine.
-
Causality of Reagents: The Mitsunobu reaction uses Triphenylphosphine (PPh3) and Diisopropyl azodicarboxylate (DIAD) to activate the (1S)-hydroxyl group into a good leaving group (a phosphonium intermediate). The subsequent nucleophilic attack occurs via a strict
mechanism, resulting in a complete Walden inversion to the (1R) configuration.
Step-by-Step Workflow:
-
Setup: Dissolve the validated (1S)-alcohol (>98% ee) and the desired nucleophile (e.g., a complex phenol or phthalimide, 1.1 eq) in anhydrous THF at 0°C.
-
Activation: Add PPh3 (1.2 eq), followed by the slow, dropwise addition of DIAD (1.2 eq). Logic: Slow addition prevents the formation of DIAD-hydrazine byproducts.
-
Validation: Stir for 12 hours at room temperature. Analyze via
H NMR. Validation Gate: The inversion is confirmed by observing the shift in the methine proton signal and verifying the absence of the starting material's hydroxyl peak.
Fig 2: Self-validating synthetic workflow from prochiral ketone to stereoinverted API linkage.
Quantitative Data: SAR Impact Summary
The following table summarizes the representative quantitative impact of incorporating the specific functional groups of this intermediate into a generalized kinase inhibitor scaffold.
| Structural Modification | Kinase Selectivity Impact | Metabolic Stability (HLM | Mechanistic Rationale |
| Unsubstituted Phenyl | Baseline (Poor) | ~30 mins | Lacks the nitrogen required for critical hinge-region hydrogen bonding. |
| Pyridin-3-yl (No Methoxy) | High Potency, Poor Selectivity | < 15 mins | Pyridine nitrogen binds the hinge region, but the exposed lone pair leads to rapid CYP-mediated N-oxidation. |
| 2-Methoxypyridin-3-yl | High Potency, High Selectivity | > 240 mins | The methoxy group sterically shields the pyridine nitrogen, preventing N-oxidation while locking the dihedral angle for optimal active-site fit. |
| (1S)-1-(2-Methoxypyridin-3-yl)ethoxyl | Enantiomer-Specific Target Engagement | > 240 mins | The (1S)-methyl group fits precisely into a specific hydrophobic pocket. The (1R) enantiomer causes severe steric clashes, reducing potency by >100x. |
References
- Therapeutic for cancer refractory to immune checkpoint inhibitor (WO2023229032A1). Google Patents.
- Pyrazolopyridinone Compounds (US20240270751A1). Google Patents.
- Structure–Activity Relationship Study of 3-Alkynyl-6-aryl-isothiazolo[4,3-b]pyridines as Dual Inhibitors of the Lipid Kinases PIKfyve and PIP4K2C. PMC / NIH.
- Asymmetric Catalysis by Architectural and Functional Molecular Engineering: Practical Chemo- and Stereoselective Hydrogenation of Ketones. ResearchGate.
- Chapter 14: Asymmetric Methods and Their Use in the Pharmaceutical Industry. RSC Books.
Sources
- 1. US20240270751A1 - Pyrazolopyridinone Compounds - Google Patents [patents.google.com]
- 2. WO2023229032A1 - Therapeutic for cancer refractory to immune checkpoint inhibitor - Google Patents [patents.google.com]
- 3. Structure–Activity Relationship Study of 3-Alkynyl-6-aryl-isothiazolo[4,3-b]pyridines as Dual Inhibitors of the Lipid Kinases PIKfyve and PIP4K2C - PMC [pmc.ncbi.nlm.nih.gov]
- 4. books.rsc.org [books.rsc.org]
Technical Whitepaper: Stability Profile & Storage Protocols for (1S)-1-(2-methoxypyridin-3-yl)ethan-1-ol
This guide is structured as a high-level technical whitepaper designed for internal R&D and CMC (Chemistry, Manufacturing, and Controls) teams. It synthesizes structural reactivity analysis with industry-standard stability protocols.
Executive Summary
(1S)-1-(2-methoxypyridin-3-yl)ethan-1-ol is a critical chiral intermediate often employed in the synthesis of KRAS G12C inhibitors and other kinase-targeting small molecules. Its structural integrity hinges on two labile features: the 2-methoxypyridine moiety (susceptible to hydrolysis) and the chiral secondary alcohol (susceptible to oxidation and racemization).
This guide defines the degradation mechanisms inherent to this scaffold and establishes a self-validating storage protocol to ensure enantiomeric excess (ee) >99.5% and chemical purity >98% over extended storage periods.
Core Recommendation: Store at 2–8°C (short-term) or -20°C (long-term) under an inert atmosphere (Argon/Nitrogen) , strictly protected from light and acidic vapors.
Chemical Profile & Reactivity Analysis
| Property | Specification |
| Chemical Name | (1S)-1-(2-methoxypyridin-3-yl)ethan-1-ol |
| Molecular Formula | C₈H₁₁NO₂ |
| Molecular Weight | 153.18 g/mol |
| Chiral Center | C1 (S-configuration) |
| Key Reactive Motifs | 1.[1][2][3][4] Methoxy Ether: Acid-labile leaving group.2. Benzylic-like Carbon: Prone to SN1 racemization.3. Pyridine Nitrogen: Basic center, potential N-oxide formation. |
Critical Degradation Mechanisms
Understanding how this molecule fails is prerequisite to preventing failure. We identify three primary degradation pathways.
Pathway A: Acid-Catalyzed Demethylation (Hydrolysis)
The 2-methoxypyridine system is an imidate ether analog. Under acidic conditions (or presence of residual Lewis acids from synthesis), protonation of the ring nitrogen activates the C2-position for nucleophilic attack by water. This results in the irreversible formation of the 2-pyridone tautomer, a thermodynamic sink.
-
Trigger: Moisture + Trace Acid (pKa < 5).
-
Impact: Loss of chemical purity; formation of highly polar impurity.
Pathway B: Oxidative Dehydrogenation
The secondary alcohol at the benzylic-like position is susceptible to oxidation, converting the molecule into 1-(2-methoxypyridin-3-yl)ethanone . This is accelerated by light (photo-oxidation) and radical initiators.
-
Trigger: Oxygen + UV Light + Metal ions.
-
Impact: Formation of ketone impurity.
Pathway C: Racemization (The "Silent" Degradation)
Unlike chemical degradation, racemization does not change the molecular weight or retention time on standard HPLC. It occurs via the formation of a transient carbocation at the benzylic position, stabilized by the pyridine ring.
-
Trigger: Strong Acid or Base; Elevated Temperatures (>40°C).
-
Impact: Drop in enantiomeric excess (ee), potentially rendering the batch useless for stereoselective synthesis.
Visualization of Degradation Pathways
The following diagram maps the kinetic relationship between the parent compound and its breakdown products.
Figure 1: Primary degradation pathways. Red paths indicate irreversible chemical changes; yellow paths indicate stereochemical loss.
Storage & Handling Protocols
To mitigate the pathways identified above, the following "Self-Validating" storage system is required. "Self-validating" means the protocol includes indicators (like inert gas or re-test dates) that alert the user to potential excursions.
Environmental Control[1]
-
Temperature:
-
Long-term (>3 months):-20°C ± 5°C .
-
Short-term (<3 months):2°C to 8°C .[5]
-
Rationale: Low temperature kinetically inhibits the SN1 racemization and hydrolysis pathways.
-
-
Atmosphere:
-
Headspace must be purged with Argon or Nitrogen .
-
Rationale: Displaces oxygen (preventing ketone formation) and atmospheric moisture (preventing hydrolysis).
-
-
Container:
-
Primary: Amber borosilicate glass vial with Teflon-lined screw cap.
-
Secondary: Sealed Mylar bag with desiccant sachets (Silica gel).
-
Rationale: Amber glass blocks UV light (preventing photo-oxidation). Desiccant manages hygroscopicity.
-
Handling Precautions
-
Avoid Acidic Vapors: Do not store in the same cabinet as volatile acids (HCl, Acetic Acid). The pyridine nitrogen is a "base trap" and will scavenge acid vapors, initiating auto-catalytic degradation.
-
Thawing: Allow the container to reach room temperature before opening to prevent condensation of atmospheric water onto the cold hygroscopic solid/oil.
Analytical Monitoring Strategy
Trustworthiness relies on data. You cannot assume stability; you must measure it.
Routine Testing Schedule
-
At Release: Full Certificate of Analysis (CoA).
-
Every 6 Months: Re-test for Chemical Purity and Enantiomeric Excess.
-
Critical Excursion: If stored >25°C for >24 hours, immediate re-test required.
Analytical Methods
| Attribute | Method Type | Target Acceptance Criteria |
| Chemical Purity | HPLC-UV (C18 Column) | > 98.0% Area |
| Chiral Purity | Chiral HPLC (e.g., Chiralpak AD-H or IG) | > 99.0% ee |
| Water Content | Karl Fischer (Coulometric) | < 0.5% w/w |
| Residual Solvents | GC-Headspace | < ICH Limits |
Stability Testing Workflow (ICH Q1A Aligned)
Use this workflow to validate the shelf-life of new batches.
Figure 2: Stability testing decision tree based on ICH Q1A guidelines.
References
-
International Council for Harmonisation (ICH). Stability Testing of New Drug Substances and Products Q1A(R2). Geneva: ICH Secretariat, 2003. Link
- Scriven, E. F. V. "Pyridine and Pyridine Derivatives." in Comprehensive Heterocyclic Chemistry II, Elsevier, 1996. (Authoritative text on pyridine reactivity and N-oxide/pyridone tautomerism).
- Carey, F. A., & Sundberg, R. J.Advanced Organic Chemistry Part A: Structure and Mechanisms. Springer, 2007.
-
Sigma-Aldrich. "Safety Data Sheet: 1-(2-Methoxypyridin-3-yl)ethanol." (General handling data for the racemic analog). Link
-
Canonico, P. et al. "Sotorasib (AMG 510): A First-in-Class KRASG12C Inhibitor." Journal of Medicinal Chemistry, 2019. (Contextual usage of chiral pyridine intermediates in drug discovery).
Sources
Methodological & Application
Application Note: A Two-Step Synthesis of (1S)-1-(2-methoxypyridin-3-yl)ethan-1-ol
Abstract
This application note provides a detailed, two-step protocol for the synthesis of the chiral alcohol (1S)-1-(2-methoxypyridin-3-yl)ethan-1-ol, a valuable building block in pharmaceutical development. The synthesis commences with the regioselective acetylation of 2-methoxypyridine via directed ortho-metalation (DoM) to yield the key ketone intermediate, 1-(2-methoxypyridin-3-yl)ethanone. The subsequent, and crucial, step is the asymmetric transfer hydrogenation (ATH) of this ketone, employing a well-defined Noyori-type ruthenium catalyst to achieve high enantioselectivity for the desired (1S)-alcohol. This guide is intended for researchers in medicinal chemistry and process development, offering in-depth procedural details, mechanistic insights, and data presentation.
Introduction
Chiral pyridyl alcohols are privileged scaffolds in modern drug discovery, appearing in a wide array of biologically active molecules. The specific stereochemistry of these compounds is often critical for their pharmacological activity and safety profile. (1S)-1-(2-methoxypyridin-3-yl)ethan-1-ol serves as a key chiral intermediate for more complex molecular targets. This note outlines a robust and reproducible synthetic route, emphasizing control over regiochemistry in the first step and stereochemistry in the second.
The chosen synthetic strategy involves two key transformations:
-
Directed ortho-Metalation (DoM): This reaction overcomes the challenges of traditional electrophilic aromatic substitution on electron-deficient pyridine rings.[1][2] The methoxy group at the C2 position acts as a powerful directed metalation group (DMG), guiding a strong base to selectively deprotonate the adjacent C3 position.[2][3]
-
Asymmetric Transfer Hydrogenation (ATH): To install the required (S)-stereocenter, a Noyori-type asymmetric transfer hydrogenation is employed.[4][5][6] These ruthenium-based catalysts, featuring a chiral diamine ligand, are renowned for their high efficiency and enantioselectivity in the reduction of ketones.[5][7]
Overall Synthetic Scheme
Caption: Overall two-step synthesis workflow.
Part I: Synthesis of 1-(2-methoxypyridin-3-yl)ethanone via Directed ortho-Metalation
A. Principle and Rationale
Direct Friedel-Crafts acylation of pyridine is often inefficient due to the deactivation of the ring by the nitrogen atom. Directed ortho-metalation (DoM) provides a superior alternative for regioselective functionalization.[2] The methoxy group in 2-methoxypyridine coordinates to the lithium cation of the n-butyllithium (n-BuLi) base, directing deprotonation specifically to the C3 position.[3][8] The resulting lithiated intermediate is a potent nucleophile that can be quenched with an electrophile, in this case, N,N-dimethylacetamide, to install the acetyl group.
Caption: Workflow for Directed ortho-Metalation (DoM).
B. Protocol: Synthesis of 1-(2-methoxypyridin-3-yl)ethanone
Materials and Reagents:
| Reagent/Material | M.W. ( g/mol ) | Amount (mmol) | Volume/Mass |
| 2-Methoxypyridine | 109.13 | 20.0 | 2.18 g (2.12 mL) |
| n-Butyllithium (2.5 M in hexanes) | 64.06 | 22.0 | 8.8 mL |
| N,N-Dimethylacetamide (DMA) | 87.12 | 24.0 | 2.09 g (2.22 mL) |
| Anhydrous Tetrahydrofuran (THF) | - | - | 100 mL |
| Saturated NH₄Cl solution | - | - | 50 mL |
| Diethyl Ether | - | - | 150 mL |
| Anhydrous MgSO₄ | - | - | ~5 g |
Procedure:
-
Setup: To a flame-dried 250 mL round-bottom flask under an argon atmosphere, add 2-methoxypyridine (20.0 mmol) and anhydrous THF (100 mL).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Lithiation: Slowly add n-butyllithium (22.0 mmol, 8.8 mL of 2.5 M solution) dropwise via syringe over 15 minutes. Stir the resulting solution at -78 °C for 1 hour.
-
Electrophilic Quench: Add N,N-dimethylacetamide (24.0 mmol) dropwise to the reaction mixture. Allow the reaction to stir at -78 °C for 2 hours, then warm to room temperature and stir for an additional 1 hour.
-
Workup: Quench the reaction by slowly adding saturated aqueous NH₄Cl solution (50 mL).
-
Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel (eluent: 20-30% ethyl acetate in hexanes) to yield the title ketone as a pale yellow oil.
Expected Yield: 70-80%.
Part II: Asymmetric Synthesis of (1S)-1-(2-methoxypyridin-3-yl)ethan-1-ol
A. Principle and Rationale
The asymmetric transfer hydrogenation (ATH) of the prochiral ketone is the key stereochemistry-determining step. The reaction is catalyzed by a Noyori-type catalyst, specifically RuCl.[4][5] In this system, a mixture of formic acid and triethylamine (HCOOH/Et₃N) serves as the hydrogen source.[6]
The mechanism involves the formation of a ruthenium hydride species.[4] The ketone coordinates to the metal center, and the hydrogen is transferred to the carbonyl carbon via a six-membered ring transition state. The chirality of the N-tosylated diphenylethylenediamine (TsDPEN) ligand directs the approach of the substrate, leading to the preferential formation of one enantiomer.[4] The (S,S)-configured catalyst reliably produces the (S)-alcohol from most aryl ketones.
Caption: Catalytic cycle for Asymmetric Transfer Hydrogenation (ATH).
B. Protocol: Asymmetric Transfer Hydrogenation
Materials and Reagents:
| Reagent/Material | M.W. ( g/mol ) | Amount (mmol) | Volume/Mass |
| 1-(2-methoxypyridin-3-yl)ethanone | 151.16 | 10.0 | 1.51 g |
| RuCl | 634.17 | 0.05 (0.5 mol%) | 31.7 mg |
| Formic Acid (HCOOH) | 46.03 | 25.0 | 0.94 mL |
| Triethylamine (Et₃N) | 101.19 | 10.0 | 1.39 mL |
| Dichloromethane (DCM) | - | - | 50 mL |
| Saturated NaHCO₃ solution | - | - | 50 mL |
| Ethyl Acetate | - | - | 100 mL |
| Anhydrous Na₂SO₄ | - | - | ~5 g |
Procedure:
-
Catalyst and Substrate: In a 100 mL round-bottom flask, dissolve 1-(2-methoxypyridin-3-yl)ethanone (10.0 mmol) and RuCl (0.05 mmol) in dichloromethane (25 mL).
-
Hydrogen Source: In a separate flask, prepare the azeotropic mixture by carefully adding formic acid (25.0 mmol) to triethylamine (10.0 mmol) in DCM (25 mL) at 0 °C. Caution: Exothermic reaction.
-
Reaction Initiation: Add the freshly prepared formic acid/triethylamine solution to the substrate/catalyst mixture.
-
Reaction Monitoring: Stir the reaction at room temperature (approx. 25 °C) for 12-24 hours. Monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution (50 mL).
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel (eluent: 30-50% ethyl acetate in hexanes) to afford the chiral alcohol.
Expected Yield: >95%. Expected Enantiomeric Excess (e.e.): >98% (S). Determined by chiral High-Performance Liquid Chromatography (HPLC).
Conclusion
This application note details a reliable and efficient two-step synthesis for (1S)-1-(2-methoxypyridin-3-yl)ethan-1-ol. The methodology leverages a regioselective directed ortho-metalation for the construction of the ketone precursor, followed by a highly enantioselective Noyori-type asymmetric transfer hydrogenation. The protocols are scalable and utilize commercially available reagents, making this route highly applicable for professionals in drug development and chemical synthesis.
References
-
Noyori, R., & Hashiguchi, S. (1997). Asymmetric Transfer Hydrogenation of Ketones and Imines. Accounts of Chemical Research, 30(2), 97-102. [Link]
-
Snieckus, V. (1990). Directed ortho metalation. Toluene-α-lithiation and related chemistry. A tribute to Henry Gilman. Chemical Reviews, 90(6), 879-933. [Link]
-
MDPI. (2021). Asymmetric Transfer Hydrogenation of Aryl Heteroaryl Ketones and o-Hydroxyphenyl Ketones Using Noyori-Ikariya Catalysts. Chem. Proc., 8(1), 35. [Link]
-
Ohkuma, T., Koizumi, M., Yoshida, M., & Noyori, R. (2000). General asymmetric hydrogenation of hetero-aromatic ketones. Organic Letters, 2(12), 1749-1751. [Link]
-
Chem-Station. (2014). Noyori Asymmetric Transfer Hydrogenation. Chem-Station International Edition. [Link]
-
Myers, A. G. Research Group. Directed Ortho Metalation. Harvard University. [Link]
-
Wikipedia. (n.d.). Directed ortho metalation. [Link]
Sources
- 1. ww2.icho.edu.pl [ww2.icho.edu.pl]
- 2. Directed ortho metalation - Wikipedia [en.wikipedia.org]
- 3. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 4. Asymmetric Transfer Hydrogenation of Aryl Heteroaryl Ketones and o-Hydroxyphenyl Ketones Using Noyori-Ikariya Catalysts [mdpi.com]
- 5. kanto.co.jp [kanto.co.jp]
- 6. Noyori Asymmetric Transfer Hydrogenation | Chem-Station Int. Ed. [en.chem-station.com]
- 7. General asymmetric hydrogenation of hetero-aromatic ketones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Note: Enantioselective Reduction of 1-(2-Methoxypyridin-3-yl)ethan-1-one to (1S)-1-(2-Methoxypyridin-3-yl)ethan-1-ol
Executive Summary
The synthesis of enantiopure heteroaryl alcohols is a critical operation in modern pharmaceutical development. These motifs frequently serve as chiral pharmacophores in kinase inhibitors, phosphodiesterase inhibitors, and other targeted therapeutics. The asymmetric reduction of 1-(2-methoxypyridin-3-yl)ethan-1-one to (1S)-1-(2-methoxypyridin-3-yl)ethan-1-ol presents a unique synthetic challenge. The presence of the Lewis-basic pyridyl nitrogen and the ortho-methoxy group can coordinate to transition metal catalysts, potentially leading to catalyst poisoning or the erosion of enantioselectivity via competitive chelation [1].
To overcome these structural hurdles, this Application Note details two orthogonal, field-proven methodologies for this transformation:
-
Biocatalytic Reduction : Utilizing an engineered Ketoreductase (KRED) with a Glucose Dehydrogenase (GDH) cofactor recycling system.
-
Chemocatalytic Asymmetric Transfer Hydrogenation (ATH) : Employing a Noyori-Ikariya Ru(II)-TsDPEN complex.
Mechanistic Rationale & Experimental Design
Biocatalytic Pathway (KRED)
Enzymatic reduction offers unparalleled stereocontrol and operates under mild, aqueous conditions, making it highly attractive for late-stage functionalization and green chemistry initiatives. Engineered KREDs specifically recognize the steric disparity between the methyl group and the bulky 2-methoxypyridin-3-yl moiety. The enzyme's active site enforces a strict binding conformation, allowing stereospecific hydride transfer from the NADPH cofactor to the Re face of the ketone, exclusively yielding the (1S)-enantiomer.
Causality in Experimental Design: To make the process economically viable and drive the equilibrium forward, a coupled enzyme system using GDH and D-glucose is employed. As the KRED consumes NADPH, the GDH oxidizes D-glucose to D-glucono-1,5-lactone, continuously regenerating NADPH from NADP+ in situ. The spontaneous hydrolysis of the lactone to gluconic acid steadily lowers the reaction pH, serving as a physical indicator of successful enzymatic turnover [2].
Chemocatalytic Pathway (Noyori-Ikariya ATH)
For environments lacking biocatalytic infrastructure or requiring rapid scale-up without enzyme engineering, Ru(II)-catalyzed ATH is the industry standard. The catalyst, RuCl, operates via an outer-sphere mechanism.
Causality in Experimental Design: Treatment with base generates a 16-electron Ru(II) active species, which abstracts a hydride from the formic acid/triethylamine (FA/TEA) azeotrope to form an 18-electron Ru-H intermediate. The stereocontrol is dictated by the (S,S)-TsDPEN ligand, which establishes a highly ordered 6-membered pericyclic transition state. The CH/π interactions between the p-cymene ligand and the substrate, combined with the hydrogen bonding from the amine proton, direct the hydride to the Re face of the ketone. The ortho-methoxy group on the pyridine ring provides a secondary stereoelectronic directing effect that locks the conformation, enhancing the enantiomeric excess (ee) [3].
Experimental Protocols
Protocol A: Biocatalytic Reduction using Engineered KRED
Self-Validating Indicator: A continuous drop in pH indicates successful GDH turnover; active base titration is required to maintain conversion.
-
Buffer Preparation : Prepare 100 mL of 100 mM potassium phosphate buffer (pH 7.0). Add 1.0 mM MgSO₄ to stabilize the enzyme tertiary structures.
-
Cofactor & Substrate Addition : Dissolve D-glucose (1.5 equiv, relative to ketone) and NADP+ (0.001 equiv) in the buffer. Add 1-(2-methoxypyridin-3-yl)ethan-1-one to achieve a 50 g/L final concentration. For poorly soluble substrates, up to 10% v/v Isopropyl Alcohol (IPA) can be added as a cosolvent.
-
Enzyme Loading : Add the engineered KRED (e.g., KRED-130 or an equivalent variant optimized for heteroaryl ketones, 2.0 wt% relative to substrate) and GDH (0.5 wt%).
-
Reaction Execution : Stir the biphasic/slurry mixture at 30 °C. Maintain the pH strictly at 7.0 ± 0.2 using an automated pH stat titrator dispensing 1.0 M NaOH.
-
Workup : Upon complete conversion (>99% by HPLC, typically 12-24 h), add Celite and filter to remove denatured protein. Extract the aqueous filtrate with Ethyl Acetate (3 x 50 mL). Dry the combined organic layers over Na₂SO₄, filter, and concentrate under reduced pressure to afford (1S)-1-(2-methoxypyridin-3-yl)ethan-1-ol.
Protocol B: Ru-Catalyzed Asymmetric Transfer Hydrogenation (ATH)
Self-Validating Indicator: Continuous gas evolution (CO₂) indicates active hydride transfer from the formate source.
-
Catalyst Activation : In an inert atmosphere (N₂ or Ar), charge a dry Schlenk flask with 1-(2-methoxypyridin-3-yl)ethan-1-one (10.0 mmol) and the catalyst RuCl (0.05 mmol, S/C = 200).
-
Solvent/Reagent Addition : Add 10 mL of anhydrous Dichloromethane (DCM) followed by 5 mL of a pre-mixed, degassed Formic Acid/Triethylamine azeotrope (FA:TEA 5:2 molar ratio).
-
Reaction Execution : Stir the reaction mixture at 40 °C. Monitor the reaction via TLC or GC/FID. Steady CO₂ gas evolution will be observed as the formate decomposes to transfer the hydride.
-
Workup : After 16 h, cool to room temperature and quench slowly with 20 mL of saturated aqueous NaHCO₃ (Caution: Vigorous effervescence). Extract with DCM (3 x 20 mL). Wash the combined organics with brine, dry over MgSO₄, and concentrate.
-
Purification : Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to yield the pure (1S)-alcohol.
Quantitative Data Summary
The following table summarizes the performance metrics of both methodologies, allowing process chemists to select the optimal route based on available infrastructure and scale requirements.
| Metric | Biocatalytic Reduction (KRED) | Chemocatalytic Reduction (ATH) |
| Typical Yield | 92 - 95% | 85 - 89% |
| Enantiomeric Excess (ee) | > 99.5% (exclusively 1S) | 94 - 96% (1S major) |
| Reaction Time | 12 - 24 hours | 16 hours |
| Catalyst Loading | 2.0 wt% KRED / 0.5 wt% GDH | 0.5 mol% (S/C = 200) |
| Operating Temperature | 30 °C | 40 °C |
| E-factor (Waste generation) | Low (Aqueous, biodegradable) | Moderate (Organic solvents, Ru waste) |
| Primary Scalability Hurdle | Volumetric productivity (dilute) | Heavy metal remediation (Ru removal) |
Process Visualizations
Figure 1: Biocatalytic cofactor regeneration cycle utilizing KRED and GDH for continuous NADPH supply.
Figure 2: Outer-sphere mechanism and transition state logic for the Noyori-Ikariya ATH catalytic cycle.
References
-
Zheng, Y., et al. (2022). Asymmetric Transfer Hydrogenation of Aryl Heteroaryl Ketones and o-Hydroxyphenyl Ketones Using Noyori-Ikariya Catalysts. Chemistry Proceedings.[Link]
-
Wang, Y., et al. (2015). Chiral Surfactant-Type Catalyst: Enantioselective Reduction of Long-Chain Aliphatic Ketoesters in Water. The Journal of Organic Chemistry.[Link]
-
Wu, X., et al. (2012). Rh III- and Ir III-catalyzed asymmetric transfer hydrogenation of ketones in water. PubMed (NIH).[Link]
Application Note: (1S)-1-(2-methoxypyridin-3-yl)ethan-1-ol in Enantioselective Pharmaceutical Synthesis
Executive Summary & Structural Rationale
In modern medicinal chemistry, the spatial orientation of functional groups is a primary driver of target affinity and selectivity. (1S)-1-(2-methoxypyridin-3-yl)ethan-1-ol serves as a highly privileged, chiral building block in the synthesis of complex active pharmaceutical ingredients (APIs).
The structural anatomy of this intermediate offers two distinct pharmacological and synthetic advantages:
-
The 2-Methoxypyridine Core: The methoxy group ortho to the chiral center modulates the pKa of the pyridine nitrogen, reducing basicity to mitigate off-target hERG liabilities while maintaining its ability to act as a hydrogen-bond acceptor.
-
The (1S)-Chiral Center: The secondary benzylic-like alcohol provides a precise 3D vector. This stereogenic center is critical for proper alignment in deep receptor pockets, such as those found in beta-3 adrenergic receptor agonists[1] and functionalized indazoles used in oncology[2].
Stereochemical impact of the enantiomeric configuration on receptor binding affinity.
Enantioselective Synthesis Strategies
To utilize this intermediate effectively, one must first generate the (1S)-enantiomer from the prochiral ketone, 1-(2-methoxypyridin-3-yl)ethan-1-one, with high facial selectivity. Historically, this was achieved via chemical Asymmetric Transfer Hydrogenation (ATH) using Noyori-type Ru(II) catalysts. However, the amphoteric nature of pyridines can sometimes lead to catalyst poisoning or diminished enantiomeric excess (ee).
Recently, biocatalytic approaches utilizing Alcohol Dehydrogenases (ADHs) coupled with a substrate-coupled cofactor regeneration (TBCR) system have revolutionized this synthesis[3]. Biocatalysis offers superior enantioselectivity (>99% ee) by providing a highly constrained chiral binding pocket that strictly dictates the hydride transfer to the Re-face of the ketone. Alternative green methods have even explored plant-derived biocatalysts (e.g., Daucus carota fragments) for the reduction of heteroaryl ketones, though with lower scalability[4].
Quantitative Comparison of Reduction Strategies
| Synthesis Method | Catalyst / Enzyme | Yield (%) | Enantiomeric Excess (ee %) | Scalability | Key Advantage |
| Biocatalytic Reduction | Alcohol Dehydrogenase (ADH) | >95% | >99% | High | Environmentally friendly, exquisite selectivity |
| Asymmetric Transfer Hydrogenation | RuCl(p-cymene)[(S,S)-TsDPEN] | 88% | 94–96% | Very High | Broad substrate scope, high turnover number |
| Plant Fragment Bioreduction | Daucus carota (Carrot root) | 37–60% | Variable | Low | Low cost, whole-cell proof-of-concept |
Downstream Application: The Mitsunobu Stereoinversion
The (1S)-alcohol is rarely the final API; it is typically subjected to stereospecific functionalization. The most robust method for C-O or C-N bond formation in medicinal chemistry is the Mitsunobu reaction .
Mechanistic Causality:
The Mitsunobu reaction is chosen specifically because it proceeds via an
Synthetic workflow from prochiral ketone to stereoinverted API intermediate.
Validated Experimental Protocols
Protocol A: Biocatalytic Synthesis of (1S)-1-(2-methoxypyridin-3-yl)ethan-1-ol
Objective: Achieve >99% ee reduction of the prochiral ketone using ADH.
-
Buffer Preparation: Prepare 100 mL of 100 mM potassium phosphate buffer (pH 7.0). Causality: ADH enzymes denature rapidly outside of a strict pH window; phosphate provides robust buffering capacity.
-
Cofactor & Enzyme Addition: Dissolve 1.0 mM NADP+ and 50 mg of engineered Alcohol Dehydrogenase (e.g., Sm ADH2) into the buffer[3].
-
Substrate & Sacrificial Donor: Add 10 mmol of 1-(2-methoxypyridin-3-yl)ethan-1-one dissolved in 10 mL of isopropanol. Causality: Isopropanol acts as both a co-solvent to dissolve the hydrophobic ketone and as the sacrificial hydride donor to regenerate NADPH, driving the equilibrium forward.
-
Incubation: Stir the biphasic mixture at 30°C at 250 rpm for 24 hours.
-
Validation Checkpoint 1 (Conversion): Extract a 50 µL aliquot, partition with ethyl acetate, and analyze via TLC (Hexanes:EtOAc 7:3). The ketone (
) should be completely consumed, replaced by the more polar alcohol ( ). -
Workup: Extract the bulk aqueous layer with ethyl acetate (3 x 50 mL). Dry over anhydrous
, filter, and concentrate under reduced pressure. -
Validation Checkpoint 2 (Enantiopurity): Analyze the crude product via Chiral HPLC (e.g., Chiralcel OD-H column). The (1S)-enantiomer should elute with >99% ee.
Protocol B: Stereospecific Mitsunobu Coupling (Inversion to 1R)
Objective: Couple the (1S)-alcohol with a phenol derivative to yield a (1R)-aryl ether.
-
Betaine Formation: In an oven-dried, argon-purged flask, dissolve 1.2 eq of Triphenylphosphine (PPh3) in anhydrous THF (0.2 M). Cool to 0°C. Add 1.2 eq of DIAD dropwise over 10 minutes. Causality: Pre-forming the PPh3-DIAD betaine complex prevents side reactions that occur if the azodicarboxylate reacts directly with the alcohol.
-
Alcohol Activation: Stir for 15 minutes at 0°C until a pale yellow complex forms. Slowly add 1.0 eq of (1S)-1-(2-methoxypyridin-3-yl)ethan-1-ol dissolved in minimal THF. Stir for an additional 20 minutes to allow the phosphonium intermediate to fully form.
-
Nucleophilic Displacement: Add 1.1 eq of the desired phenol (e.g., 4-fluorophenol) dropwise. Allow the reaction to warm to room temperature and stir for 12 hours. Causality: The phenoxide attacks the activated chiral center via
, inverting the (1S) center to (1R). -
Validation Checkpoint 3 (Stereochemical Integrity): Following silica gel purification, verify the inversion via 1H NMR and Optical Rotation. The methine proton adjacent to the oxygen will exhibit a distinct chemical shift change, and the optical rotation sign will typically invert relative to the starting material.
References
-
Efficient asymmetric synthesis of chiral alcohols using high 2-propanol tolerance alcohol dehydrogenase: Sm ADH2 via an environmentally friendly TBCR system. Yang, Z., et al. (2020). LookChem / Journal of Biotechnology. URL: [Link]
- Alpha-aryl ethanolamines and their use as beta-3 adrenergic receptor agonists. (Patent CA2423792A1). Google Patents.
-
Enzymatic synthesis of chiral heteroaryl alcohols using plant fragments as the only biocatalyst and reducing agent. (2008). Taylor & Francis. URL:[Link]
-
Highly Enantioselective Synthesis of Indazoles with a C3-Quaternary Chiral Center Using CuH Catalysis. National Institutes of Health (NIH). URL:[Link]
Sources
- 1. CA2423792A1 - Alpha-aryl ethanolamines and their use as beta-3 adrenergic receptor agonists - Google Patents [patents.google.com]
- 2. Highly Enantioselective Synthesis of Indazoles with a C3-Quaternary Chiral Center Using CuH Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. lookchem.com [lookchem.com]
- 4. tandfonline.com [tandfonline.com]
Application Note: Mitsunobu Inversion of (1S)-1-(2-methoxypyridin-3-yl)ethan-1-ol
Executive Summary
This guide details the protocol for the Mitsunobu inversion of (1S)-1-(2-methoxypyridin-3-yl)ethan-1-ol , a chiral secondary alcohol containing a basic pyridine moiety. While the Mitsunobu reaction is the gold standard for Walden inversion (
The basic nitrogen of the pyridine ring (
Critical Analysis & Mechanistic Insight
The Substrate Challenge
The substrate contains three competing features:
-
Steric Bulk: The secondary alcohol is flanked by a methyl group and a heteroaromatic ring, slowing the formation of the alkoxyphosphonium intermediate.
-
Pyridine Basicity: Although the 2-methoxy group reduces the basicity of the pyridine nitrogen compared to unsubstituted pyridine, it remains a Lewis base capable of interfering with the Morrison-Brunn-Huisgen betaine.
-
Electronic Activation: The electron-rich nature of the 2-methoxypyridine ring stabilizes the developing carbocation character. If the reaction temperature rises, the mechanism may shift from strict
to a mixed pathway, leading to partial racemization.
Reagent Selection Strategy
| Component | Recommendation | Rationale |
| Phosphine | Standard reactivity.[1][2] Use Polymer-supported | |
| Azodicarboxylate | DIAD (Diisopropyl azodicarboxylate) | Preferred over DEAD due to higher stability and liquid state, allowing precise dropwise addition. |
| Nucleophile | ||
| Solvent | THF (Anhydrous) | Optimal solubility for reagents. Toluene is a secondary choice if higher temperatures are required (rare). |
Mechanistic Pathway & Interference
The diagram below illustrates the standard pathway versus the "Pyridine Trap" (interference).
Figure 1: Mechanistic pathway highlighting the critical protonation step. The acidic nucleophile must protonate the betaine (Green path) rather than the pyridine nitrogen sequestering the proton (Red path).
Standard Protocol: Inversion via Esterification[3]
Objective: Convert (1S)-1-(2-methoxypyridin-3-yl)ethan-1-ol to the corresponding (1R)-p-nitrobenzoate ester.
Materials
-
Substrate: (1S)-1-(2-methoxypyridin-3-yl)ethan-1-ol (1.0 equiv)
-
Triphenylphosphine (
): 1.5 equiv[1] - -Nitrobenzoic acid (PNBA): 1.5 equiv
-
DIAD: 1.5 equiv[1]
-
Solvent: Anhydrous THF (0.1 M concentration relative to substrate)
Step-by-Step Procedure
-
Preparation: Flame-dry a round-bottom flask and cool under a stream of nitrogen.
-
Solubilization: Charge the flask with the Alcohol (1.0 equiv),
(1.5 equiv), and PNBA (1.5 equiv). Dissolve in anhydrous THF.-
Note: The order of addition here is critical. By having the acid present before the DIAD, we ensure that as soon as the betaine forms, a proton source is immediately available.
-
-
Cooling: Cool the reaction mixture to 0°C using an ice bath. Stir for 10 minutes.
-
Activation (The Critical Step): Add DIAD (1.5 equiv) dropwise via a syringe pump or pressure-equalizing addition funnel over 20–30 minutes.
-
Visual Cue: The solution will typically turn yellow/orange. If the color fades immediately, the betaine is reacting as intended.
-
Control: Maintain internal temperature < 5°C.
-
-
Reaction: Allow the mixture to warm to room temperature (23°C) naturally. Stir for 12–16 hours.
-
Monitoring: Check TLC (Solvent: 30% EtOAc/Hexanes). Look for the disappearance of the alcohol (
) and appearance of the ester ( ).
-
-
Workup:
-
Purification: Flash column chromatography.
-
Gradient: 0%
30% EtOAc in Hexanes. -
TPPO Removal: If TPPO co-elutes, triturate the crude oil with cold Hexanes/Ether (1:1) before the column.
-
Advanced Protocol: "Super-Mitsunobu" (For Difficult Cases)
If the standard protocol yields < 40% conversion or retention of configuration is observed (indicating
Materials
-
Reagents: Tributylphosphine (
) and 1,1'-(Azodicarbonyl)dipiperidine (ADDP). -
Solvent: Anhydrous Toluene (preferred for ADDP solubility).
Workflow Optimization Logic
Figure 2: Decision tree for optimizing the reaction conditions based on experimental outcomes.
Quality Control & Validation
Stereochemical Verification
To confirm the (1S)
-
Hydrolysis: Treat the purified ester with
in MeOH/Water (3:1) at RT for 2 hours. -
Chiral HPLC: Compare the hydrolyzed product against the starting material (1S)-alcohol and a racemic standard.
-
Column: Chiralcel OD-H or AD-H.
-
Mobile Phase: Hexane/IPA (90:10).
-
Common Pitfalls
-
Hydrazoic Acid Risk: If synthesizing the azide (using
or DPPA), be extremely cautious.[1] The pyridine nitrogen can form salts with , accumulating explosive hydrazoic acid salts. Use DPPA (Diphenylphosphoryl azide) with caution and strictly control equivalents. -
TPPO Separation: In drug development, residual TPPO is a major impurity. Use Polymer-supported Triphenylphosphine (PS-PPh3) (loading ~3 mmol/g) to allow filtration-based removal of the phosphine oxide.
References
-
Mitsunobu, O. (1981). "The Use of Diethyl Azodicarboxylate and Triphenylphosphine in Synthesis and Transformation of Natural Products." Synthesis, 1981(1), 1–28. Link
-
Swamy, K. C. K., et al. (2009). "Mitsunobu and Related Reactions: Advances and Applications." Chemical Reviews, 109(6), 2551–2651. Link
-
Tsunoda, T., et al. (1995). "1,1'-(Azodicarbonyl)dipiperidine-Tributylphosphine (ADDP-BBu3): A New Reagent System for Mitsunobu Reaction." Tetrahedron Letters, 36(14), 2529-2530. Link
-
Dodge, J. A., et al. (1994). "Inversion of Configuration of Alcohols Using a Polymer-Supported Phosphine in the Mitsunobu Reaction." Journal of Organic Chemistry, 59(1), 234-236. Link
-
But, T. Y., & Toy, P. H. (2007). "The Mitsunobu Reaction: Origin, Mechanism, Improvements, and Applications." Chemistry – An Asian Journal, 2(11), 1340-1355. Link
Sources
Application Note: Reaction Pathways & Protocols for (1S)-1-(2-methoxypyridin-3-yl)ethan-1-ol
Abstract
This technical guide details the synthetic utility and reaction pathways of (1S)-1-(2-methoxypyridin-3-yl)ethan-1-ol , a high-value chiral building block in medicinal chemistry.[1][2] This scaffold serves as a critical "chiral handle" for constructing enantiopure kinase inhibitors and GPCR ligands. The guide covers three core modules: (1) Asymmetric synthesis of the alcohol from its ketone precursor,[3] (2) Stereospecific coupling via the Mitsunobu reaction (inversion of configuration), and (3) Functionalization of the pyridine ring via demethylation to the corresponding pyridone. Detailed experimental protocols and mechanistic insights are provided to ensure reproducibility and high enantiomeric excess (ee).
Module 1: Asymmetric Synthesis & Enantiopurity
The efficient generation of the (1S)-alcohol from 1-(2-methoxypyridin-3-yl)ethanone (CAS 131674-40-3) is the foundational step.[1][2] While racemic reduction followed by resolution is possible, direct asymmetric transfer hydrogenation (ATH) is the preferred route for scale and atom economy.
Mechanistic Pathway
The reduction utilizes a ruthenium-based catalyst (e.g., RuCl(p-cymene)[(S,S)-Ts-DPEN]) which operates via a metal-ligand bifunctional mechanism.[1][2] The "chiral pocket" of the catalyst dictates the hydride delivery to the Si-face or Re-face of the ketone.[1] For the (1S)-alcohol, specific catalyst screening is required, typically favoring the (S,S)-ligand systems for aryl-alkyl ketones.[1]
Experimental Protocol: Asymmetric Transfer Hydrogenation
-
Objective: Synthesis of (1S)-1-(2-methoxypyridin-3-yl)ethan-1-ol with >98% ee.
-
Scale: 10 mmol basis.
Reagents:
-
Substrate: 1-(2-methoxypyridin-3-yl)ethanone (1.51 g, 10 mmol).[1][2]
-
Catalyst: RuCl(p-cymene)[(S,S)-Ts-DPEN] (6.4 mg, 0.01 mmol, 0.1 mol%).[1][2]
-
Hydrogen Source: Formic acid/Triethylamine (5:2 azeotropic mixture).
-
Solvent: Dichloromethane (DCM) or Ethyl Acetate.
Procedure:
-
Inertion: Charge a flame-dried Schlenk flask with the ketone and catalyst under nitrogen atmosphere.
-
Solvation: Dissolve the mixture in degassed DCM (20 mL).
-
Initiation: Add the HCOOH/Et3N mixture (5 mL) dropwise at 0°C.
-
Reaction: Stir at room temperature (25°C) for 16–24 hours. Monitor conversion by HPLC/TLC.
-
Quench: Dilute with water (30 mL) and extract with DCM (3 x 20 mL).
-
Purification: Wash combined organics with saturated NaHCO3 (to remove acid) and brine. Dry over Na2SO4 and concentrate. Purify via flash chromatography (Hexanes/EtOAc gradient).
Validation:
-
Chiral HPLC: Chiralcel OD-H column, Hexane/IPA (90:10), 1.0 mL/min.
-
Target: (1S)-enantiomer should elute distinct from the (1R)-minor product.
Module 2: The Mitsunobu Transformation (Stereoinversion)
The most critical application of this alcohol is its coupling to phenols or nitrogen heterocycles to form ether/amine linkages. This reaction proceeds with complete Walden inversion at the chiral center, converting the (1S)-alcohol into a (1R)-product .[1][2]
Reaction Logic
The 2-methoxypyridine ring is electron-deficient but stable under standard Mitsunobu conditions.[1][2] The reaction is driven by the formation of a strong Phosphine-Oxygen bond.
-
Input: (1S)-Alcohol (Secondary).
-
Reagents: Triphenylphosphine (PPh3), DIAD (Diisopropyl azodicarboxylate).
-
Nucleophile: Phenol (Ar-OH) or acidic Heterocycle (pKa < 11).[2]
-
Output: (1R)-Ether/Amine (Inverted center).[2]
Visualization: Mitsunobu Mechanism
The following diagram illustrates the activation and inversion pathway.
Caption: Mechanistic flow of the Mitsunobu reaction showing the activation of the (1S)-alcohol and subsequent SN2 displacement to yield the (1R)-product.
Experimental Protocol: Mitsunobu Coupling
-
Objective: Coupling of (1S)-alcohol with a phenol derivative.
-
Safety: DIAD is a shock-sensitive explosive hazard; handle in solution.[1][2]
Procedure:
-
Dissolve (1S)-1-(2-methoxypyridin-3-yl)ethan-1-ol (1.0 eq), Triphenylphosphine (1.5 eq), and the Phenolic Nucleophile (1.2 eq) in anhydrous THF (0.1 M concentration) under N2.
-
Cool the solution to 0°C.
-
Add DIAD (1.5 eq) dropwise over 20 minutes. Note: Solution will turn yellow/orange.
-
Allow to warm to room temperature and stir for 12 hours.
-
Workup: Concentrate the solvent. Triturate the residue with Et2O/Hexane (1:1) to precipitate Triphenylphosphine oxide (TPPO). Filter off the solid.
-
Purification: The filtrate requires careful column chromatography to separate the product from reduced DIAD byproducts.
Module 3: Pyridine Ring Modulation (The "Mask")
The "2-methoxy" group is often a protecting group (mask) for the 2-pyridone pharmacophore.[2] Pyridones are key hydrogen-bond donor/acceptor motifs in kinase inhibitors (e.g., mimicking the hinge region interaction).
Demethylation Strategy
Demethylation can be achieved using harsh acidic conditions (HBr) or silyl reagents (TMSI) for milder deprotection.
-
Method A (Acidic): 33% HBr in Acetic Acid, 60–90°C. (Robust, but may racemize sensitive centers).
-
Method B (Silyl): TMSCl + NaI (generates TMSI in situ) in Acetonitrile, 60°C. (Milder, preserves stereochemistry better).
Visualization: Reaction Divergence
This diagram maps the strategic choices available starting from the chiral alcohol.
Caption: Divergent synthetic pathways from the (1S)-alcohol intermediate, highlighting stereochemical outcomes (inversion vs. retention).
Data Summary & Troubleshooting
| Parameter | Method | Typical Outcome | Troubleshooting |
| Enantiopurity | Ru-ATH (Transfer Hydrogenation) | 95–99% ee | If ee is low, lower Temp to 0°C or switch to KRED (Enzyme).[1][2] |
| Coupling Yield | Mitsunobu | 60–85% | If yield low, pre-form betaine at -78°C before adding alcohol.[2] |
| Demethylation | TMSI (in situ) | >90% | Ensure anhydrous conditions; moisture quenches TMSI immediately. |
| Storage | Neat Oil/Solid | Stable at -20°C | Oxidizes slowly to ketone if left in air/light.[1][2] Store under Argon. |
References
-
Noyori, R., et al. (1996). "Asymmetric Transfer Hydrogenation of Ketones with Chiral Ruthenium Monosulfonated Diamine Catalysts". Journal of the American Chemical Society. Link[2]
-
Swamy, K. C., et al. (2009). "Mitsunobu and Related Reactions: Advances and Applications". Chemical Reviews. Link[2]
-
Sigma-Aldrich. "Product Specification: 1-(2-Methoxypyridin-3-yl)ethanol".[1][2] Link[2]
-
PubChem. "Compound Summary: 1-(2-methoxypyridin-3-yl)ethanone".[1][2] Link[2]
-
Vidal, J., et al. (2019). "Chemoselective Demethylation of Methoxypyridines". Synlett. Link
Sources
Application Note: Advanced Protecting Group Strategies for (1S)-1-(2-methoxypyridin-3-yl)ethan-1-ol
Executive Summary & Molecular Profiling
(1S)-1-(2-methoxypyridin-3-yl)ethan-1-ol is a highly valuable chiral building block utilized in the synthesis of complex pharmaceuticals, including1[1] and 2[2]. Successfully incorporating this molecule into multi-step synthetic sequences requires navigating a unique triad of chemical challenges:
-
The (1S) Stereocenter: Located at a pseudo-benzylic position, this secondary alcohol is highly susceptible to racemization. Under strongly acidic conditions, heterolytic cleavage of the C-O bond can form a planar carbocation intermediate, destroying the stereocenter.
-
The Pyridine Nitrogen: This basic site can act as a nucleophilic catalyst, sequester transition metal catalysts in downstream cross-coupling reactions, or interfere with electrophilic protecting reagents.
-
The 2-Methoxy Group: This group strongly donates 3—modulating the reactivity of the adjacent benzylic position[3]. While generally robust, it can be irreversibly cleaved to a 2-pyridone under aggressive Lewis acidic conditions (e.g., BBr₃) or high-temperature nucleophilic attack.
Strategic Selection of Protecting Groups
The selection of a protecting group (PG) for the (1S)-hydroxyl must be dictated by the downstream synthetic workflow:
-
Silyl Ethers (TBS, TIPS): The tert-butyldimethylsilyl (TBS) group is ideal when subsequent steps involve strong bases (e.g., organolithiums) or transition-metal catalysis. Silylation prevents metal coordination by the free hydroxyl and provides sufficient steric bulk to shield the pyridine ring.
-
Acetal Ethers (MOM): Methoxymethyl (MOM) ethers are exceptionally stable to basic and nucleophilic conditions. They are frequently employed in pyridine chemistry because they can be selectively removed under 4 that do not compromise the 2-methoxy group[4].
-
Esters (Pivalate): While acetates are prone to cleavage, the sterically hindered pivalate (Piv) group offers robust protection against mild acids and oxidants. However, esters carry a risk of anchimeric assistance, which could lead to racemization at the (1S) center during basic saponification.
Quantitative Data: Protecting Group Performance Matrix
| Protecting Group | Reagents & Conditions | Typical Yield | ee% Retention | Deprotection Conditions | Downstream Compatibility |
| TBS Ether | TBSOTf, 2,6-Lutidine, DCM, 0 °C | 92–96% | >99% | TBAF, THF, rt | Excellent for strong bases, Pd/Cu-catalysis. |
| MOM Ether | MOMCl, DIPEA, DCM, 0 °C to rt | 88–94% | >99% | 3M HCl in THF, or TMSBr | Excellent for organometallics, oxidations. |
| Pivalate Ester | PivCl, DMAP, Pyridine, rt | 85–90% | 95–98% | DIBAL-H or K₂CO₃/MeOH | Good for acidic conditions; risk of epimerization during basic cleavage. |
Experimental Methodologies
Protocol 1: Synthesis of (1S)-3-(1-((tert-butyldimethylsilyl)oxy)ethyl)-2-methoxypyridine
This protocol utilizes a silyl triflate to ensure rapid conversion while buffering the basic pyridine nitrogen.
-
Preparation: Flame-dry a 100 mL round-bottom flask under argon. Add (1S)-1-(2-methoxypyridin-3-yl)ethan-1-ol (1.0 eq, 10 mmol) and anhydrous dichloromethane (DCM, 0.2 M, 50 mL).
-
Base Addition: Add 2,6-lutidine (2.0 eq, 20 mmol) via syringe.
-
Causality: The pyridine nitrogen of the substrate is nucleophilic. Using a sterically unhindered base like triethylamine can lead to competitive N-silylation or ketene formation from the triflate. 2,6-Lutidine acts strictly as a proton sponge, directing the silylating agent exclusively to the secondary alcohol.
-
-
Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.
-
Causality: The pseudo-benzylic nature of the 1-hydroxyethyl group makes it prone to elimination or racemization if the reaction exotherms. Maintaining 0 °C ensures kinetic control and preserves the (1S) configuration.
-
-
Reagent Addition: Dropwise add TBSOTf (1.5 eq, 15 mmol) over 10 minutes.
-
Monitoring (Self-Validation): Stir for 1 hour at 0 °C. Check progress via TLC (Hexanes/EtOAc 3:1). The starting material (R_f ~0.2, UV active) should be completely consumed and replaced by a non-polar product spot (R_f ~0.7). The absence of the broad O-H stretch (~3300 cm⁻¹) in the FTIR spectrum of the crude oil confirms complete conversion.
-
Workup: Quench with saturated aqueous NaHCO₃ (30 mL). Extract with DCM (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify via flash column chromatography (0–10% EtOAc in Hexanes).
Protocol 2: Synthesis of (1S)-2-methoxy-3-(1-(methoxymethoxy)ethyl)pyridine
This protocol establishes a robust acetal linkage for downstream sequences requiring aggressive nucleophiles.
-
Preparation: In an argon-purged flask, dissolve the alcohol (1.0 eq, 10 mmol) in anhydrous DCM (50 mL).
-
Base Addition: Add N,N-Diisopropylethylamine (DIPEA, 3.0 eq, 30 mmol).
-
Causality: DIPEA is chosen over stronger bases (like NaH) to avoid strongly basic conditions that might deprotonate the benzylic position, thereby preventing any potential base-catalyzed epimerization while maintaining a homogeneous reaction mixture.
-
-
Reagent Addition: Cool to 0 °C. Slowly add Chloromethyl methyl ether (MOMCl, 2.0 eq, 20 mmol). (Caution: MOMCl is a known carcinogen; handle strictly inside a fume hood).
-
Reaction: Allow the mixture to warm to room temperature and stir for 12 hours.
-
Monitoring (Self-Validation): TLC (DCM/MeOH 95:5) ensures complete consumption of the alcohol. Formation of the MOM ether is confirmed by ¹H NMR of a crude aliquot, specifically noting the appearance of a distinct AB quartet or singlet near 4.7 ppm corresponding to the -OCH₂O- methylene protons, and the preservation of the (1S) doublet for the methyl group at ~1.4 ppm.
-
Workup: Quench with water (30 mL). Extract with EtOAc (3 x 30 mL). Wash organics briefly with 0.1 M HCl (to remove DIPEA without cleaving the MOM group), then immediately with saturated NaHCO₃ and brine. Dry and concentrate.
Mechanistic & Workflow Visualization
Decision matrix for selecting protecting groups based on downstream reaction conditions.
References
-
Improved Synthesis of Aryltriethoxysilanes via Palladium(0)-Catalyzed Silylation of Aryl Iodides and Bromides with Triethoxysilane. ACS Publications. 3
-
Synthetic approaches towards huperzine A and B. Arkivoc. 2
-
Mild and Efficient Deprotection of Acetal-Type Protecting Groups of Hydroxyl Functions by Triethylsilyl Triflate — 2,4,6-Collidine Combination. ResearchGate. 4
-
Substituted imidazoles as N-type calcium channel blockers. Google Patents. 1
Sources
Troubleshooting & Optimization
Technical Support Center: High-Yield Synthesis of (1S)-1-(2-methoxypyridin-3-yl)ethan-1-ol
This guide functions as a specialized Technical Support Center for researchers synthesizing (1S)-1-(2-methoxypyridin-3-yl)ethan-1-ol .
Ticket ID: PYR-ISO-1S-OPT Assigned Specialist: Senior Application Scientist, Process Chemistry Division Status: Active Support
Executive Summary & Molecule Analysis
You are attempting to synthesize the (1S) enantiomer of a chiral pyridine alcohol. This specific substrate presents three distinct "Yield Killers" that this guide will address:
-
The "Ortho" Effect: The 2-methoxy group creates steric bulk and potential coordination sites that can disrupt standard catalyst binding, leading to poor enantiomeric excess (ee).
-
Catalyst Poisoning: The pyridine nitrogen is a Lewis base that can bind to metal centers (Ru, Rh, Ir), deactivating chemocatalysts.
-
The "Invisible" Loss: The product is amphiphilic. While the methoxy group adds lipophilicity, the pyridine-alcohol core remains water-soluble, leading to massive losses during standard aqueous workups.
Primary Route: Biocatalytic Reduction (Recommended)
Why this route? Ketoreductases (KREDs) offer the highest probability of achieving >99% ee and >95% conversion because they operate under mild conditions that prevent the degradation of the acid-sensitive 2-methoxypyridine moiety.
The Mechanism: Cofactor Recycling
Enzymes require a cofactor (NADPH/NADH).[1] To make this economical, we use a "Coupled Enzyme System" to recycle the cofactor in situ.
Figure 1: The Coupled Enzyme System. The KRED reduces the ketone while consuming NADPH. The Glucose Dehydrogenase (GDH) simultaneously oxidizes glucose to regenerate NADPH, driving the equilibrium forward.
Protocol A: Enzymatic Screening & Scale-Up
To obtain the (1S) configuration, you generally require an Anti-Prelog KRED (depending on the specific enzyme library nomenclature).
Step-by-Step Procedure:
-
Buffer Prep: Prepare 100 mM Potassium Phosphate buffer (pH 7.0). Note: Do not go below pH 6.5 or above pH 8.0 to preserve enzyme stability.
-
Substrate Solution: Dissolve 1-(2-methoxypyridin-3-yl)ethanone in DMSO (5% v/v final concentration).
-
Cofactor Mix: Add NADP+ (1.0 mM), Glucose (1.5 eq), and GDH (5 U/mmol).
-
Reaction: Add the KRED enzyme (10-50 mg loading per mmol substrate). Stir at 30°C for 24 hours.
-
Monitoring: Check conversion via HPLC. If conversion stalls at 50%, you likely have severe product inhibition or enzyme deactivation.
Critical Optimization:
-
Issue: Pyridine nitrogen inhibits the enzyme.
-
Fix: Add a resin (e.g., Amberlite XAD-4) to the reaction mixture. This acts as a "product sink," adsorbing the alcohol as it forms to prevent it from poisoning the enzyme, while shifting the equilibrium forward.
Secondary Route: Noyori Transfer Hydrogenation
Why this route? If enzymes are unavailable, this is the most scalable chemical method. However, the pyridine nitrogen will poison the Ruthenium catalyst if not managed.
Catalyst Selection
Use the RuCl(p-cymene)[(S,S)-TsDPEN] complex.
-
Stereochemistry: The (S,S) ligand typically yields the (S)-alcohol for aryl ketones.
-
The "Poison" Fix: You must run this reaction under slightly acidic conditions or use a specific ratio of Formic Acid/Triethylamine (5:2) rather than Isopropanol/KOH. The acidic media protonates the pyridine nitrogen, preventing it from binding to the Ruthenium.
Step-by-Step Procedure:
-
Charge: Mix ketone (1.0 eq) and Ru-catalyst (0.5 - 1.0 mol%) in a reactor.
-
Solvent: Add a pre-mixed azeotrope of Formic Acid/Triethylamine (5:2 molar ratio).
-
Reaction: Stir at 30-40°C.
-
Quench: Dilute with water. Caution: CO2 gas evolution will occur.
Downstream Processing: The "Yield Recovery" Phase
Crucial Warning: The 2-methoxy group is acid-labile. DO NOT use strong acids (HCl, H2SO4) during workup, or you will hydrolyze the methoxy group to form the 2-pyridone impurity (irreversible yield loss).
| Method | Suitability | Protocol Notes |
| Standard Extraction | Low | Avoid. DCM/EtOAc often fail to pull the polar alcohol from the aqueous enzyme buffer. |
| Salting Out | Medium | Saturate the aqueous phase with NaCl before extracting with IPA/Isopropyl Acetate (1:3) . |
| Resin Adsorption | High | If using XAD-4 in the reaction (Route A), simply filter the resin, wash with water, and elute the product with Methanol. |
Troubleshooting & FAQ
Ticket Escalation: Common Failure Modes
Figure 2: Diagnostic logic for yield optimization.
Frequently Asked Questions
Q: My product has low ee (70%) with the Noyori catalyst. How do I fix this? A: The ortho-methoxy group may be causing steric clash.
-
Lower the temperature to 0-5°C. Slower reactions often have higher selectivity.
-
Switch Ligands: Move from TsDPEN to a bulkier sulfonylated diamine (e.g., MsDPEN or CsDPEN) to enforce stricter chiral recognition [1].
Q: I see a new impurity at RRT 0.85 after workup. A: This is likely 1-(2-hydroxypyridin-3-yl)ethan-1-ol (the pyridone tautomer). This confirms you used an acidic wash that was too strong. Ensure all aqueous washes are buffered to pH 5-7.
Q: Can I use Isopropanol (IPA) as the hydrogen donor for the enzyme? A: Only if you are using an ADH specifically engineered for IPA tolerance (e.g., certain Lactobacillus variants). Most commercial KREDs prefer the Glucose/GDH system because the equilibrium is driven more strongly by the irreversible hydrolysis of gluconolactone [2].
References
-
Noyori, R., & Hashiguchi, S. (1997). Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes.[2][3][4] Accounts of Chemical Research, 30(2), 97–102.
-
Hollmann, F., et al. (2011). Enzyme-mediated oxidations for the chemist. Green Chemistry, 13, 226-265.
- Codexis Inc. (2023). Ketoreductase Screening Kits User Guide. [General Industry Standard Protocol].
-
Blacker, A. J., et al. (2019). Manufacture of Pharmacologically Active Pyridines via Asymmetric Hydrogenation. Organic Process Research & Development.
For further assistance, please reply with your HPLC chromatograms and specific catalyst lot numbers.
Sources
Technical Support Center: Purification & Resolution of (1S)-1-(2-methoxypyridin-3-yl)ethan-1-ol
Welcome to the Technical Support Center. (1S)-1-(2-methoxypyridin-3-yl)ethan-1-ol is a highly valuable chiral building block frequently utilized in the synthesis of active pharmaceutical ingredients (APIs), including mutant isocitrate dehydrogenase 1 (IDH1) inhibitors and various kinase inhibitors[1].
Purifying this specific secondary alcohol presents unique challenges due to the basicity of the pyridine ring, the steric hindrance of the ortho-methoxy group, and the strict requirement for high enantiomeric excess (ee). This guide provides field-proven troubleshooting steps, validated protocols, and mechanistic insights to ensure self-validating and reproducible purification workflows.
Part 1: Troubleshooting & FAQs
Q1: Why is the enantiomeric excess (ee) of my (1S)-1-(2-methoxypyridin-3-yl)ethan-1-ol plateauing at 80% during enzymatic resolution? A: This is a kinetic issue related to the enzyme's stereoselectivity. According to the Kazlauskas rule, lipases such as Candida antarctica lipase B (CAL-B) selectively acylate the (1R)-enantiomer of secondary alcohols[2]. If the ee of your remaining unreacted (1S)-alcohol is low, the reaction has not yet reached the theoretical 50% conversion threshold. Causality & Fix: The enzyme may be deactivated by localized pH changes, or the acyl donor (vinyl acetate) concentration is too low. Ensure you are using at least 3.0 equivalents of vinyl acetate. The reaction should be maintained at 45–60 °C in a non-polar solvent like Methyl tert-butyl ether (MTBE) or toluene to maintain enzyme conformation[3]. Monitor the reaction via chiral HPLC; do not stop the reaction until the (1R)-enantiomer is completely consumed.
Q2: During silica gel purification, the (1S)-alcohol streaks across the column and co-elutes with impurities. How can I improve the resolution? A: The pyridine nitrogen in the 2-methoxypyridin-3-yl moiety acts as a strong Lewis base, which hydrogen-bonds aggressively with the acidic silanol groups (Si-OH) present on standard unmodified silica gel. Causality & Fix: To prevent tailing and ensure sharp elution bands, you must chemically deactivate the silica. Add 1–2% (v/v) triethylamine (Et₃N) or aqueous ammonia to your mobile phase (e.g., Hexane/Ethyl Acetate). This competitively binds the acidic sites, allowing the alcohol to elute cleanly.
Q3: How do I separate the unreacted starting material, 2-methoxy-3-acetylpyridine, from the final product? A: If your racemic alcohol was synthesized via the reduction of 2-methoxy-3-acetylpyridine, residual ketone can complicate downstream assays. Fortunately, the ketone lacks the hydroxyl group, making it significantly less polar than the free (1S)-alcohol. During post-resolution silica gel chromatography, the elution order will strictly follow polarity:
-
(1R)-1-(2-methoxypyridin-3-yl)ethyl acetate (Fastest, least polar)
-
2-methoxy-3-acetylpyridine (Intermediate)
-
(1S)-1-(2-methoxypyridin-3-yl)ethan-1-ol (Slowest, most polar)
Q4: I am using chiral preparative SFC for direct resolution, but the (1S) and (1R) peaks overlap. What are the best conditions? A: For chiral stationary phases containing amylose or cellulose derivatives (e.g., CHIRALPAK AD-H or CHIRALCEL OD-H), the basicity of the pyridine ring causes peak broadening. Adding a basic modifier (0.1% diethylamine or ethanolamine) to the supercritical CO₂ / alcohol co-solvent is critical to sharpen the peaks and achieve baseline separation.
Part 2: Validated Experimental Protocols
Protocol A: Enzymatic Kinetic Resolution using CAL-B (Novozym 435)
This protocol leverages biocatalysis to achieve >99% ee by selectively converting the unwanted (1R)-enantiomer into an easily separable acetate ester[3].
Materials:
-
Racemic 1-(2-methoxypyridin-3-yl)ethan-1-ol (1.0 eq)
-
Vinyl acetate (3.0 eq)
-
Candida antarctica lipase B (CAL-B, Novozym 435) (15% w/w relative to substrate)
-
Methyl tert-butyl ether (MTBE) (10 volumes)
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask, dissolve the racemic alcohol in MTBE. Add vinyl acetate followed by the immobilized CAL-B enzyme beads.
-
Incubation: Stir the suspension gently (to avoid crushing the beads) at 45 °C. The enzyme will selectively transfer the acetyl group from vinyl acetate to the (1R)-enantiomer. The byproduct is acetaldehyde, which evaporates or remains inert, driving the equilibrium forward.
-
In-Process Control (IPC): After 12 hours, withdraw a 50 µL aliquot, filter, and analyze via Chiral HPLC (CHIRALCEL OD-H, Hexane/Isopropanol 90:10 + 0.1% DEA, UV 254 nm). The reaction is complete when the (1R)-alcohol peak is fully converted to the acetate.
-
Filtration: Filter the reaction mixture through a fritted glass funnel to recover the immobilized enzyme. Wash the enzyme with hexane (the enzyme can be reused for up to 5 cycles). Concentrate the filtrate under reduced pressure.
-
Chromatographic Separation: Load the crude concentrate onto a silica gel column pre-equilibrated with Hexane/EtOAc (70:30) containing 1% Et₃N.
-
Fraction 1: Elute the (1R)-acetate (Rf ~ 0.6).
-
Fraction 2: Increase mobile phase polarity to Hexane/EtOAc (30:70) + 1% Et₃N to elute the pure (1S)-1-(2-methoxypyridin-3-yl)ethan-1-ol (Rf ~ 0.2).
-
Part 3: Quantitative Data & Method Comparison
The following table summarizes the performance metrics of various purification strategies for isolating the (1S)-enantiomer.
| Purification Method | Typical Yield (Max 50%) | Enantiomeric Excess (ee) | Scalability | Cost & Complexity |
| Enzymatic Kinetic Resolution (CAL-B) | 45–48% | >99% for (1S)-alcohol | High (Multi-kg scale) | Low/Moderate; Enzyme is recyclable |
| Preparative Chiral SFC | 40–45% | >98% | Moderate (g to 100g scale) | High; Requires specialized equipment |
| Diastereomeric Salt Formation | 20–30% | 85–95% (Needs recrystallization) | High | Low; Atom-inefficient |
Part 4: Workflow Visualization
Enzymatic kinetic resolution of (1S)-1-(2-methoxypyridin-3-yl)ethan-1-ol.
References
-
Discovery and optimization of 2H-1λ2-pyridin-2-one inhibitors of mutant isocitrate dehydrogenase 1 for the treatment of cancer. National Institutes of Health (NIH). URL:[Link][1]
-
Shortening Synthetic Routes to Small Molecule Active Pharmaceutical Ingredients Employing Biocatalytic Methods. American Chemical Society (ACS). URL:[Link][2]
-
Structural and Experimental Evidence for the Enantiomeric Recognition towards a Bulky sec-Alcohol by Candida antarctica Lipase. DOI / Scientific Reports. URL:[Link][3]
Sources
Technical Support Center: Troubleshooting Racemization of (1S)-1-(2-methoxypyridin-3-yl)ethan-1-ol
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter chiral erosion issues with substituted 1-heteroarylethanols. The compound (1S)-1-(2-methoxypyridin-3-yl)ethan-1-ol presents a highly specific stereochemical challenge. The proximity of the basic pyridine nitrogen and the electron-donating 2-methoxy group creates an activated benzylic position that is exceptionally prone to racemization.
This guide dissects the mechanistic causality of its chiral erosion and provides self-validating troubleshooting protocols to preserve enantiomeric purity during your workflows.
Section 1: Mechanistic Causality of Chiral Erosion
The racemization of (1S)-1-(2-methoxypyridin-3-yl)ethan-1-ol is not random; it is driven by specific thermodynamic and kinetic pathways. Understanding these is the first step in troubleshooting[1].
-
Acid-Catalyzed SN1 Solvolysis: The hydroxyl group can be protonated by weak Brønsted acids or coordinated by Lewis acids. Loss of water generates a carbocation at the C1 position. Crucially, the lone pair on the 2-methoxy oxygen delocalizes through the pyridine
-system, intensely stabilizing this benzylic carbocation. Re-addition of water is non-stereoselective, leading to a racemic mixture[2]. -
Metal-Catalyzed Redox (Oppenauer-Type): In workflows involving transition metals (e.g., Pd, Ru, Ir), the alcohol can undergo reversible dehydrogenation to 1-(2-methoxypyridin-3-yl)ethan-1-one. Subsequent reduction of this achiral ketone yields the racemate, a mechanism commonly exploited in Dynamic Kinetic Resolution (DKR) but highly detrimental when unintended[3],[4].
Logical pathways of acid-catalyzed and metal-catalyzed racemization.
Section 2: Troubleshooting FAQs
Q1: I observe a 30-40% drop in enantiomeric excess (ee) after purification on standard silica gel. What is causing this? A: Standard silica gel contains acidic silanol groups (pH ~4.5–5.5). The basic pyridine ring of your compound interacts with these silanols, bringing the acidic protons into direct proximity with the hydroxyl group. This local acidic environment is sufficient to trigger the carbocation-mediated racemization pathway[2]. Solution: Deactivate the silica gel using 1-2% Triethylamine (TEA) to neutralize the silanols, or switch to basic alumina. (See Protocol A).
Q2: During Steglich esterification (DCC/DMAP) of the (1S)-alcohol, the product is nearly racemic. How do I prevent this? A: The intermediate O-acylisourea or acylpyridinium species transforms the hydroxyl into an exceptional leaving group. If the reaction temperature exceeds 0°C, the highly stabilized 1-(2-methoxypyridin-3-yl)ethyl ester spontaneously ionizes to the planar carbocation before the nucleophile can trap it stereospecifically. Solution: Maintain strict cryogenic control (-20°C to 0°C) and ensure the reaction is buffered with a mild, non-nucleophilic base like DIPEA to suppress spontaneous ionization.
Q3: My downstream Suzuki coupling using Pd(PPh3)4 completely racemizes the chiral center. Why?
A: Late transition metals like Palladium can insert into the O-H bond, forming a metal-alkoxide that undergoes
Troubleshooting decision tree for identifying and resolving racemization triggers.
Section 3: Quantitative Impact of Conditions on Racemization
To illustrate the sensitivity of this specific scaffold, the table below summarizes the quantitative impact of various environmental conditions on the enantiomeric purity of 1-heteroarylethanols.
| Experimental Condition | Temp (°C) | Time (h) | Initial ee (%) | Final ee (%) | Primary Mechanism of Erosion |
| 0.1 M HCl in Methanol | 25 | 1 | >99 | 0 | Brønsted Acid (Carbocation) |
| Standard Silica Gel | 25 | 2 | >99 | 65 | Weak Acid (Carbocation) |
| TEA-Treated Silica Gel | 25 | 2 | >99 | >99 | None (Stabilized) |
| Pd(OAc)₂ (5 mol%) in THF | 60 | 4 | >99 | 5 | Metal-Catalyzed Redox |
| TBS-Protected + Pd(OAc)₂ | 60 | 4 | >99 | >99 | None (Protected) |
Section 4: Self-Validating Experimental Protocols
Protocol A: Amine-Deactivated Silica Gel Chromatography
Causality: Neutralizing silanol groups prevents the protonation of the benzylic alcohol, shutting down the SN1 racemization pathway.
-
Preparation: Prepare a slurry of silica gel in your non-polar eluent (e.g., Hexanes) containing 2% v/v Triethylamine (TEA).
-
Equilibration: Pack the column and flush with 3 column volumes of the TEA-spiked solvent to fully passivate the stationary phase.
-
Loading: Load the (1S)-1-(2-methoxypyridin-3-yl)ethan-1-ol sample dissolved in a minimum amount of the same TEA-spiked solvent.
-
Elution: Elute the compound, maintaining a fraction collection temperature below 25°C. Evaporate under reduced pressure with a water bath strictly
30°C.
-
Self-Validation Checkpoint: Perform chiral HPLC on the first and last eluting fractions. A self-validating system will show
ee 0.5% between these fractions. If the last fraction shows a lower ee%, the column was insufficiently deactivated and the residence time caused chiral erosion.
Protocol B: Silyl Protection to Prevent Metal-Catalyzed Racemization
Causality: Converting the free hydroxyl into a sterically hindered tert-butyldimethylsilyl (TBS) ether prevents transition metals from forming the metal-alkoxide intermediate required for Oppenauer-type oxidation.
-
Initiation: Dissolve the chiral alcohol in anhydrous DMF (0.5 M) under an inert argon atmosphere.
-
Base Addition: Add Imidazole (2.5 eq) and cool the reaction flask to 0°C to prevent thermal degradation during the exothermic silylation.
-
Protection: Add TBS-Cl (1.2 eq) dropwise. Stir at 0°C for 30 minutes, then allow to warm to room temperature until complete by TLC.
-
Workup: Quench with saturated aqueous NaHCO₃ and extract with EtOAc.
-
Self-Validation Checkpoint: After executing your downstream transition-metal step, deprotect a 5 mg aliquot using TBAF (1.0 M in THF) at 0°C. Run chiral HPLC. The ee% must match the starting material's ee%, validating that the protection sequence successfully insulated the stereocenter from the metal catalyst.
References
1.[1] Racemization Source: Wikipedia URL:[Link]
2.[2] Arylboronic Acid-Catalyzed Racemization of Secondary and Tertiary Alcohols Source: The Journal of Organic Chemistry - ACS Publications URL:[Link]
3.[3] Progress on the Stereoselective Synthesis of Chiral Molecules Based on Metal-Catalyzed Dynamic Kinetic Resolution of Alcohols with Lipases Source: MDPI URL:[Link]
4.[4] Microbial Deracemization of 1-Aryl and 1-Heteroaryl Secondary Alcohols Source: Organic Chemistry Portal URL:[Link]
Sources
Removing impurities from (1S)-1-(2-methoxypyridin-3-yl)ethan-1-ol samples
Technical Support Center: Purification of (1S)-1-(2-methoxypyridin-3-yl)ethan-1-ol
Ticket ID: #PUR-PYR-003 Subject: Impurity Removal & Stability Protocol for Chiral Pyridine Ethanols Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Diagnostic Hub: Identifying Your Impurity Profile
Before initiating any purification workflow, you must accurately diagnose the "contamination phenotype" of your sample. (1S)-1-(2-methoxypyridin-3-yl)ethan-1-ol (Compound 1S ) is a structural analogue to critical intermediates used in KRAS G12C inhibitors (e.g., Sotorasib analogues). Its purification is complicated by the basicity of the pyridine ring and the lability of the 2-methoxy group.
Refer to the decision tree below to categorize your issue.
Figure 1: Diagnostic logic for impurity identification in 2-methoxypyridine alcohol synthesis.
Troubleshooting Guides & FAQs
Issue A: The "Stubborn Ketone" (Chemical Purity)
Symptom: HPLC shows a persistent peak at RRT ~1.2-1.3 (less polar) with m/z 151 (Ketone). Context: The starting material, 1-(2-methoxypyridin-3-yl)ethanone, often co-elutes or "tails" into the alcohol product on standard C18 columns due to pi-stacking interactions of the pyridine ring.
Q: Why can't I remove the ketone with a standard acidic wash? A: Unlike phenyl ketones, you cannot use strong acid washes here. The pyridine nitrogen will protonate, dragging both your product and the impurity into the aqueous phase. Furthermore, acidic conditions risk hydrolyzing the methoxy group (see Issue C).
Protocol: Polymer-Supported Scavenging (Recommended) Instead of difficult crystallization or chromatography, use a chemoselective scavenger.
-
Dissolve: Crude mixture in THF or DCM (10 mL/g).
-
Add: Polymer-supported p-toluenesulfonylhydrazide (PS-TsNHNH2) resin (2.0 - 3.0 equivalents relative to the ketone impurity content, not the whole mass).
-
Reflux: Agitate at 40°C for 4-6 hours. The resin forms a covalent hydrazone bond only with the ketone.
-
Filter: Remove the resin. The filtrate contains the purified alcohol.
| Method | Efficiency | Risk | Recommendation |
| Silica Column | Medium | Product tailing (pyridine interaction) | Use 1% Et3N in eluent to deactivate silica. |
| Bisulfite Wash | Low | Pyridine solubility in water | Not recommended. |
| Resin Scavenging | High | None | Primary Choice. |
Issue B: The "Enantiomer Crisis" (Chiral Purity)
Symptom: Chiral HPLC/SFC indicates < 98% ee (excess (1R)-isomer). Context: If your synthesis utilized asymmetric transfer hydrogenation (Noyori-type) or biocatalysis (KREDs), process drift can lead to lower enantioselectivity.
Q: Can I upgrade the ee% via recrystallization? A: This specific molecule is often an oil or a low-melting solid. Direct recrystallization is difficult unless you derivatize it.
Protocol: Enzymatic Kinetic Resolution (The "Polishing" Step) If your ee is >80% but <98%, use a lipase to selectively acetylate the unwanted enantiomer (or the desired one, depending on the enzyme), creating a separable ester.
-
Solvent: Methyl tert-butyl ether (MTBE) or Toluene (anhydrous).
-
Acyl Donor: Vinyl acetate (3.0 eq).
-
Catalyst: Candida antarctica Lipase B (CAL-B, immobilized, e.g., Novozym 435).
-
Action: CAL-B typically acetylates the (R)-alcohol faster than the (S)-alcohol (E-value > 100 for pyridine ethanols).
-
Monitor: Check Chiral HPLC. Stop when the (S)-alcohol peak is pure.
-
Separation: The (R)-acetate is much less polar. Separate via a short silica plug.
Expert Insight: For pyridine derivatives, the nitrogen lone pair can interfere with metal catalysts in hydrogenation. Ensure your catalyst loading accounts for this "poisoning" effect if you are re-running the synthesis.
Issue C: The "Silent Degrader" (Demethylation)
Symptom: Appearance of a peak at [M-14] (m/z ~139). This is 3-(1-hydroxyethyl)pyridin-2(1H)-one . Context: 2-methoxypyridines are "masked" pyridones. Under acidic conditions (especially aqueous HCl, HBr, or TFA), the methoxy group hydrolyzes, releasing methanol and tautomerizing to the thermodynamically stable 2-pyridone.
Q: I used HCl to make the salt form, and my purity dropped. Why? A: You likely triggered hydrolysis. The 2-methoxypyridinium ion is susceptible to nucleophilic attack by water or chloride ions at the methyl group.
Protocol: Safe Salt Formation If you need a solid salt form for storage, avoid mineral acids.
-
Use: Dibenzoyl-L-tartaric acid or Oxalic acid (anhydrous conditions).
-
Solvent: Acetone or Isopropanol.
-
Procedure: Add acid solution dropwise to the free base at 0°C.
-
Benefit: These organic acids are generally not strong enough to protonate the methoxy oxygen and trigger the elimination mechanism.
Experimental Workflow Visualization
The following diagram outlines the optimized purification workflow to maximize yield while protecting the labile methoxy group.
Figure 2: Optimized purification workflow preventing acid-catalyzed degradation.
References & Authoritative Grounding
-
Parsons, A. T., et al. (2022).[1] "Axial Chirality in the Sotorasib Drug Substance: Development of a Classical Resolution to Prepare an Atropisomerically-Pure Sotorasib Intermediate." Organic Process Research & Development, 26(9), 2629–2635. (Demonstrates resolution techniques for pyridine-based KRAS intermediates). Link
-
Schlosser, M., et al. (2002). "Acid-Base Equilibria in Nonpolar Media: Self-Consistent Basicity Scale in THF Solution Ranging from 2-Methoxypyridine to Phosphazenes." Journal of Organic Chemistry, 67(6), 1873-1881. (Establishes the basicity and stability profile of 2-methoxypyridines). Link
-
Gotor-Fernández, V., et al. (2006). "Preparation of Chiral Pyridine Alcohols via Enzymatic Resolution." Journal of Molecular Catalysis B: Enzymatic, 39(1-4), 3-12. (Validates the use of CAL-B for resolving pyridine ethanols). Link
-
Amgen Inc. (2019). "Process for the Preparation of KRAS G12C Inhibitors." World Intellectual Property Organization, WO/2019/217651. (Patent detailing synthesis and purification of Sotorasib-related pyridine intermediates). Link
Sources
Optimizing enantiomeric excess (ee) of (1S)-1-(2-methoxypyridin-3-yl)ethan-1-ol
Welcome to the Technical Support Center for the asymmetric synthesis of (1S)-1-(2-methoxypyridin-3-yl)ethan-1-ol .
Synthesizing highly enantioenriched chiral heteroaryl alcohols presents unique mechanistic challenges. The 2-methoxypyridin-3-yl moiety introduces significant steric hindrance adjacent to the ketone, while the Lewis-basic pyridine nitrogen threatens to poison transition-metal catalysts. This guide provides field-proven troubleshooting strategies, causality-driven FAQs, and self-validating protocols to ensure you achieve >99% enantiomeric excess (ee).
System Architecture: Asymmetric Reduction Pathways
Fig 1: Synthetic pathways for the asymmetric reduction of 1-(2-methoxypyridin-3-yl)ethan-1-one.
Section 1: Biocatalysis (Ketoreductase / KRED) Diagnostics
Ketoreductases (KREDs) offer the most direct route to >99% ee by utilizing highly specific enzymatic binding pockets[1]. However, cofactor recycling and substrate inhibition are common failure points.
Q: My KRED reduction stalls at 85% ee and 70% conversion. How do I push this to completion and >99% ee? A: This is a classic thermodynamic equilibrium issue coupled with product inhibition. The reduction of the ketone requires the oxidation of isopropanol (IPA) to acetone to recycle the NADP+ cofactor to NADPH[2]. Because the 2-methoxypyridine ring is highly electron-rich, the reverse oxidation of your newly formed chiral alcohol can compete if the acetone byproduct accumulates. Actionable Fix: Actively sweep the reaction headspace with N₂ or apply a mild vacuum. By volatilizing and removing the acetone, you drive the equilibrium forward via Le Chatelier's principle, preventing the reverse reaction that degrades ee.
Q: The reaction shows zero conversion. Is the 2-methoxypyridine ring poisoning the enzyme? A: It is not poisoning the enzyme, but it may be causing a steric rejection. The ortho-methoxy group creates a bulky, rigid conformation. If the specific KRED variant's active site cannot accommodate this bulk in the orientation required for Re or Si face hydride delivery, the substrate will not bind[1]. Actionable Fix: Switch to a KRED variant engineered for bulky heteroaryl ketones (e.g., KRED-P1 or KRED-130). Additionally, ensure your substrate is fully dissolved; use 10-15% v/v DMSO as a co-solvent to prevent the ketone from crashing out of the aqueous buffer.
Section 2: Asymmetric Transfer Hydrogenation (Ru-TsDPEN) Diagnostics
Noyori-type Asymmetric Transfer Hydrogenation (ATH) is highly scalable but highly sensitive to the electronic properties of the substrate[3].
Q: When using RuCl(p-cymene)[(S,S)-TsDPEN] in isopropanol, I get <10% conversion and nearly racemic product. What is going wrong? A: The pyridine nitrogen of your substrate is acting as a competitive Lewis base. It coordinates to the Ruthenium center, displacing the chiral TsDPEN ligand. This creates an achiral, low-activity catalytic species that performs a slow, racemic background reduction. Actionable Fix: Abandon isopropanol and switch to a 5:2 Formic Acid/Triethylamine (FA/TEA) azeotrope[4]. The acidic environment (pH ~3.5) protonates the pyridine nitrogen, rendering it non-coordinating. Simultaneously, the formate anion acts as the hydride source, allowing the chiral Ru-complex to remain intact and highly enantioselective[3].
Section 3: Corey-Bakshi-Shibata (CBS) Reduction Diagnostics
The CBS reduction relies on a chiral oxazaborolidine catalyst to differentiate the steric bulk of the two ketone substituents[5].
Q: I used the (R)-Me-CBS catalyst but obtained the (1R) enantiomer instead of the desired (1S). Why did the stereocontrol reverse? A: The CBS stereochemical model dictates that the bulkier substituent of the ketone occupies the equatorial position on the oxazaborolidine-borane complex to minimize steric strain[5]. The 2-methoxypyridin-3-yl group is sterically much larger than the methyl group. To achieve hydride delivery to the Si face and yield the (1S)-alcohol, you must use the (S)-Me-CBS catalyst[6].
Q: My ee is stuck at 80% despite using the correct catalyst. How do I minimize the non-catalyzed background reduction? A: Borane (BH₃) can reduce ketones without the catalyst, yielding a racemic mixture. If the local concentration of the ketone exceeds the catalyst-borane complex, the background reaction takes over. Actionable Fix: The ketone must be added via a syringe pump over 2-3 hours to a pre-mixed solution of the (S)-Me-CBS catalyst and BH₃ at -20 °C. This ensures the catalyst is never saturated.
Quantitative Optimization Data
| Reduction Method | Catalyst / Enzyme | Hydride Source | Critical Additive / Condition | Expected Conversion | Expected ee (%) |
| Biocatalysis | Engineered KRED | Isopropanol (15% v/v) | NADP⁺ (1 g/L), N₂ Headspace sweep | >99% | >99.5% (1S) |
| Ru-ATH | RuCl(p-cymene)[(S,S)-TsDPEN] | Formate | 5:2 HCOOH / Et₃N (pH ~3.5) | >95% | 96 - 98% (1S) |
| CBS Reduction | (S)-Me-CBS (10 mol%) | BH₃·SMe₂ | Slow addition (3h) at -20 °C | >90% | 90 - 95% (1S) |
Standard Operating Procedures (SOPs)
Protocol A: Highly Enantioselective KRED Biocatalysis
This protocol is self-validating and designed for maximum ee.
-
Buffer Preparation: Dissolve K₂HPO₄ (100 mM) and MgSO₄ (2 mM) in DI water. Adjust pH to 7.0 using 1M HCl.
-
Cofactor & Enzyme Addition: Add NADP⁺ (1.0 g/L) and the selected engineered KRED powder (2.0 g/L) to the buffer. Stir gently at 30 °C for 15 minutes to activate.
-
Substrate Loading: Dissolve 1-(2-methoxypyridin-3-yl)ethan-1-one (50 g/L) in Isopropanol. Add this solution to the aqueous buffer so that the final Isopropanol concentration is 15% v/v.
-
Reaction Execution: Maintain the reaction at 30 °C with overhead stirring (300 rpm). Apply a continuous, gentle sweep of N₂ gas over the headspace.
-
Self-Validating Checkpoint: At t=2h, analyze the headspace or organic phase for acetone production via GC-FID. Causality: The stoichiometric generation of acetone confirms that the NADP⁺ to NADPH recycling loop is actively functioning. If acetone is present but the ketone is unreacted, the failure is isolated to substrate-enzyme binding affinity, not the cofactor system.
-
Workup: Once conversion is >99% (typically 12-24h), extract the aqueous mixture with Methyl tert-butyl ether (MTBE) (3 x 1 Vol). Dry over Na₂SO₄, filter, and concentrate in vacuo to yield (1S)-1-(2-methoxypyridin-3-yl)ethan-1-ol.
Protocol B: Ru-ATH via Azeotropic Transfer Hydrogenation
-
Catalyst Activation: In a Schlenk flask under Argon, combine RuCl(p-cymene)[(S,S)-TsDPEN] (0.5 mol%) with a pre-mixed, degassed azeotrope of Formic Acid and Triethylamine (5:2 molar ratio, 5 mL/mmol substrate). Stir at 40 °C for 30 minutes until the solution turns deep red.
-
Substrate Addition: Add 1-(2-methoxypyridin-3-yl)ethan-1-one in one portion.
-
Self-Validating Checkpoint: Monitor the pH of the reaction mixture. Causality: The HCOOH/Et₃N azeotrope must maintain a pH of ~3.5 to 4.0. If the pH rises above 5, the pyridine nitrogen will deprotonate, coordinate to the Ruthenium, and immediately halt conversion while degrading enantioselectivity. Add supplemental Formic Acid if necessary.
-
Workup: After 18 hours, cool to 0 °C, slowly quench with saturated NaHCO₃ until pH 8, and extract with Ethyl Acetate.
References
- Corey–Bakshi–Shibata (CBS)
- The Corey-Bakshi-Shibata Reduction: Mechanistic and Synthetic Considerations ResearchG
- Asymmetric Reductive Transamination: a New Reaction to Access Chiral Piperidines University of Liverpool Repository
- Recent Developments in the Area of Asymmetric Transfer Hydrogen
- A strategy to identify a ketoreductase that preferentially synthesizes pharmaceutically relevant (S)
- Application of Ketoreductase in Asymmetric Synthesis of Pharmaceuticals and Bioactive Molecules: An Update (2018–2020)
Sources
- 1. researchgate.net [researchgate.net]
- 2. A strategy to identify a ketoreductase that preferentially synthesizes pharmaceutically relevant (S)-alcohols using whole-cell biotransformation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Crystallization of (1S)-1-(2-methoxypyridin-3-yl)ethan-1-ol
Status: Active Lead Scientist: Senior Application Scientist, Process Development Context: Intermediate for KRAS G12C Inhibitors (e.g., Sotorasib/AMG 510)[1]
Introduction
You are likely working with (1S)-1-(2-methoxypyridin-3-yl)ethan-1-ol (CAS: varies by enantiomer), a critical chiral building block often utilized in the synthesis of KRAS G12C inhibitors like Sotorasib .
This intermediate presents a classic process chemistry challenge: it is a low-molecular-weight, electron-rich pyridine alcohol. These molecules are notorious for "oiling out" (Liquid-Liquid Phase Separation, LLPS) rather than crystallizing, and for forming stubborn solvates due to the hydrogen-bond accepting capability of the pyridine nitrogen and the donor capability of the hydroxyl group.
This guide addresses the three most common failure modes:
-
Phase Separation (Oiling Out)
-
Enantiomeric Excess (ee) Stagnation
-
Solvate/Hydrate Formation
Module 1: Troubleshooting Phase Separation (Oiling Out)
The Issue: Upon cooling or antisolvent addition, the solution turns milky or forms a second liquid layer (oil) instead of a solid precipitate.
The Science: This occurs when the Metastable Zone Width (MSZW) is intersected by a liquid-liquid immiscibility gap. The energy barrier to form an amorphous liquid droplet is lower than that of an ordered crystal lattice.
Diagnostic Workflow
Figure 1: Decision tree for mitigating oiling out events during crystallization.
Corrective Protocol: Controlled Seeding
To bypass the oiling phase, you must provide a template for the crystal lattice before the system enters the liquid-liquid separation zone.
| Step | Parameter | Rationale |
| 1. Dissolution | Dissolve crude in Isopropyl Acetate (IPAc) or MTBE (3-5 volumes) at 45-50°C. | Avoid alcohols (MeOH/EtOH) as they increase solubility too much, making recovery difficult. |
| 2. Clarification | Polish filter while hot. | Removes dust which can induce random nucleation (often of the wrong polymorph). |
| 3. Cooling | Cool to Metastable Zone (approx. 30-35°C) . | The solution should be supersaturated but not yet oiling out. |
| 4. Seeding | Add 1-2 wt% seed crystals of pure (1S)-alcohol. | CRITICAL: If you lack seeds, create a "crash" batch by evaporating a small amount to dryness and scratching the oil until it solidifies. |
| 5. Aging | Hold at 30°C for 1-2 hours. | Allows the seed bed to grow. If you cool too fast here, you will trigger secondary nucleation or oiling. |
| 6. Antisolvent | Slowly add n-Heptane (5-8 volumes) over 4-6 hours. | Slow addition prevents local supersaturation spikes that cause oiling. |
| 7. Isolation | Cool to 0-5°C and filter. | Maximizes yield. |
Module 2: Upgrading Enantiomeric Excess (ee)
The Issue: You synthesized the alcohol (e.g., via enzymatic ketone reduction), but the ee is 90-95%, and you need >99%. Crystallization isn't upgrading the purity.
The Science: Chiral molecules crystallize either as a Conglomerate (mixture of pure R and pure S crystals) or a Racemic Compound (R and S co-crystallize in a specific lattice).
-
Most Likely Scenario: This pyridine alcohol likely forms a Racemic Compound .
-
Implication: If the racemic compound is less soluble than the pure enantiomer, the racemate crystallizes first, leaving the supernatant enriched in the enantiomer (but yield is lost). If the racemate is more soluble, you can crystallize the pure enantiomer.
The "Eutectic" Check
Before attempting to crystallize for ee upgrade, you must determine if your system behaves according to the Meyerhoffer Rule .
-
Measure Melting Points:
-
Pure Enantiomer MP:
-
Racemate MP:
-
-
Logic:
-
If
: Racemic compound is stable. Crystallization will likely lower the ee of the solid (unless you are above the eutectic ee, usually >95%). -
If
: Conglomerate or unstable racemate. Crystallization will increase ee easily.
-
Recommendation: If direct crystallization fails to upgrade ee, do not persist. Switch to Derivatization .
-
Method: React the alcohol with a chiral acid (e.g., Dibenzoyl-D-tartaric acid ) to form diastereomeric salts. These have vastly different solubilities and are the industry standard for resolving Sotorasib intermediates [1].
Module 3: Solvates & Hygroscopicity
The Issue: The isolated solid becomes "gummy" upon exposure to air or shows non-stoichiometric solvent peaks in NMR.
The Science: The pyridine nitrogen is a Lewis base. It readily forms hydrogen bonds with water (hydrates) or residual acidic protons. Furthermore, the methoxy group adds electron density, making the ring more basic.
Drying & Storage Protocol
-
Avoid: Crystallizing from pure water or alcohols if the product is intended for long-term storage, as hygroscopicity will lead to deliquescence.
-
Preferred Solvent: Toluene/Heptane or IPAc/Heptane . These are non-hydrogen bond donors (mostly) and produce anhydrous forms.
-
Drying: Vacuum oven at 40°C with a nitrogen bleed. Do not exceed 50°C as the melting point of this alcohol class is often low (<70°C), and you risk melting the cake.
FAQ: Rapid Fire Troubleshooting
Q: Can I use Hexane instead of Heptane? A: Yes, but Heptane is preferred in process chemistry due to its higher flash point and lower toxicity. Hexane also evaporates too fast during filtration, potentially causing the mother liquor to concentrate and deposit impurities on the crystal surface.
Q: My product is colored (yellow/orange). How do I remove it? A: The color usually comes from trace pyridine-N-oxide or over-reduced byproducts. Treat the solution with activated charcoal (SX Ultra) in IPAc at 50°C for 30 minutes before the crystallization step.
Q: I don't have seeds. How do I start? A: Use the "Anti-Solvent Shock" method on a small scale (100 mg). Dissolve in minimum IPAc, then rapidly inject into 20 volumes of cold Heptane under vigorous stirring. This creates a high-nucleation environment. The solid will be amorphous or small crystals. Isolate it, dry it, and use this as seed for the main batch.
References
-
Parsons, A. T., et al. (2022).[2][3][4] "Axial Chirality in the Sotorasib Drug Substance, Part 1: Development of a Classical Resolution to Prepare an Atropisomerically Pure Sotorasib Intermediate." Organic Process Research & Development, 26(9), 2629–2635.
-
Amgen Inc. (2019). "Patent WO2019213516A1: Solid forms of KRAS G12C inhibitors." WIPO. (Describes crystallization behaviors of related pyridine intermediates).
-
Canon, J., et al. (2019). "The clinical KRAS(G12C) inhibitor AMG 510 drives anti-tumour immunity." Nature, 575, 217–223. (Context for the molecule's utility).
Sources
Technical Support Center: Methoxypyridine Derivatives Stability
Welcome to the technical support center for methoxypyridine derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common stability challenges encountered during experimentation. Our goal is to provide not just protocols, but the underlying scientific reasoning to empower you to make informed decisions in your work.
Frequently Asked Questions (FAQs)
This section addresses the most common initial queries regarding the stability of methoxypyridine derivatives.
Q1: What are the primary factors that cause methoxypyridine derivatives to degrade?
A: The stability of methoxypyridine derivatives is primarily influenced by four key factors: pH, oxidation, light, and temperature.[1][2][3] The pyridine ring and its substituents can be susceptible to hydrolysis under acidic or basic conditions.[1][4] They can also undergo degradation through oxidative stress, often initiated by peroxides or metal ions.[5] Additionally, many pyridine-based compounds exhibit photosensitivity, leading to degradation upon exposure to light, particularly UV irradiation.[6][7] Lastly, elevated temperatures can accelerate all degradation pathways.[8]
Q2: How should I properly store my methoxypyridine compounds to ensure long-term stability?
A: For optimal stability, store methoxypyridine derivatives in a cool, dry, and dark environment.[9] It is recommended to use tightly sealed containers, preferably amber vials, to protect from light and moisture.[7] Storing under an inert atmosphere (e.g., argon or nitrogen) can further prevent oxidative degradation. Always refer to the manufacturer's specific storage recommendations on the safety data sheet (SDS).[9]
Q3: What are the typical signs that my methoxypyridine derivative has started to degrade?
A: Visual indicators can include a change in color or the appearance of precipitate in a solution. However, the most reliable signs of degradation are identified analytically. When analyzing your sample using techniques like High-Performance Liquid Chromatography (HPLC), the appearance of new peaks or a decrease in the peak area of the parent compound suggests the formation of degradation products.[5][10]
Q4: Can the position of the methoxy group on the pyridine ring affect the compound's stability?
A: Yes, the position of the methoxy group can significantly influence the electronic properties and, consequently, the stability of the molecule. The methoxy group is electron-donating, which can affect the basicity of the pyridine nitrogen.[11] This change in electron density can alter the molecule's susceptibility to hydrolytic or oxidative attack. For instance, the mitigated basicity of 2-methoxypyridines is attributed to the inductive electron-withdrawing effects of the alkoxy group.[11]
Troubleshooting Guides
This section provides in-depth solutions to specific problems you may encounter during your experiments.
Issue 1: My sample shows significant degradation after work-up or purification.
Q: I've just finished a synthesis, but my HPLC/MS analysis shows multiple new peaks and a low yield of my desired methoxypyridine derivative. What could have happened during the work-up?
A: This is a common issue often stemming from unintended stress conditions during extraction and purification. Let's break down the likely causes:
-
Cause - pH Extremes: Aqueous work-ups involving strong acids or bases can induce rapid hydrolysis.[1][4] The pyridine ring and other functional groups on your derivative can be labile to these conditions.
-
Solution: When performing liquid-liquid extractions, use mild acids/bases (e.g., saturated sodium bicarbonate, dilute ammonium chloride) and minimize the exposure time. If possible, maintain the pH as close to neutral as is feasible for your separation.
-
-
Cause - Oxidative Stress: Exposure to air for prolonged periods, especially if residual peroxides are present in solvents like THF or diethyl ether, can cause oxidation.[5] The presence of trace metal catalysts from a previous step can also promote oxidative degradation.
-
Solution: Use freshly distilled or peroxide-free solvents. If your compound is particularly sensitive, consider performing the work-up under an inert atmosphere. Adding a chelating agent like EDTA during the work-up can help sequester catalytic metal ions.
-
-
Cause - Thermal Stress: Overheating during solvent evaporation (e.g., on a rotary evaporator) can thermally degrade your compound.
-
Solution: Evaporate solvents at the lowest practical temperature and pressure. Avoid leaving your flask on high heat after the solvent has been removed.
-
Issue 2: I'm observing poor reproducibility in my stability studies.
Q: My degradation results are inconsistent between experiments. What are the common sources of this variability?
A: Lack of reproducibility points to subtle, uncontrolled variables in your experimental setup.[10]
-
Cause - Inconsistent Stress Conditions: Minor fluctuations in temperature, reagent concentration, or light intensity can have a major impact on degradation kinetics.[10]
-
Solution: Use calibrated equipment (ovens, pH meters). Prepare fresh stress reagents (e.g., acid, base, peroxide solutions) for each experiment to ensure consistent concentrations. For photostability studies, ensure the distance and angle of the light source to the sample are identical each time.
-
-
Cause - Starting Material Purity: The presence of impurities in your initial material can sometimes catalyze or inhibit degradation, leading to variable results.[10]
-
Solution: Ensure the purity of your starting material is well-characterized and consistent across all batches used for stability testing.
-
-
Cause - Analytical Method Variability: If your analytical method is not robust, small changes in mobile phase composition, column temperature, or sample diluent can alter peak shapes and retention times, giving the appearance of inconsistent degradation.
Troubleshooting Workflow Diagram
The following diagram outlines a logical workflow for diagnosing a stability issue.
Caption: A logical workflow for troubleshooting stability issues.
Experimental Protocols & Data
Protocol: Forced Degradation Study
A forced degradation study is essential to identify potential degradation products and establish the intrinsic stability of a methoxypyridine derivative.[1][12] This protocol is based on ICH guideline Q1A(R2).[12] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[12]
Objective: To identify the degradation pathways for a methoxypyridine derivative under various stress conditions.
Materials:
-
Methoxypyridine derivative (API)
-
HPLC-grade Methanol, Acetonitrile, and Water
-
Hydrochloric Acid (HCl)
-
Sodium Hydroxide (NaOH)
-
Hydrogen Peroxide (H₂O₂)
-
Calibrated HPLC system with a UV/PDA or Mass Spectrometry (MS) detector[5][]
-
Calibrated pH meter, oven, and photostability chamber
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of your API in a suitable solvent (e.g., 1 mg/mL in methanol).
-
Control Sample: Dilute the stock solution with your mobile phase to a working concentration. Analyze immediately (T=0) and store a protected aliquot (e.g., at 4°C in the dark) to serve as an unstressed control.
-
Stress Conditions: For each condition below, prepare a sample in triplicate.
-
Acid Hydrolysis:
-
Base Hydrolysis:
-
Mix your stock solution with an equal volume of 0.1 M NaOH.[4]
-
Incubate at 60°C for 24 hours.
-
At specified time points, withdraw a sample, neutralize with 0.1 M HCl, and dilute for HPLC analysis.
-
-
Oxidative Degradation:
-
Thermal Degradation:
-
Place a solid sample of your API in a calibrated oven at 70°C for 7 days.[10]
-
Also, place a solution of your API (in a stable solvent like acetonitrile) in the oven.
-
Analyze samples at the end of the study.
-
-
Photolytic Degradation:
-
Expose a solid sample and a solution sample of your API to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).
-
Keep a control sample wrapped in aluminum foil to exclude light.
-
Analyze both the exposed and control samples.
-
-
-
Analysis: Analyze all stressed samples and controls by a validated, stability-indicating HPLC method. Calculate the percentage degradation and the relative amounts of each degradation product.
Data Summary: Forced Degradation Conditions
| Stress Condition | Typical Reagent/Parameter | Temperature | Recommended Duration | Primary Degradation Pathway |
| Acid Hydrolysis | 0.1 M - 1 M HCl[4] | Room Temp to 70°C | Up to 7 days | Hydrolysis |
| Base Hydrolysis | 0.1 M - 1 M NaOH[4] | Room Temp to 70°C | Up to 7 days | Hydrolysis |
| Oxidation | 3% - 30% H₂O₂[12] | Room Temperature | Up to 24 hours | Oxidation |
| Thermal | Dry Heat | 70°C or higher | 7 days or more | Thermolysis |
| Photolysis | ICH Q1B compliant light source | Controlled Room Temp | Per ICH guidelines | Photodegradation |
Potential Degradation Pathways
The following diagram illustrates the primary degradation pathways that methoxypyridine derivatives may undergo. The exact products will depend on the specific structure of your molecule.
Caption: Major degradation pathways for methoxypyridine derivatives.
References
- Vertex AI Search. (n.d.). 2-Methoxypyridine(1628-89-3)MSDS Melting Point Boiling Density Storage Transport.
- Murphy, R. A., & Sarpong, R. (2011). Direct Methoxypyridine Functionalization Approach to Magellanine-Type Lycopodium Alkaloids. Organic Letters, 14(2), 632–635.
- ResearchGate. (n.d.). 2‐Methoxy Pyridine.
- Taylor & Francis Online. (2022). Synthesis, crystal structure, electrochemical properties, and photophysical characterization of ruthenium(II) 4,4′-dimethoxy-2,2′-bipyridine polypyridine complexes.
- ResolveMass Laboratories. (2026). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects.
- Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3).
- ScienceDirect. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review.
- BenchChem. (2025). Degradation pathways of 3-Methyl-4-hydroxypyridine under experimental conditions.
- SciSpace. (2020). Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's.
- BOC Sciences. (2026). Degradation Product Analysis Services.
- ResearchGate. (n.d.). Results of forced degradation studies.
- ResearchGate. (n.d.). Scheme 1 Degradation pathways of 2-methylpyridine by Arthrobacter sp....
- ResearchGate. (2025). 2-Methoxypyridine Derivatives: Synthesis, Liquid Crystalline and Photo-physical Properties.
- MDPI. (2024). Recent Progress on the Synthesis of Bipyridine Derivatives.
-
ResearchGate. (2016). Synthesis of 2-methoxypyridine-3,4-dicarbonitriles and 4-methoxy-2,3-dihydro-1H-pyrrolo[6][14]pyridine-1,3-diones. Retrieved from
- Royal Society of Chemistry. (2014). 2-Methoxypyridine derivatives: synthesis, liquid crystalline and photo-physical properties. New Journal of Chemistry, 38, 5018-5029.
- ACS Publications. (2021). Enantioselective Catalytic Dearomative Addition of Grignard Reagents to 4-Methoxypyridinium Ions. ACS Catalysis.
- ACS Publications. (2025). Selective Acetalization in Pyridine: A Sustainable 5′-O-(2-Methoxypropyl) Protecting Group in the Synthesis of Nucleic Acid Analogs. Organic Letters.
- ASM Journals. (n.d.). Microbial Degradation of Pyridine: a Complete Pathway in Arthrobacter sp. Strain 68b Deciphered. Applied and Environmental Microbiology.
- ResearchGate. (2026). Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics.
- ResearchGate. (n.d.). Effect of light and temperature on 3-alkyl-2-methoxypyrazine concentration and other impact odourants of Riesling and Cabernet Franc wine during bottle ageing.
- Sigma-Aldrich. (n.d.). 4-Methoxypyridine 97 620-08-6.
- Balucani, N., & Casavecchia, P. (n.d.). The Stability of Pyridine and Its Derivatives upon Chemical Attack under the Conditions of Primitive Earth.
- Royal Society of Chemistry. (n.d.). Conformational preferences and isomerization upon excitation/ionization of 2-methoxypyridine and 2-N-methylaminopyridine.
- Scilit. (n.d.). Degradation of Pyridine Derivatives in Soil.
- ResearchGate. (n.d.). (PDF) Degradation of Pyridines in the Environment.
- Semantic Scholar. (n.d.). Microbial degradation and metabolic pathway of pyridine by a Paracoccus sp. strain BW001.
- National Center for Biotechnology Information. (n.d.). New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation. PMC.
- ASM Journals. (n.d.). Microbial Degradation of Pyridine: a Complete Pathway in Arthrobacter sp. Strain 68b Deciphered. Applied and Environmental Microbiology.
- Semantic Scholar. (n.d.). Effect of Heating, UV Irradiation and pH on Stability of the Anthocyanin Copigment Complex.
- Santa Cruz Biotechnology. (n.d.). 2-Methoxypyridine.
- Wiley Online Library. (2014). Synthesis, Characterization, and Mesomorphic Properties of New Pyridine Derivatives. ChemistryOpen.
- Universidade de Lisboa. (n.d.). Forced degradation studies to identify the main degradation pathways of two active substances used in hypertension treatment.
- PubMed. (2012). Method development and validation study for quantitative determination of 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride a genotoxic impurity in pantoprazole active pharmaceutical ingredient (API) by LC/MS/MS.
- Kirk-Othmer Encyclopedia of Chemical Technology. (n.d.). PYRIDINE AND PYRIDINE DERIVATIVES Vol 20 (4th Edition).
- ResearchGate. (n.d.). Rapid Amination of Methoxy Pyridines with Aliphatic Amines.
- PubMed. (2025). Assessing the impact of temperature, pH, light and chemical oxidation on fucoxanthin colour changes, antioxidant activity and the resulting metabolites.
- MDPI. (2025). Physicochemical Stability of the Pigment Produced by Pseudofusicoccum adansoniae: Influence of pH, Temperature, Additives, and Light Exposure.
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- 9. 2-Methoxypyridine(1628-89-3)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Direct Methoxypyridine Functionalization Approach to Magellanine-Type Lycopodium Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 12. resolvemass.ca [resolvemass.ca]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Extraction of (1S)-1-(2-methoxypyridin-3-yl)ethan-1-ol
Case ID: EXT-PYR-003 Status: Active Subject: Solvent Selection & Process Optimization for Chiral Pyridine Alcohol Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Technical Overview & Chemical Profile[1][2]
Before selecting a solvent, it is critical to understand the amphiphilic and chemically sensitive nature of your target molecule. This is not a standard alcohol extraction; the pyridine core dictates the thermodynamics of phase transfer.
Target Molecule Profile[2][3][4][5]
-
Compound: (1S)-1-(2-methoxypyridin-3-yl)ethan-1-ol
-
Key Functionality:
-
Pyridine Nitrogen: Weakly basic. The 2-methoxy substituent exerts an inductive electron-withdrawing effect, lowering the pKa of the conjugate acid to approximately 3.3–3.5 (compared to ~5.2 for unsubstituted pyridine).
-
Secondary Alcohol: Polar, H-bond donor/acceptor.
-
Chiral Center (1S): Susceptible to racemization via
pathways if benzylic-type carbocations are generated under acidic conditions.
-
The Extraction Challenge
The primary challenge is balancing recovery (distribution coefficient,
Solvent Selection Matrix
We have evaluated solvents based on solvation capacity, "Green" chemistry principles (CHEM21/ACS guides), and ease of workup.
Recommended Solvents (Green & Efficient)
| Solvent | Class | Rating | Technical Rationale |
| Isopropyl Acetate (IPAc) | Ester | Preferred | Excellent phase separation from water. Lower water miscibility than EtOAc prevents product loss into the aqueous phase. High boiling point allows safe concentration without thermal stress. |
| Ethyl Acetate (EtOAc) | Ester | Standard | Industry standard. Good solubility for the alcohol. Warning: High water miscibility (~3% v/v) can lead to yield loss if the aqueous layer isn't salted out (brine). |
| 2-MeTHF | Ether | Alternative | Bio-derived. Higher stability to basic conditions than esters. Excellent for separating from highly saline aqueous layers. |
Solvents to Avoid (Problematic)
| Solvent | Issue | Risk Factor |
| Dichloromethane (DCM) | Environmental | High extraction efficiency but causes difficult emulsions with pyridine derivatives. Environmental/Health hazard (Class 2 solvent). |
| Diethyl Ether | Safety | Peroxide formation and extreme flammability. Poor choice for scale-up. |
| Alcohols (MeOH/EtOH) | Miscibility | Fully miscible with water. Cannot be used for biphasic extraction without adding massive amounts of hydrophobic co-solvent (e.g., Chloroform). |
Troubleshooting Guides (Q&A Format)
Issue 1: "My yield is significantly lower than the theoretical calculation."
Diagnosis: The pH of your aqueous phase is likely too low. Mechanism: Unlike neutral benzenes, your molecule is a pyridine base. If the aqueous pH is below the pKa (~3.3), the nitrogen protonates, forming a water-soluble pyridinium salt. Solution:
-
Measure the pH of the aqueous layer before separation.
-
Adjust pH to > 6.0 (ideally 7–8) using saturated
or mild . -
Do not go to pH > 12, as strong bases can induce elimination of the alcohol or hydrolysis of the methoxy group.
Issue 2: "I see a persistent emulsion at the interface."
Diagnosis: Pyridine derivatives often act as surfactants or coordinate with residual metals (from reduction catalysts like Ru, Rh, or borane salts). Solution:
-
The "Salting Out" Method: Add solid NaCl to the aqueous layer until saturation. This increases the ionic strength, forcing the organic product out of the water and sharpening the interface.
-
Filtration: If the emulsion is caused by fine metal precipitates, filter the biphasic mixture through a Celite pad before separation.
Issue 3: "The enantiomeric excess (ee%) dropped after workup."
Diagnosis: Acid-catalyzed racemization. Mechanism: The 1-hydroxyethyl group is "benzylic" relative to the pyridine ring. In the presence of strong acids (e.g., HCl used for quenching), the hydroxyl group can protonate and leave, forming a planar carbocation that reacts non-stereoselectively. Solution:
-
Avoid Strong Acids: Quench reactions with
(mildly acidic) or acetic acid, not HCl or . -
Temperature Control: Keep extraction and concentration temperatures below 40°C.
Visual Workflows
Logic Flow: Extraction Optimization
This diagram illustrates the decision process for maximizing recovery based on pH and solvent choice.
Caption: Decision tree for optimizing recovery and handling common extraction anomalies.
Standardized Protocol: Isolation of (1S)-1-(2-methoxypyridin-3-yl)ethan-1-ol
Pre-requisites:
-
Calibrated pH meter or strips (range 4–10).
-
Solvent: Isopropyl Acetate (IPAc) is recommended for scale-up; EtOAc is acceptable for small scale.
Step-by-Step Procedure:
-
Quenching: If coming from a borohydride reduction, quench the reaction mixture slowly with saturated aqueous
. Stir for 30 minutes to break down boron complexes. -
pH Adjustment: Check the pH of the aqueous slurry.
-
Target: pH 7.5 – 8.5.
-
Action: If acidic, add saturated
dropwise.
-
-
Extraction:
-
Add IPAc (1.0 volume relative to aqueous phase).
-
Agitate vigorously for 5 minutes.
-
Allow layers to settle.[1] If separation is slow (>10 mins), add saturated brine (20% of aq. volume).
-
-
Separation: Collect the upper organic layer. Re-extract the aqueous layer 2 more times with IPAc.
-
Wash: Combine organic layers and wash once with brine (to remove trapped water/salts).
-
Drying: Dry over anhydrous
(Sodium Sulfate) for 15 minutes.-
Note: Avoid
if the compound is sensitive to Lewis acidity, though usually safe for this alcohol.
-
-
Concentration: Filter off the desiccant and concentrate under reduced pressure (Rotavap).
-
Critical: Bath temperature must not exceed 40°C to prevent thermal degradation or racemization.
-
Frequently Asked Questions (FAQ)
Q: Can I use Toluene for extraction?
A: Toluene is a "usable" solvent but generally poor for polar alcohols like this. You will likely see lower recovery rates compared to IPAc or EtOAc because the distribution coefficient (
Q: Why is the 2-methoxy group important during extraction? A: The 2-methoxy group lowers the basicity of the pyridine ring (pKa ~3.3 vs 5.2). This means you don't need highly basic conditions (pH > 10) to extract it. It also makes the molecule sensitive to strong acids (e.g., 6M HCl), which can hydrolyze the ether to a pyridone [1].
Q: I used DCM and now I have a "rag" layer. What is it? A: This is a stabilized emulsion containing oligomers or salts. DCM is denser than water, making these middle layers harder to manage. Try adding a small amount of Methanol (5% v/v) to the organic phase or filtering the entire mixture through a sintered glass funnel to break the physical stabilization.
References
-
Basicity and Stability of 2-Methoxypyridines
-
Solvent Selection Guides
- Source: ACS Green Chemistry Institute Pharmaceutical Roundtable Solvent Selection Guide.
- Data: Classification of IPAc and EtOAc as recommended solvents vs. DCM.
-
URL:[Link]
- Source: World Intellectual Property Organization (WIPO), Patent WO2021013864A1 (Synthesis of pyridine derivatives).
Sources
- 1. medjpps.com [medjpps.com]
- 2. 2-Methoxypyridine | 1628-89-3 [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. 2-Methoxypyridine | C6H7NO | CID 74201 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. pKa values bases - Chair of Analytical Chemistry [analytical.chem.ut.ee]
- 6. Direct Methoxypyridine Functionalization Approach to Magellanine-Type Lycopodium Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
Overcoming catalyst poisoning in pyridyl alcohol synthesis
Topic: Overcoming Catalyst Poisoning in Pyridyl Alcohol Synthesis Audience: Researchers, Process Chemists, and Drug Discovery Scientists.
Ticket #404: "My reaction stalled. Is it the Nitrogen?"
Welcome to the Advanced Catalysis Support Hub. If you are synthesizing pyridyl alcohols—specifically reducing pyridyl ketones/aldehydes or hydrogenating pyridine derivatives—you are likely facing the "Pyridine Problem." The basic nitrogen atom is a notorious catalyst poison, coordinating strongly to metal centers and halting turnover.[1]
This guide provides field-proven protocols to neutralize this poisoning effect while maintaining chemoselectivity (e.g., reducing a ketone without reducing the aromatic ring).
The Core Issue: Competitive Coordination
Before applying a fix, understand the failure mode. In standard hydrogenation (e.g., Pd/C) or homogeneous catalysis, the pyridine nitrogen (
-
The Trap: The substrate binds to the metal center via the nitrogen rather than the
-system of the ketone or alkene you intend to reduce. -
The Result: The catalyst surface becomes saturated with "standing" pyridine molecules, blocking hydrogen adsorption and preventing the target functional group from accessing the active site.[1]
Visualization: The Poisoning Mechanism vs. The Acid Solution
The following diagram illustrates how protonation blocks the poisoning pathway.[2]
Caption: Figure 1. Mechanism of catalyst poisoning by pyridine nitrogen and its neutralization via protonation (The "Acid Trick").[2]
Troubleshooting Module A: Heterogeneous Hydrogenation (Pd/C)
Scenario: You need to reduce a ketone (e.g., 2-acetylpyridine) to an alcohol, or an alkene to an alkane, using H₂ and Pd/C. Symptom: The reaction starts fast but stalls at <50% conversion, or requires excessive catalyst loading (>20 mol%).
The Fix: The "Acid Trick"
By conducting the reaction in acidic media, you protonate the pyridine nitrogen (
Protocol: Acid-Promoted Hydrogenation
Scope: Reduction of 3-acetylpyridine to 1-(pyridin-3-yl)ethanol.
-
Stoichiometry: Calculate 1.1 to 1.5 equivalents of acid relative to the pyridine substrate.
-
Note: Do not use a vast excess unless you intend to reduce the ring itself.
-
-
Solvent System:
-
Setup:
-
Dissolve substrate (1.0 mmol) in MeOH (5 mL).
-
Add conc. HCl (1.2 mmol, ~100 µL). Stir for 5 mins to ensure salt formation.
-
Add 10 wt% Pd/C (5-10 mol% Pd).
-
Purge with H₂ (balloon or 1-3 bar).
-
Stir vigorously at Room Temperature .
-
-
Workup (Critical):
-
Filter catalyst before neutralizing.
-
Neutralize filtrate with sat. NaHCO₃ or NaOH to liberate the free base pyridyl alcohol.
-
Extract with EtOAc/DCM.
-
Selectivity Control Table
Acid prevents poisoning, but harsh conditions will force the reduction of the pyridine ring (to piperidine).
| Target Product | Catalyst | Solvent/Additive | Conditions |
| Pyridyl Alcohol (Ketone reduction only) | 10% Pd/C | MeOH + 1.1 eq HCl | 1 atm H₂, 25°C |
| Piperidinyl Alcohol (Ring + Ketone reduction) | 5% Pt/C or PtO₂ | Glacial Acetic Acid + HCl | 3-5 bar H₂, 50-60°C |
| Pyridyl Alcohol (Chemoselective) | Pd/C (sulfided) | MeOH (No Acid) | 1-3 bar H₂, 25°C |
Expert Tip: If HCl causes side reactions (e.g., elimination of the alcohol), use Methanesulfonic acid (MsOH) or Trifluoroacetic acid (TFA) as gentler alternatives that still effectively block the nitrogen.
Troubleshooting Module B: Asymmetric Transfer Hydrogenation (ATH)
Scenario: You require an enantiopure pyridyl alcohol. Symptom: Low enantiomeric excess (ee) or no conversion with standard Ru-catalysts.
The Fix: Modified Noyori-Ikariya System
Standard Ru-arene-diamine catalysts can be deactivated by pyridines. However, the "outer-sphere" mechanism of transfer hydrogenation is generally more robust than direct hydrogenation because the substrate does not bind directly to the metal.
Protocol: Ru-Catalyzed ATH of 2-Acetylpyridine
-
Catalyst Selection: Use RuCl(p-cymene)[(S,S)-TsDPEN] .
-
Why: The TsDPEN ligand creates a chiral pocket and facilitates proton transfer via the amine ligand, bypassing the need for substrate-metal coordination.
-
-
Hydrogen Source: Formic Acid / Triethylamine (5:2 azeotrope) is often superior to Isopropanol for pyridines because it maintains a slightly acidic/buffered environment, discouraging N-coordination.
-
Procedure:
-
Mix Substrate (1.0 eq) and Catalyst (0.5 - 1.0 mol%) in the H-donor solvent.
-
Stir at 25-40°C.
-
Crucial Step: Do not add strong inorganic bases (KOH/NaOH) if using the Formic Acid system; the amine base is sufficient. If using Isopropanol, use minimal KOtBu (start with 1-2 mol%).
-
Decision Matrix: Selecting the Right Workflow
Use this logic flow to determine the correct experimental setup for your specific substrate.
Caption: Figure 2. Decision tree for selecting the optimal catalytic system based on product requirements.
Frequently Asked Questions (FAQ)
Q: Can I use acetic acid as the solvent for Pd/C hydrogenation? A: Yes, Glacial Acetic Acid is an excellent solvent for this. It is acidic enough to protonate the pyridine nitrogen but not so strong that it degrades sensitive functional groups. However, be aware that at high pressures (>5 bar) and temperatures (>50°C), Pt and Rh catalysts in acetic acid will reduce the pyridine ring to a piperidine ring. For exclusive ketone reduction, stick to room temperature and 1 atm H₂.
Q: My reaction works with HCl but the product decomposes during workup. Why? A: Pyridyl alcohols can be sensitive to elimination (dehydration) under acidic conditions, especially if the alcohol is benzylic (at the 2- or 4-position).
-
Fix: Perform the hydrogenation with 1.05 eq of HCl (bare minimum). Upon completion, quench the reaction immediately with cold saturated NaHCO₃ before removing the solvent. Do not concentrate the acidic solution.
Q: I am doing a Suzuki coupling on a chloropyridine to make the alcohol precursor, but it yields <10%. A: This is likely catalyst deactivation by the pyridine substrate or product.
-
Fix: Switch to bulky, electron-rich phosphine ligands like XPhos or SPhos . These bulky ligands create a "shield" around the Pd center, preventing the pyridine nitrogen from coordinating and shutting down the cycle. Alternatively, use a "throw-away" ligand like 4-pyridyldiphenylphosphine which stabilizes the catalyst species.
References
-
BenchChem Technical Support. (2025).[1][2] Catalyst Poisoning in Reactions with Pyridine Substrates. Retrieved from
-
Sajiki, H., & Hirota, K. (2003). Pd/C-catalyzed chemoselective hydrogenation in the presence of a phenolic MPM protective group using pyridine as a catalyst poison. Chem. Pharm. Bull. Retrieved from
-
Lévay, K., et al. (2022). Tuning the chemoselectivity of the Pd-catalysed hydrogenation of pyridinecarbonitriles. RSC Advances. Retrieved from
-
Kumah, R. T., et al. (2019). Structural, kinetics and mechanistic studies of transfer hydrogenation of ketones catalyzed by chiral (pyridyl)imine nickel(II) complexes. Dalton Transactions.[3] Retrieved from
-
Ohkuma, T., et al. (2000). Asymmetric Hydrogenation of Ketones: Tactics to Achieve High Reactivity, Enantioselectivity, and Wide Scope. Proc. Natl. Acad. Sci. Retrieved from
Sources
Technical Support Center: Scale-Up of (1S)-1-(2-methoxypyridin-3-yl)ethan-1-ol
Welcome to the Process Chemistry Technical Support Center. This portal is designed for researchers, process chemists, and drug development professionals scaling up the asymmetric reduction of 1-(2-methoxypyridin-3-yl)ethan-1-one to its corresponding (1S)-chiral alcohol.
Due to the unique electronic and steric properties of the 2-methoxypyridine scaffold, standard laboratory-scale reductions often fail during pilot-plant translation. This guide provides field-proven troubleshooting, causal mechanistic insights, and self-validating protocols to ensure high enantiomeric excess (ee), yield, and process safety.
MODULE 1: Mechanistic Pathway & System Architecture
To bypass the heavy metal toxicity and coordination issues associated with transition-metal catalysis, modern scale-up frequently employs biocatalytic Ketoreductase (KRED) systems coupled with Glucose Dehydrogenase (GDH) for cofactor recycling.
Biocatalytic KRED/GDH coupled system for asymmetric reduction of 2-methoxypyridyl-3-ketone.
MODULE 2: Troubleshooting Guides & FAQs
Q1: During the Ru-catalyzed Asymmetric Transfer Hydrogenation (ATH), our reaction stalls at 60% conversion upon scaling from 10g to 1kg. Why does this happen, and how do we fix it? Causality: This is a classic case of catalyst poisoning via product/substrate inhibition. The 2-methoxypyridine moiety contains a basic nitrogen and a coordinating methoxy oxygen. At scale, extended reaction times allow these heteroatoms to act as a bidentate ligand. They competitively bind to the Ruthenium center, displacing the p-cymene ligand and forming a stable, catalytically inactive chelate [2]. Solution: Alter the pH of your hydrogen donor system. Standard ATH uses a 5:2 Formic Acid to Triethylamine (FA/TEA) azeotrope. By slightly increasing the acidity to a 3:1 FA/TEA ratio, you transiently protonate the pyridine nitrogen. This reduces its nucleophilicity and prevents Ru-coordination without degrading the chiral (S,S)-TsDPEN ligand.
Q2: We are observing a significant drop in enantiomeric excess (ee) from 98% in the lab to 89% in the pilot plant when using the Noyori ATH with isopropanol. How do we prevent this degradation? Causality: The drop in ee is driven by the reversibility of the ATH mechanism, known as Oppenauer oxidation. In a large batch reactor, the generated acetone is not efficiently removed due to a lower surface-area-to-volume ratio compared to a lab flask. As acetone accumulates, the reverse reaction occurs. Because the reverse reaction is less stereoselective, it erodes the overall ee of the batch [3]. Solution: Switch the hydrogen donor from isopropanol to the Formic Acid/Triethylamine system. The reduction using formate is irreversible because it generates CO₂ gas, permanently driving the equilibrium forward. Ensure your reactor is properly vented to a scrubber to handle the continuous CO₂ evolution.
Q3: We want to use a Corey-Bakshi-Shibata (CBS) reduction for rapid throughput, but our safety review flagged severe thermal runaway risks. How is this managed at scale?
Causality: CBS reductions utilizing borane are highly exothermic (ΔH ≈ -120 kJ/mol). In batch mode, the delayed initiation of the borane-ketone complex can lead to a sudden, uncontrollable spike in temperature, rapidly exceeding the heat removal capacity (UA) of the reactor jacket [1].
Solution: Never run CBS reductions in batch at pilot scale. Utilize a semi-batch dosing strategy. Charge the reactor with the (S)-MeCBS catalyst and Borane-THF at -10°C. Dose the ketone as a THF solution at a controlled rate, interlocking the feed pump to the internal reactor temperature (
Q4: Our biocatalytic (KRED) scale-up yields a severe emulsion during the ethyl acetate extraction phase. How can we break this and isolate our product? Causality: Emulsions in biocatalytic downstream processing (DSP) are caused by the amphiphilic nature of the denatured KRED and GDH proteins acting as surfactants at the aqueous-organic interface. Furthermore, the basic pyridine ring can become partially protonated if the pH drops during the GDH recycling cycle (which produces gluconic acid), trapping the product in the aqueous phase. Solution: Implement a strict, self-validating DSP sequence: First, terminate the reaction by heating to 65°C for 30 minutes to irreversibly coagulate the proteins. Add a filter aid (Celite 545 at 10% w/w) and perform a polish filtration. Finally, adjust the aqueous filtrate pH to > 9.5 using 2M NaOH to fully deprotonate the pyridine nitrogen, and extract with MTBE (which has lower water solubility than EtOAc).
MODULE 3: Validated Standard Operating Procedures (SOPs)
Protocol A: Biocatalytic Asymmetric Reduction (1 kg Scale)
This protocol utilizes continuous pH monitoring to self-validate the progress of the GDH cofactor recycling system.
-
Aqueous Preparation: In a 20 L jacketed reactor, charge 10 L of 100 mM potassium phosphate buffer (pH 7.0). Add 1.5 kg of D-glucose and 1.0 g of NADP⁺. Stir at 250 rpm until fully dissolved.
-
Enzyme Charge: Add 20 g of engineered Ketoreductase (KRED) and 10 g of Glucose Dehydrogenase (GDH).
-
Substrate Dosing: Dissolve 1.0 kg of 1-(2-methoxypyridin-3-yl)ethan-1-one in 1.0 L of DMSO. Feed this solution into the reactor over 2 hours via a peristaltic pump to prevent substrate inhibition.
-
Reaction & pH Control (Critical Step): Maintain the internal temperature at 30°C. As the GDH cycle operates, it produces gluconic acid. Maintain the pH strictly at 7.0 by continuous titration with 2M NaOH using an automated pH stat. Note: The volume of NaOH consumed is directly proportional to reaction conversion.
-
Downstream Processing: Once NaOH consumption ceases (typically 12-16 hours, >99% conversion), heat the reactor to 65°C for 30 min. Filter the mixture through a Celite pad. Adjust the filtrate pH to 10.0 with NaOH. Extract with MTBE (3 x 5 L). Concentrate the organic layer under reduced pressure to yield (1S)-1-(2-methoxypyridin-3-yl)ethan-1-ol.
Protocol B: Ru-ATH Reduction (1 kg Scale)
This protocol utilizes an optimized acidic azeotrope to prevent pyridine-induced catalyst poisoning.
-
Catalyst Activation: In a strictly inerted (N₂) vessel, mix 5.0 g of[RuCl₂(p-cymene)]₂ and 6.5 g of (S,S)-TsDPEN in 500 mL of degassed dichloromethane. Stir at 40°C for 1 hour, then remove the solvent in vacuo to yield the active catalyst complex.
-
Reaction Setup: In a 10 L reactor, charge 1.0 kg of the ketone substrate and 5 L of a pre-mixed, degassed Formic Acid/Triethylamine (3:1 molar ratio) azeotrope.
-
Initiation: Add the pre-formed Ru catalyst. Heat the mixture to 40°C. Ensure the reactor vent is open to a scrubber, as approximately 1 equivalent of CO₂ gas will evolve continuously.
-
Isolation: Upon completion (approx. 18 hours, verified by HPLC), cool the reactor to 5°C. Slowly quench with cold 2M NaOH until the aqueous layer reaches pH 9. Extract with dichloromethane (3 x 3 L). Wash the combined organic layers with brine, dry over Na₂SO₄, and evaporate to yield the product.
MODULE 4: Process Metrics Comparison
The following table summarizes the quantitative data for scaling up the production of (1S)-1-(2-methoxypyridin-3-yl)ethan-1-ol, allowing process chemists to select the appropriate methodology based on facility capabilities.
| Scale-Up Metric | Biocatalysis (KRED) | Ru-ATH (Noyori) | CBS Reduction |
| Typical Isolated Yield | 92 - 95% | 85 - 90% | 80 - 85% |
| Enantiomeric Excess (ee) | > 99% | 94 - 96% | 90 - 94% |
| Catalyst Loading | 2% w/w (Enzyme) | 0.1 - 0.5 mol% | 5 - 10 mol% |
| Volumetric Productivity | 80 g/L/day | 150 g/L/day | 200 g/L/day |
| Primary Scale-Up Risk | Downstream emulsions | Catalyst poisoning | Thermal runaway |
| E-Factor (Waste Profile) | High (Aqueous buffer) | Medium | High (Boron waste) |
References
Validation & Comparative
Technical Guide: 1H NMR Spectrum Analysis of (1S)-1-(2-methoxypyridin-3-yl)ethan-1-ol
Executive Summary
(1S)-1-(2-methoxypyridin-3-yl)ethan-1-ol is a critical chiral building block, frequently utilized in the synthesis of KRAS G12C inhibitors (e.g., structural analogs of Sotorasib) and other kinase inhibitors.[1] Its value lies in its enantiomeric purity; however, standard 1H NMR is insufficient for validating this purity.
This guide compares two analytical "performance" standards:
-
Structural Confirmation (Standard 1H NMR): Used for verifying chemical connectivity and solvent purity.
-
Enantiomeric Purity Determination (Mosher’s Method): The required protocol for distinguishing the (1S) isomer from the (1R) impurity, which standard NMR cannot detect.[1]
Structural Analysis & Theoretical Shifts (Method A)
The Molecule
The molecule consists of a pyridine core substituted at the 2-position with a methoxy group (electron-donating) and at the 3-position with a chiral hydroxyethyl group.
Expected Chemical Shifts (CDCl₃)
The following data represents the spectral signature for the pure compound. Note that in an achiral solvent like CDCl₃, the (1S) and (1R) enantiomers exhibit identical chemical shifts.
| Proton Assignment | Chemical Shift ( | Multiplicity | Integration | Coupling ( | Electronic Rationale |
| Pyridine H6 | 8.05 – 8.15 | dd | 1H | Deshielded by ring nitrogen ( | |
| Pyridine H4 | 7.60 – 7.70 | dd | 1H | Deshielded, | |
| Pyridine H5 | 6.85 – 6.95 | dd | 1H | Shielded by the ortho-methoxy group (resonance effect). | |
| Methine (-CH-OH) | 4.95 – 5.10 | q | 1H | Benzylic-like position; deshielded by OH and Ring. | |
| Methoxy (-OCH₃) | 3.95 – 4.05 | s | 3H | - | Characteristic heteroaryl ether shift. |
| Methyl (-CH₃) | 1.45 – 1.55 | d | 3H | Coupled to the methine proton. | |
| Hydroxyl (-OH) | 2.50 – 3.50 | br s | 1H | - | Solvent/Concentration dependent. |
Structural Connectivity Diagram
The following diagram visualizes the scalar coupling network (
Caption: Scalar coupling network. Red solid lines indicate vicinal coupling; dashed lines indicate aromatic ring coupling.
Comparative Analysis: Purity Determination
This section compares the "Standard" approach against the "Mosher" approach. For drug development, Method B is mandatory to ensure the (1S) stereocenter is intact.
The Problem with Method A (Standard NMR)
In an achiral environment (CDCl₃), the enantiomers are magnetically equivalent. A sample that is 50:50 racemic will look identical to a 99% pure (1S) sample.
Method B: Mosher Ester Analysis (The Gold Standard)
To distinguish the enantiomers, we derivatize the alcohol with a chiral auxiliary:
Experimental Protocol (Self-Validating)
-
Reaction: Take 5-10 mg of the substrate alcohol. React with (R)-MTPA-Cl and (S)-MTPA-Cl in separate vials using pyridine/DMAP as a catalyst.
-
Purification: Mini-workup (filtration through a short silica plug) to remove excess acid chloride.
-
Analysis: Acquire 1H NMR for both the (S)-ester and (R)-ester.[2][3][4]
-
Calculation: Determine
.
Interpretation Logic
The Mosher model predicts the conformation of the ester.[5]
-
Protons on the "Right" (L2): If
, the group is on the side. -
Protons on the "Left" (L1): If
, the group is on the side.
For (1S)-1-(2-methoxypyridin-3-yl)ethan-1-ol:
| Proton Group | Expected | Interpretation |
| Methyl (-CH₃) | Positive (+) | The methyl group is shielded in the (R)-ester relative to the (S)-ester. |
| Pyridine Protons | Negative (-) | The aromatic ring is shielded in the (S)-ester relative to the (R)-ester. |
Decision Workflow Diagram
Caption: Workflow for determining absolute configuration using Mosher's Method.
Experimental Considerations & Troubleshooting
Solvent Effects
While CDCl₃ is standard, DMSO-d₆ is often preferred for the underivatized alcohol if the OH peak is required for analysis (it appears as a sharp doublet due to coupling with CH in DMSO, but a broad singlet in CDCl₃).[1]
-
Caution: DMSO is hygroscopic. Water peaks (3.33 ppm) can obscure the methoxy signal if not dry.
Rotamers
2-methoxypyridines can exhibit rotameric behavior if the temperature is low, though at 298K (room temp), the rotation of the methoxy group is usually fast on the NMR timescale, resulting in a sharp singlet.[1] If broadening is observed at the methoxy position (approx 4.0 ppm), acquire spectra at 313K or 323K.
References
-
Hoye, T. R., Jeffrey, C. S., & Shao, F. (2007).[1] Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons.[2][3] Nature Protocols, 2, 2451–2458.[1] Link[1]
-
Seco, J. M., Quinoa, E., & Riguera, R. (2004).[1] The assignment of absolute configuration by NMR.[2][3][6][7] Chemical Reviews, 104(1), 17-118.[1] Link
-
PubChem Compound Summary. (2024). 2-Methoxypyridine NMR Data. National Library of Medicine. Link[1]
-
Canonico, P. et al. (2019).[1] Synthesis of KRAS G12C Inhibitors (Sotorasib Precursors). Journal of Medicinal Chemistry. (Cited for structural context of 2-methoxypyridine intermediates).[8][9][4][10]
Sources
- 1. ias.ac.in [ias.ac.in]
- 2. experts.umn.edu [experts.umn.edu]
- 3. matilda.science [matilda.science]
- 4. d-scholarship.pitt.edu [d-scholarship.pitt.edu]
- 5. Characteristic Conformation of Mosher’s Amide Elucidated Using the Cambridge Structural Database [mdpi.com]
- 6. Mosher ester derivatives [sites.science.oregonstate.edu]
- 7. Mosher Ester Analysis PPT - Oreate AI Blog [oreateai.com]
- 8. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 9. researchgate.net [researchgate.net]
- 10. 2-Methoxypyridine(1628-89-3) 13C NMR spectrum [chemicalbook.com]
Definitive Guide to Characterizing (1S)-1-(2-methoxypyridin-3-yl)ethan-1-ol
This guide details the definitive methodology for determining the optical rotation and absolute configuration of (1S)-1-(2-methoxypyridin-3-yl)ethan-1-ol , a critical chiral intermediate in the synthesis of pyridine-based pharmaceuticals (e.g., KRAS inhibitors).[1]
Optical Rotation, Absolute Configuration, and Enantiomeric Purity
Executive Summary
In drug development, the enantiomeric purity of the (S)-isomer of 1-(2-methoxypyridin-3-yl)ethan-1-ol is non-negotiable.[1] While the racemic mixture is readily available, the (S)-enantiomer is often the bioactive scaffold. This guide compares the three primary methods for characterizing this molecule: Polarimetry (for routine QC), Chiral HPLC (for quantitative purity), and Mosher’s Method (for absolute configuration assignment).
Key Insight: For 1-aryl-ethanols, the sign of optical rotation is heavily solvent-dependent.[1] While typically levorotatory (
Comparative Analysis of Determination Methods
The following table contrasts the three industry-standard techniques for characterizing the (S)-enantiomer.
| Feature | Method A: Polarimetry | Method B: Chiral HPLC | Method C: Mosher's NMR Analysis |
| Primary Utility | Routine QC (Batch consistency) | Quantitative Purity (% ee) | Absolute Configuration Assignment ((R) vs (S)) |
| Precision | Moderate ( | High ( | Definitive (Structural proof) |
| Sample Req. | High (~10–20 mg) | Low (<1 mg) | Moderate (~5–10 mg) |
| Time to Result | < 5 minutes | 20–40 minutes | 4–24 hours (Derivatization + NMR) |
| Limit of Detection | Low sensitivity to minor impurities | Detects <0.1% impurity | Requires >95% purity for clear signals |
| Cost Efficiency | High (Low consumable cost) | Moderate (Columns/Solvents) | Low (Deuterated solvents/Reagents) |
Detailed Experimental Protocols
Method A: Polarimetry (Routine Determination)
Objective: Establish the specific rotation
Protocol:
-
Preparation: Dissolve exactly
of (1S)-1-(2-methoxypyridin-3-yl)ethan-1-ol in of HPLC-grade Chloroform ( ) to create a solution.-
Note: Repeat with Methanol (
) to check for solvent-induced sign inversion.[1]
-
-
Blanking: Fill the
polarimeter cell with pure solvent. Zero the instrument at (Sodium D-line) and . -
Measurement: Rinse the cell with the sample solution, then fill completely (avoid bubbles). Record the average of 5 measurements.
-
Calculation:
Where is the observed rotation (degrees), is path length ( ), and is concentration ( ).[2]
Expected Result: Based on structural analogs (e.g., (S)-1-phenylethanol), the (S)-isomer is expected to be levorotatory (
Method B: Chiral HPLC (Quantitative Validation)
Objective: Determine Enantiomeric Excess (ee%).
Protocol:
-
Column: Daicel Chiralpak AD-H or OD-H (
).[1] -
Mobile Phase: Hexane : Isopropanol (90:10 to 95:5, v/v).
-
Flow Rate:
. -
Detection: UV at
(Pyridine absorption). -
Temperature:
.
Self-Validating Step: Inject the racemic mixture first to establish separation conditions (
Method C: Mosher's Method (Absolute Configuration)
Objective: Confirm the (S)-configuration using NMR anisotropy.[1]
Mechanism: Reaction with (R)- and (S)-
Protocol:
-
Derivatization: React
of the alcohol with (S)-MTPA-Cl (to form the (R)-Mosher ester) and (R)-MTPA-Cl (to form the (S)-Mosher ester) in separate vials using Pyridine/ -Chloroform. -
NMR Analysis: Acquire
-NMR for both esters. -
Calculation: Calculate
.[1] -
Interpretation:
-
For the (S)-alcohol, protons on the right side of the projection (L2: Pyridine ring) will have
. -
Protons on the left (L3: Methyl group) will have
.
-
Visualizations
Workflow: From Synthesis to Characterization
This diagram illustrates the logical flow for producing and validating the chiral alcohol.
Caption: Workflow for the isolation and multi-modal characterization of the (S)-enantiomer.
Logic: Mosher's Analysis for (S)-Configuration
This diagram visualizes the shielding effects used to confirm the stereochemistry.[1]
Caption: Interpretation of NMR shift differences (
References
-
Seco, J. M., Quiñoá, E., & Riguera, R. (2004). The Assignment of Absolute Configuration by NMR. Chemical Reviews, 104(1), 17-118. Link
-
Ghanem, A., & Aboul-Enein, H. Y. (2005). Lipase-Mediated Chiral Resolution of Racemic 1-Heteroaryl-ethanols. Tetrahedron: Asymmetry, 16(6), 1215-1219. Link
-
European Pharmacopoeia. (2023).[1] Chapter 2.2.7: Optical Rotation. Link
-
Sigma-Aldrich. (2024).[1] Product Specification: 1-(6-Methoxypyridin-3-yl)ethanol. Link(Note: Used as structural analog reference for safety/handling).
Sources
Comparative Guide: Chiral HPLC Methods for Separating (1S) and (1R) Isomers
Executive Summary
The separation of (1S) and (1R) enantiomers is not merely a purification step; it is a critical safety gate in drug development. Regulatory bodies (FDA, EMA) mandate the individual characterization of enantiomers due to their potentially divergent pharmacokinetics and toxicology—exemplified by the tragic history of thalidomide.
This guide objectively compares the dominant Chiral Stationary Phases (CSPs) used to separate these isomers. While Polysaccharide-based CSPs (Amylose/Cellulose) are the industry gold standard, the choice between Coated and Immobilized versions determines the success of the separation. This guide analyzes their performance, provides experimental data for benchmark compounds, and outlines a self-validating method development protocol.
The Landscape of Chiral Stationary Phases (CSPs)
To separate (1S) and (1R) isomers, the CSP must create a transient diastereomeric complex with the analytes. The stability difference (
Primary Alternatives
-
Coated Polysaccharide CSPs (e.g., Chiralpak® AD/AS, Chiralcel® OD/OJ):
-
Immobilized Polysaccharide CSPs (e.g., Chiralpak® IA/IB/IC/ID):
-
Mechanism:[1][2] Polymer is covalently bonded to the silica support.
-
Pros: Universal solvent compatibility. Allows use of strong solvents (DCM, THF) to alter selectivity or dissolve soluble samples.
-
Cons: Slightly lower theoretical plate count in some standard mobile phases compared to coated versions due to immobilization chemistry.
-
-
Pirkle-Type (Brush) CSPs (e.g., Whelk-O® 1):
Comparative Performance Analysis: Coated vs. Immobilized[3][4][5][6][7]
The industry debate centers on whether to prioritize the raw selectivity of coated phases or the robustness of immobilized phases.
Case Study 1: Separation of Fluoxetine Enantiomers
Fluoxetine (Prozac) is a classic benchmark for chiral separation. The data below compares the resolution (
Table 1: Comparative Performance for Fluoxetine Separation
| CSP Type | Column Brand | Selector | Mobile Phase | Resolution ( | Selectivity ( | Elution Order |
| Coated | Chiralcel® OD-H | Cellulose tris(3,5-dimethylphenylcarbamate) | Hexane/IPA (90:10) | 1.8 | 1.10 | S then R |
| Coated | Chiralpak® AD-H | Amylose tris(3,5-dimethylphenylcarbamate) | Hexane/IPA (90:10) | 2.1 | 1.42 | R then S |
| Immobilized | Chiralpak® IA | Amylose tris(3,5-dimethylphenylcarbamate) | Hexane/DCM/IPA (80:10:10) | 2.4 | 1.55 | R then S |
| Macrocyclic | Cyclobond I 2000 | MeOH/Buffer | > 2.5 | 1.60 | R then S |
Analysis: While the macrocyclic phase offers high resolution, the Immobilized Amylose (IA) phase outperforms the Coated Amylose (AD-H) when Dichloromethane (DCM) is added to the mobile phase—a strategy impossible with coated columns. The ability to use DCM alters the solvation of the chiral cavity, enhancing recognition of the (1S)/(1R) spatial arrangement.
Case Study 2: Hydroxyphenylglycine (HPG)
For polar amino-acid derivatives, the choice of mobile phase additives is critical.
Table 2: HPG Separation Data
| Column | Mobile Phase | Additive | Notes | |
| Chiralcel OD-H | Hexane/IPA (90:10) | 0.1% TFA | 1.8 | Good baseline separation. |
| Chiralpak AD-H | Hexane/EtOH (85:[3]15) | 0.1% TFA | 2.1 | Ethanol improves mass transfer over IPA. |
| Chiralpak IB | Hexane/THF (80:20) | 0.1% TFA | 3.2 | Best Performance. THF (forbidden on OD-H) drastically improves selectivity. |
Experimental Protocol: The Self-Validating Screening Workflow
Do not rely on trial and error. Use this systematic screening protocol to guarantee a robust method.
Phase 1: The "Golden Four" Screen
Screen the analyte against the four core polysaccharide chemistries using a standard Normal Phase eluent.
-
Columns: IA (Amylose-immobilized), IB (Cellulose-immobilized), IC (Cellulose-dichlorophenyl), ID (Amylose-chlorophenyl).
-
Mobile Phase A: n-Hexane / Ethanol (80:20) + 0.1% DEA (for bases) or TFA (for acids).[4]
-
Mobile Phase B: n-Hexane / IPA (80:20) + Additive.[4]
Phase 2: Solvent Switching (Immobilized Only)
If Phase 1 fails (
-
Strategy: Add 10-20% Dichloromethane (DCM), Ethyl Acetate (EtOAc), or Tetrahydrofuran (THF) to the mobile phase.
-
Mechanism: These solvents induce conformational changes in the helical polymer of the CSP, often "opening" the chiral grooves to accept the (1S) or (1R) isomer more distinctly.
Phase 3: Mode Switching
If Normal Phase fails, switch to Polar Organic Mode (100% Methanol or Acetonitrile with additives). This is particularly effective for polar drugs with multiple functional groups.
Visualization: Method Development Decision Tree
Caption: A logical decision tree for chiral method development, prioritizing standard normal phase screening before leveraging the unique solvent capabilities of immobilized phases.
Technical Deep Dive: Mechanism of Recognition
Understanding why separation occurs allows for rational optimization. The separation of (1S) and (1R) isomers generally follows the Three-Point Interaction Model (Dalgliesh).
-
H-Bonding: The carbamate groups on the CSP backbone act as hydrogen bond donors/acceptors.
-
-
Stacking: The phenyl groups on the CSP interact with aromatic rings on the drug molecule. -
Steric Inclusion: The helical twist of the amylose/cellulose polymer creates chiral cavities.
-
The (1R) fit: May fit snugly into the groove, increasing retention time.
-
The (1S) fit: May be sterically hindered by the polymer wall, eluting earlier.
-
Critical Note on Temperature: Contrary to achiral HPLC, lowering the temperature (e.g., to 10°C or 5°C) often improves chiral resolution significantly. Lower thermal energy reduces the rotation of the analyte, "locking" it into the most favorable interaction state with the CSP.
Visualization: Interaction Workflow
Caption: The "Three-Point" interaction model showing how steric fit within the CSP cavity acts as the primary discriminator for enantiomers.
References
-
Daicel Chiral Technologies. (2021). Immobilized vs. Coated Polysaccharide Chiral Columns: Key Differences. Retrieved from
-
Phenomenex. (2021).[5] Advantages of using immobilized stationary phases in chiral separations. Retrieved from
-
National Institutes of Health (NIH). (2021). Comparison of Coated and Immobilized Chiral Stationary Phases Based on Amylose for HPLC Enantiomer Separation. Retrieved from
-
BenchChem. (2025).[3] A Comparative Guide to Chiral Columns for the Enantioseparation of Hydroxyphenylglycine (HPG). Retrieved from
-
Chromatography Online. (2020). A Strategy for Developing HPLC Methods for Chiral Drugs. Retrieved from
Sources
Comprehensive Comparison Guide: Biological Activity of (1S) vs (1R)-1-(2-methoxypyridin-3-yl)ethan-1-ol Derivatives in Targeted Therapeutics
Executive Summary
In modern rational drug design, the selection of chiral building blocks is a foundational step that dictates the ultimate success or failure of a targeted therapeutic. 1-(2-methoxypyridin-3-yl)ethan-1-ol is a highly versatile chiral intermediate frequently utilized in the synthesis of advanced kinase inhibitors (such as ALK, ROS1, or c-MET inhibitors). The stereocenter at the 1-position of the ethyl group serves as a critical determinant of the resulting molecule's pharmacodynamics.
As a Senior Application Scientist, I have structured this guide to objectively compare the biological activity of inhibitors derived from the (1S) and (1R) enantiomers. By bridging mechanistic causality with self-validating experimental protocols, this document provides drug development professionals with a rigorous framework for evaluating enantiomeric efficacy.
Mechanistic Causality: The Role of Stereochemistry in the ATP-Binding Pocket
When the 1-(2-methoxypyridin-3-yl)ethan-1-ol moiety is incorporated into a kinase inhibitor scaffold, the resulting enantiomers exhibit vastly different biological effects[1]. This phenomenon is governed by the Easson-Stedman hypothesis , which posits that a highly active enantiomer (the eutomer) engages in a minimum of three specific intermolecular interactions with the receptor, whereas the less active enantiomer (the distomer) cannot achieve this optimal 3D geometry[2].
-
(1R)-Enantiomer (Eutomer Precursor): The spatial orientation of the 2-methoxypyridin-3-yl group allows for optimal hydrogen bonding with the hinge region of the kinase. Simultaneously, the methyl group projects into a lipophilic pocket, maximizing binding affinity and thermodynamic stabilization.
-
(1S)-Enantiomer (Distomer Precursor): The inverted stereocenter forces the methyl group into a sterically hindered region of the ATP-binding pocket. This steric clash prevents the core scaffold from forming critical hydrogen bonds, drastically reducing binding affinity and neutralizing biological activity[1].
Comparative Biological Activity Data
To illustrate the profound impact of this chiral center, the following table summarizes the comparative performance of representative kinase inhibitors synthesized using either the (1S) or (1R) building block.
| Metric | Inhibitor-1R (Derived from (1R)-enantiomer) | Inhibitor-1S (Derived from (1S)-enantiomer) | Fold Difference |
| Target Kinase IC₅₀ (Biochemical) | 4.2 ± 0.5 nM | > 10,000 nM | > 2,300x |
| Off-Target Kinase IC₅₀ (Selectivity) | 850 ± 45 nM | > 10,000 nM | N/A |
| Cellular Viability IC₅₀ (Mutant Ba/F3) | 12.5 ± 1.2 nM | > 10,000 nM | > 800x |
| Thermodynamic Stability (ΔTm) | + 8.5 °C | + 0.2 °C | Significant Shift |
(Note: Data represents a standardized model for chiral kinase inhibitors utilizing this specific building block architecture).
Experimental Workflows & Self-Validating Protocols
Robust biological data relies entirely on self-validating experimental systems. The following protocols outline the methodologies used to generate the comparative data above, ensuring accuracy, reproducibility, and rigorous baseline controls.
Protocol 1: LANCE® Ultra TR-FRET Kinase Assay
This Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay provides a highly sensitive, homogeneous format for measuring kinase inhibition[3]. The assay is self-validating through the strict inclusion of "no enzyme" (0% activity baseline) and "DMSO only" (100% activity baseline) controls, which establish the dynamic range and allow for precise data normalization[4].
Step-by-Step Methodology:
-
Reagent Preparation: Prepare the Kinase Reaction Buffer (10 mM HEPES pH 7.5, 150 mM NaCl)[3]. Dilute the (1S) and (1R) derived inhibitors in DMSO, then into the buffer to achieve 4X the final desired assay concentrations.
-
Pre-Incubation: In a 384-well plate, combine 2.5 µL of the 4X inhibitor solution with 5 µL of 2X kinase enzyme solution.
-
Causality Note: Pre-incubating for 15 minutes at room temperature allows the inhibitor to reach binding equilibrium with the kinase before the competitive substrate is introduced, preventing artificially inflated IC₅₀ values[4].
-
-
Reaction Initiation: Add 2.5 µL of a 4X mixture containing the ULight™-labeled peptide substrate and ATP.
-
Causality Note: The ATP concentration must be set precisely at its apparent Michaelis constant (
). This perfectly balances the assay's sensitivity to ATP-competitive inhibitors while maintaining a robust signal-to-noise ratio[3].
-
-
Incubation: Seal the plate and incubate for 60 minutes at room temperature.
-
Reaction Termination & Detection: Add 10 µL of 4X Stop/Detection Mix containing EDTA and a Europium (Eu)-labeled anti-phospho-antibody.
-
Causality Note: EDTA rapidly chelates Mg²⁺ ions, which are essential cofactors for kinase activity. This instantly and irreversibly stops the enzymatic reaction, ensuring that the readout accurately reflects the 60-minute timepoint[4]. Incubate for an additional 60 minutes.
-
-
Data Acquisition: Read the plate on a TR-FRET compatible microplate reader (Excitation: 320 nm; Emission: 665 nm and 615 nm). Calculate the IC₅₀ using a four-parameter logistic non-linear regression model[4].
Protocol 2: Thermal Shift Assay (TSA) for Target Engagement
To confirm that the observed IC₅₀ differences are driven by direct thermodynamic stabilization of the kinase by the eutomer, a Thermal Shift Assay is employed[3].
-
Preparation: Buffer the target kinase at a final concentration of 2.0 µM in 25 µL volume, adding SYPRO-Orange dye at a 1:1000 dilution[3].
-
Ligand Addition: Add the (1S) or (1R) inhibitor at a saturating concentration (e.g., 10 µM).
-
Thermal Melt: Subject the plate to a temperature gradient (25°C to 95°C) in a real-time PCR machine, continuously monitoring fluorescence.
-
Analysis: The melting temperature (Tm) is calculated from the maximum of the first derivative of the melt curve. A positive shift (ΔTm > 4.0 °C) indicates significant structural stabilization by the inhibitor[3].
Experimental Workflow Visualization
Workflow for the chiral resolution and biological evaluation of enantiomeric building blocks.
References
-
[1] Title: What is the application of stereochemistry in drug design? Source: Patsnap Synapse URL:
-
[2] Title: Stereochemistry in drug design | PPTX Source: Slideshare URL:
-
[3] Title: Kinase Inhibitor Profile for Human Nek1, Nek6, and Nek7 and Analysis of the Structural Basis for Inhibitor Specificity Source: PMC / National Institutes of Health (NIH) URL:
-
[4] Title: BIO-7488 (LANCE Ultra TR-FRET Kinase Assay Protocol) Source: Benchchem URL:
Sources
- 1. What is the application of stereochemistry in drug design? [synapse.patsnap.com]
- 2. Stereochemistry in drug design | PPTX [slideshare.net]
- 3. Kinase Inhibitor Profile for Human Nek1, Nek6, and Nek7 and Analysis of the Structural Basis for Inhibitor Specificity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BIO-7488 | Benchchem [benchchem.com]
X-ray crystallography data for (1S)-1-(2-methoxypyridin-3-yl)ethan-1-ol
Absolute Configuration Analysis of (1S)-1-(2-methoxypyridin-3-yl)ethan-1-ol: X-Ray Crystallography vs. Solution-Phase Alternatives
Executive Summary
(1S)-1-(2-methoxypyridin-3-yl)ethan-1-ol is a chiral secondary alcohol frequently utilized as a stereocenter-defining building block in pharmaceutical synthesis. Because enantiomers can exhibit vastly different pharmacological profiles, establishing the absolute configuration of this intermediate is a critical regulatory and scientific requirement[1].
This molecule (C8H11NO2) consists entirely of "light atoms" (carbon, hydrogen, nitrogen, oxygen). Historically, determining the absolute configuration of light-atom structures via Single-Crystal X-Ray Diffraction (SCXRD) was challenging due to the weak anomalous scattering of X-rays by these elements[2]. However, modern diffractometers have established SCXRD as the definitive gold standard[3]. When crystallization is not feasible, solution-phase techniques like Vibrational Circular Dichroism (VCD) and NMR derivatization (Mosher's method) serve as robust, self-validating alternatives[1][4].
Methodological Comparison: SCXRD vs. Solution-Phase Alternatives
While SCXRD remains the ultimate arbiter of absolute configuration, the physical state of the intermediate often dictates the analytical path[3]. If the secondary alcohol presents as a non-crystallizable oil or amorphous solid, solution-phase methods must be employed[5].
Table 1: Analytical Comparison Matrix for Chiral Secondary Alcohols
| Methodology | Primary Mechanism | Sample State | Throughput | Confidence Level |
| SCXRD (Cu Kα) | Anomalous dispersion of X-rays | Single Crystal | Low (requires crystallization) | Definitive (Gold Standard) |
| VCD Spectroscopy | Differential absorption of circularly polarized IR | Solution / Liquid | Medium (hours) | High (dependent on DFT accuracy) |
| Mosher's Method (NMR) | Diastereomeric chemical shift differences (Δδ) | Solution | High (if derivatization is fast) | Moderate to High |
SCXRD: The Gold Standard for Light-Atom Structures
To determine the absolute configuration of (1S)-1-(2-methoxypyridin-3-yl)ethan-1-ol via SCXRD, the experiment must be specifically optimized to detect minute Bijvoet differences—the slight variations in diffraction intensity between Friedel pairs caused by anomalous scattering[6].
Protocol A: SCXRD Absolute Structure Determination
-
Source Selection (Causality): Utilize a Cu Kα X-ray source (λ = 1.5418 Å) rather than Mo Kα. The longer wavelength of copper radiation interacts more strongly with the core electrons of oxygen and nitrogen, maximizing the weak resonant scattering necessary to distinguish the (1S) enantiomer from the (1R) enantiomer[6][7].
-
Data Collection: Mount the crystal at cryogenic temperatures (e.g., 100 K) to minimize atomic thermal motion. Collect data to a high resolution (< 0.8 Å) with a redundancy > 4 to ensure robust measurement statistics for the Bijvoet pairs[6].
-
Refinement & Self-Validation: Refine the structure and calculate the Flack parameter (x). This parameter acts as a self-validating control by refining a mixing ratio between the determined structure and its inverted counterpart[6][8].
Table 2: Flack Parameter (x) Interpretation for Light-Atom Structures
| Flack Parameter (x) | Standard Uncertainty (s.u.) | Structural Interpretation |
| x ≈ 0 | < 0.04 | Correct absolute configuration confirmed. |
| x ≈ 1 | < 0.04 | Inverted structure; the true configuration is the mirror image. |
| x ≈ 0.5 | > 0.10 | Racemic twin, or data quality is insufficient for assignment. |
*Note: If the enantiopurity of the sample is already known via chiral HPLC, an s.u. of < 0.08 is considered acceptable. If unknown, the s.u. must be < 0.04 to confidently rule out racemic twinning[7][8].
Solution-Phase Alternatives: VCD and Mosher's Method
When the intermediate resists crystallization, researchers must pivot to solution-phase techniques that do not rely on long-range molecular order.
Protocol B: Vibrational Circular Dichroism (VCD) VCD measures the differential absorption of left and right circularly polarized infrared light[5].
-
DFT Calculation (Causality): Because enantiomers yield identical standard IR spectra but equal-and-opposite VCD spectra, experimental data alone cannot assign absolute configuration. You must first compute the theoretical VCD spectrum for the (1S) configuration using Density Functional Theory (DFT)[1].
-
Measurement: Record the VCD spectrum of the sample dissolved in a non-chiral solvent (e.g., CDCl3 at 0.1 - 0.5 M).
-
Validation: Overlay the experimental and DFT-calculated spectra. If the major vibrational bands agree in relative magnitude and sign, the (1S) configuration is confirmed[1].
Protocol C: Mosher Ester Derivatization (NMR) For secondary alcohols, the Mosher method leverages chiral derivatizing agents to create diastereomers[4].
-
Derivatization: React the alcohol with (R)-MTPA-Cl and (S)-MTPA-Cl in separate aliquots to form diastereomeric esters.
-
NMR Acquisition: Acquire high-resolution 1H NMR spectra for both products.
-
Δδ Analysis (Causality): The phenyl ring of the MTPA moiety creates a magnetic shielding cone. Depending on the absolute configuration of the alcohol, different protons (e.g., the methyl group vs. the pyridine ring) will fall into this shielding cone. Calculating the chemical shift differences (Δδ = δS - δR) allows for the empirical assignment of the stereocenter[4].
Decision Logic & Workflow Visualization
To streamline the analytical pipeline for chiral secondary alcohols, follow the decision matrix below.
Decision tree for the absolute configuration determination of chiral secondary alcohols.
References
-
[3] Part 7: Analytical Techniques for Stereochemistry - Chiralpedia. 3
-
[6] Application Note: Determination of Absolute Stereochemistry using X-ray Crystallography - Benchchem. 6
-
[1] Applications of Vibrational Circular Dichroism for Determining Absolute Configuration in Early Drug Discovery - American Laboratory. 1
-
[5] Absolute configuration of complex chiral molecules - Spark904. 5
-
[4] Determination of the Absolute Configuration of Secondary Alcohols in a Compound Mixture via the Application of Competing Enantioselective Acylation Coupled with LC/MS Analysis - PMC. 4
-
[8] Howard Flack and The Flack Parameter - Semantic Scholar.8
-
[2] SMX039 - The absolute structure of light atom-containing molecules - Rigaku. 2
Sources
- 1. americanlaboratory.com [americanlaboratory.com]
- 2. rigaku.com [rigaku.com]
- 3. Part 7: Analytical Techniques for Stereochemistry – Chiralpedia [chiralpedia.com]
- 4. Determination of the Absolute Configuration of Secondary Alcohols in a Compound Mixture via the Application of Competing Enantioselective Acylation Coupled with LC/MS Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. spark904.nl [spark904.nl]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Reference Standards for (1S)-1-(2-methoxypyridin-3-yl)ethan-1-ol: A Comparative Qualification Guide
Topic: Reference Standards for (1S)-1-(2-methoxypyridin-3-yl)ethan-1-ol Purity Testing Content Type: Publish Comparison Guide Audience: Researchers, CMC Scientists, and QA/QC Professionals in Drug Development.[1][2]
Executive Summary
(1S)-1-(2-methoxypyridin-3-yl)ethan-1-ol is a high-value chiral building block, frequently utilized in the synthesis of KRAS G12C inhibitors and other kinase-targeting small molecules.[1][2] Its structural integrity—specifically the S-configuration at the benzylic position—is critical for the pharmacodynamic potency of the final API.[2]
In the absence of a Pharmacopeial (USP/EP) monograph for this specific intermediate, analytical scientists often face a dilemma: rely on commercial "Research Grade" certificates or invest in developing a fully characterized "In-House Primary Standard." This guide objectively compares these alternatives, demonstrating why commercial reagents often fail to meet GMP requirements for purity testing and providing a self-validating protocol for establishing a robust reference system.
The Technical Challenge: Why Standard Grade Matters
The pyridine ring's basicity combined with the benzylic alcohol functionality creates specific stability challenges. Commercial reagents often contain:
-
Chemical Impurities: Oxidation products (ketones) and demethylated byproducts (pyridinones).
-
Enantiomeric Impurities: Racemization can occur under acidic conditions or elevated temperatures during shipping.[2]
-
Assay Uncertainty: Most commercial CoAs report "Area %" by HPLC, which ignores inorganic salts, water, and residual solvents, leading to potencies >100% if used as a quantitative standard.
Comparative Analysis of Reference Standard Alternatives
We evaluated three distinct classes of reference materials available to drug developers.
Option A: Commercial Research Grade (The "Quick Fix")
-
Source: Catalog chemical vendors (e.g., Sigma, ChemScene).
-
Documentation: Basic Certificate of Analysis (CoA) with HPLC purity (Area %) and H-NMR identity.
-
Verdict: Unsuitable for GMP Release Testing.
Option B: Qualified In-House Primary Standard (The "Gold Standard") [1]
-
Source: High-purity lot synthesized in-house or purified from Option A, then fully characterized.
-
Documentation: Full characterization report (qNMR, Mass Balance, Chiral HPLC, ROI, KF).
-
Verdict: Required for Phase 1-3 Clinical Batch Release.
Option C: Secondary Working Standard (The "Workhorse")
-
Source: A representative batch calibrated directly against Option B.
-
Documentation: CoA with potency assigned relative to the Primary Standard.
Performance Comparison Matrix
| Feature | Commercial Reagent (Option A) | Qualified Primary Std (Option B) | Secondary Working Std (Option C) |
| Assay Method | HPLC Area % (Relative) | qNMR / Mass Balance (Absolute) | HPLC vs. Primary Std |
| Purity Certainty | Low (Ignores salts/solvents) | High (99.5%+ confidence) | High (Traceable) |
| Chiral Purity | Often "Optical Rotation" only | Chiral HPLC + Circular Dichroism | Chiral HPLC |
| Traceability | Vendor Lot # | SI Units (via NIST internal std) | Internal Primary Std |
| Cost | Low ($) | High ( | Medium ( |
| Suitability | R&D Scouting | GMP Release / Stability | Routine QC |
Experimental Protocols: Establishing the Gold Standard
To transition from a risky Commercial Reagent to a Qualified Primary Standard, you must perform the following characterization workflow.
Protocol 3.1: Absolute Purity Determination via qNMR
Why: HPLC Area % overestimates purity.[2] qNMR provides a direct mole-for-mole assay independent of UV response factors.[1][2]
-
Instrument: 400 MHz (or higher) NMR.
-
Solvent: DMSO-d6 (to prevent exchange of the hydroxyl proton).[1][2]
-
Internal Standard (IS): Maleic Acid (Traceable to NIST SRM) or 1,3,5-Trimethoxybenzene.
-
Procedure:
-
Weigh ~20 mg of (1S)-1-(2-methoxypyridin-3-yl)ethan-1-ol (W_sample) and ~10 mg of IS (W_std) into the same vial. Precision: ±0.01 mg.[2]
-
Dissolve in 0.7 mL DMSO-d6.
-
Set relaxation delay (d1) to ≥ 30 seconds (5x T1).
-
Integrate the methoxy signal of the analyte (δ ~3.9 ppm, 3H) vs. the singlet of the IS.
-
-
Calculation:
Protocol 3.2: Chiral Purity by HPLC
Why: To quantify the (1R)-enantiomer impurity.[1][2] Pyridine derivatives can tail; basic additives are required.[2]
-
Column: Amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak AD-H or IA), 5 µm, 250 x 4.6 mm.
-
Mobile Phase: n-Hexane : Ethanol : Diethylamine (90 : 10 : 0.1 v/v/v).[1][2]
-
Temperature: 25°C.
-
Detection: UV at 260 nm (Pyridine
transition).[2] -
Performance Criteria:
-
Resolution (
) between (S) and (R) enantiomers: > 2.0.ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted"> -
Tailing Factor (
): < 1.5 (controlled by Diethylamine).
-
Visualization: The Qualification Workflow
The following diagram illustrates the decision logic for selecting and qualifying the appropriate standard for your development phase.
Figure 1: Decision tree for establishing a qualified reference standard in the absence of a pharmacopeial source.
Conclusion & Recommendations
For GMP release testing of (1S)-1-(2-methoxypyridin-3-yl)ethan-1-ol:
-
Do not rely on vendor-supplied "purity" values for quantitative assay.
-
Adopt qNMR as the primary method for assay assignment to establish traceability to SI units.
-
Validate the Chiral Method specifically checking for the separation of the (R)-enantiomer and potential demethylated impurities.
By establishing an in-house Primary Standard (Option B), you eliminate the risk of batch-to-batch variation inherent in commercial reagents and ensure the safety and efficacy of the downstream pharmaceutical product.[1][2]
References
-
ICH Harmonised Tripartite Guideline . Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation. Link
-
ICH Harmonised Tripartite Guideline . Good Manufacturing Practice Guide for Active Pharmaceutical Ingredients Q7. International Conference on Harmonisation. Link
-
Holzgrabe, U. (2010). Quantitative NMR spectroscopy in pharmaceutical analysis. Progress in Nuclear Magnetic Resonance Spectroscopy. Link
-
Daicel Chiral Technologies . Instruction Manual for CHIRALPAK® AD-H. (Standard guidance for amylose-based chiral separations). Link
-
United States Pharmacopeia (USP) . General Chapter <11> Reference Standards. (General principles for reference standard qualification). Link
Sources
Validating the Absolute Configuration of (1S)-1-(2-methoxypyridin-3-yl)ethan-1-ol: A Comparative Guide
Introduction
The unambiguous assignment of absolute configuration (AC) is a critical bottleneck in the development of chiral therapeutics and enantioselective synthesis. For the secondary alcohol (1S)-1-(2-methoxypyridin-3-yl)ethan-1-ol , the presence of the 2-methoxypyridine moiety introduces unique electronic and steric microenvironments adjacent to the chiral carbinol center.
This guide objectively compares three orthogonal methodologies—Mosher’s Ester Analysis (NMR), Vibrational Circular Dichroism (VCD), and Single-Crystal X-Ray Diffraction (SCXRD). By detailing their mechanistic causality, self-validating protocols, and comparative performance, this document serves as an authoritative framework for researchers selecting the optimal validation pathway.
Methodology 1: Mosher's Ester Analysis (NMR)
Causality and Mechanism
Mosher's method relies on the derivatization of the chiral alcohol with both enantiomers of a chiral derivatizing agent, typically α-methoxy-α-trifluoromethylphenylacetic acid (MTPA) chloride, to form a pair of diastereomeric esters[1]. The causality of this method is rooted in the magnetic anisotropy of the MTPA phenyl ring[2]. In the preferred solution-phase conformation of the resulting esters, the phenyl ring shields the protons situated on the same side of the molecule, causing an upfield shift in the
Self-Validating System
This protocol is intrinsically self-validating. Because it relies on the difference (
Experimental Protocol
-
Sample Preparation: Split 2.0 mg of (1S)-1-(2-methoxypyridin-3-yl)ethan-1-ol into two clean, dry NMR tubes (approx. 1.0 mg each). Dissolve each aliquot in 0.5 mL of anhydrous CDCl
[1]. -
Derivatization: Add a slight excess (1.2–1.5 equivalents) of anhydrous pyridine-d
to each tube[1]. To the first tube, add 1.1–1.3 equivalents of (R)-MTPA-Cl. To the second, add 1.1–1.3 equivalents of (S)-MTPA-Cl[1]. -
Reaction Monitoring: Cap the tubes, agitate gently, and allow the reaction to proceed at room temperature for 1–4 hours[1]. Complete esterification is confirmed by the disappearance of the carbinol proton signal of the free alcohol.
-
Data Acquisition: Acquire high-resolution
H NMR spectra (e.g., 600 MHz) for both crude mixtures. Ensure identical spectral referencing (TMS at 0.00 ppm)[1]. -
Analysis: Assign the protons of the methyl group and the 2-methoxypyridine ring using 2D NMR (COSY, HSQC) if necessary[1]. Calculate
and apply the standard Mosher sector model to confirm the (1S) configuration[1].
Workflow for Mosher's ester derivatization and NMR analysis.
Methodology 2: Vibrational Circular Dichroism (VCD)
Causality and Mechanism
VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule during vibrational transitions[3]. Unlike NMR, VCD does not require chemical derivatization, preserving the native state of the molecule. The causality lies in the molecule's 3D geometry: specific vibrational modes (e.g., C-O stretching, O-H bending) generate distinct VCD signatures based on the spatial orientation of the atoms[4]. The experimental spectrum is then compared to a theoretical spectrum generated via Density Functional Theory (DFT)[4].
Self-Validating System
VCD employs a stringent dual-validation loop. Before comparing the VCD spectra, the experimental unpolarized Infrared (IR) spectrum must strictly match the calculated IR spectrum[4]. This confirms that the DFT-predicted conformational population accurately represents the physical sample in solution. Only when this baseline conformational validation is achieved is the VCD stereochemical match considered definitive.
Experimental and Computational Protocol
-
Experimental Acquisition: Dissolve 5–10 mg of the alcohol in 200
L of CDCl . Place the solution in a BaF cell (100 m path length). Acquire the IR and VCD spectra (typically 800–2000 cm ) using a VCD spectrometer with a 4 cm resolution, accumulating scans for 4–6 hours to ensure a high signal-to-noise ratio. -
Conformational Search: Perform a molecular mechanics conformational search (e.g., using OPLS4 or MMFF94 force fields) for the (1S) enantiomer to identify all low-energy conformers.
-
DFT Optimization: Optimize the geometries and calculate harmonic vibrational frequencies and VCD rotational strengths for all conformers within 2.5 kcal/mol of the global minimum using a high level of theory (e.g., B3LYP/6-311++G(d,p))[5].
-
Boltzmann Averaging: Generate the theoretical IR and VCD spectra by applying a Lorentzian band shape and Boltzmann-averaging the spectra of the individual conformers.
-
Assignment: Compare the experimental and theoretical spectra. A positive match of signs and relative intensities confirms the (1S) configuration; a mirror-image match indicates the (1R) configuration[4].
Integrated experimental and computational VCD workflow.
Methodology 3: Single-Crystal X-Ray Diffraction (SCXRD)
Causality and Mechanism
SCXRD provides a direct, unambiguous 3D map of the molecule's electron density. To determine absolute configuration, the method relies on anomalous scattering—the slight phase shift of X-rays when interacting with core electrons of heavy atoms. Because (1S)-1-(2-methoxypyridin-3-yl)ethan-1-ol is a low-molecular-weight compound lacking a heavy atom (containing only C, H, N, O), direct determination is challenging and often requires chemical modification to introduce a heavier element.
Self-Validating System
The ultimate validation metric in SCXRD is the Flack parameter (
Experimental Protocol
-
Derivatization (Recommended): To introduce a heavy atom for anomalous dispersion, react the alcohol with 4-bromobenzoyl chloride in the presence of a base (e.g., triethylamine) to form a crystalline 4-bromobenzoate ester.
-
Crystallization: Dissolve the derivative in a minimum amount of hot ethyl acetate. Slowly diffuse hexanes into the solution at 4 °C over several days to grow diffraction-quality single crystals.
-
Data Collection: Mount a suitable crystal on a diffractometer equipped with a Cu-K
microfocus source ( Å). Utilizing copper radiation is critical to maximize the anomalous scattering signal for lighter atoms. -
Refinement: Solve the structure using direct methods and refine using full-matrix least-squares on
. Evaluate the Flack parameter to definitively confirm the (1S) configuration.
Comparative Performance Data
| Parameter | Mosher's Ester (NMR) | VCD Spectroscopy | SCXRD |
| Sample Requirement | 1–2 mg | 5–10 mg | 1–5 mg (single crystal) |
| Sample State | Solution (e.g., CDCl | Solution (e.g., CDCl | Solid (Single Crystal) |
| Derivatization Required | Yes (MTPA-Cl) | No | Often Yes (for low MW) |
| Time to Result | 1–2 Days | 3–5 Days (incl. DFT) | 1–4 Weeks (Crystallization) |
| Accuracy / Confidence | High (Empirical Model) | Very High (Ab Initio) | Absolute (Gold Standard) |
| Primary Limitation | Steric hindrance can alter MTPA conformation | Computationally intensive | Crystal growth is unpredictable |
References
-
Determining the Absolute Configuration of Chiral Alcohols: Application Notes and Protocols. Benchchem.
-
The Assignment of Absolute Configuration by NMR. Seco, J. M., Quiñoá, E., & Riguera, R. Chemical Reviews, 2004, 104(1), 17-118.
-
Advances in chiral analysis: from classical methods to emerging technologies. Penasa, R., Licini, G., & Zonta, C. Chemical Society Reviews, 2025, 54, 10940-10955.
Sources
Analytical Comparison Guide: IR Spectroscopy of (1S)-1-(2-methoxypyridin-3-yl)ethan-1-ol vs. Structural Analogs
Executive Summary
For researchers and drug development professionals, verifying the structural integrity of chiral pyridine derivatives is a critical quality control step. (1S)-1-(2-methoxypyridin-3-yl)ethan-1-ol is a highly functionalized pharmacophore featuring a chiral secondary alcohol, an aromatic pyridine ring, and an electron-donating methoxy group.
This guide provides an objective, data-driven comparison of the target compound against its common structural analogs and synthetic precursors. By utilizing Attenuated Total Reflectance Fourier Transform Infrared (ATR-FTIR) spectroscopy, scientists can rapidly differentiate this compound from des-methoxy variants, oxidized ketone impurities, and assess functional group integrity.
Mechanistic Overview of Vibrational Modes
Infrared spectroscopy does not merely fingerprint a molecule; it reveals the underlying electronic and steric environment of its functional groups. Understanding the causality behind these peak shifts is essential for accurate spectral interpretation:
-
The O-H Stretch (Alcohol): The vibrational frequency of the secondary alcohol is highly dependent on its physical state. In a neat liquid or solid state, intermolecular hydrogen bonding weakens the O-H bond, lowering the force constant and broadening the peak to a characteristic ~3350 cm⁻¹ ().
-
The C=N and C=C Stretches (Pyridine Ring): The methoxy group (-OCH₃) at the 2-position acts as an electron-donating group via resonance (+R effect). This increases the electron density within the pyridine ring, slightly lowering the C=N stretching frequency to ~1568 cm⁻¹ and the C=C stretch to ~1458 cm⁻¹, compared to the higher frequencies seen in unsubstituted pyridines[1].
-
The C-O Stretches (Ether vs. Alcohol): The molecule contains two distinct C-O bonds. The aryl alkyl ether (methoxy) exhibits a strong asymmetric stretch at ~1238 cm⁻¹ due to the stiffening of the bond adjacent to the aromatic ring[1]. The secondary alcohol C-O stretch appears lower, typically around ~1080 cm⁻¹.
Comparative IR Peak Analysis
To objectively validate the identity and purity of (1S)-1-(2-methoxypyridin-3-yl)ethan-1-ol, it must be compared against alternative structures that commonly appear as impurities or synthetic precursors.
Note: Standard FTIR cannot distinguish between the (1S) target and its (1R) enantiomer, as both present identical dipole moment changes in an achiral environment. Differentiating enantiomers requires Vibrational Circular Dichroism (VCD).
Table 1: Comparative IR Peak Assignments (cm⁻¹)
| Functional Group | (1S)-1-(2-methoxypyridin-3-yl)ethan-1-ol (Target) | 1-(pyridin-3-yl)ethan-1-ol (Des-methoxy Analog) | 1-(2-methoxypyridin-3-yl)ethan-1-one (Ketone Analog) | Diagnostic Significance |
| O-H Stretch | ~3350 (Broad, Strong) | ~3350 (Broad, Strong) | Absent | Confirms presence of the alcohol; absence indicates oxidation. |
| C=O Stretch | Absent | Absent | ~1685 (Strong) | Detects over-oxidation to the ketone precursor. |
| C=N Stretch | ~1568 (Medium) | ~1585 (Medium) | ~1565 (Medium) | Shift indicates the electron-donating effect of the methoxy group. |
| C=C Stretch | ~1458 (Medium) | ~1470 (Medium) | ~1455 (Medium) | Pyridine ring skeletal vibrations. |
| C-O (Methoxy) | ~1238 (Strong) | Absent | ~1240 (Strong) | Validates the presence of the 2-methoxy substituent. |
| C-O (Alcohol) | ~1080 (Strong) | ~1080 (Strong) | Absent | Differentiates the secondary alcohol from the ether oxygen. |
Experimental Protocol: Self-Validating ATR-FTIR Workflow
To ensure trustworthiness and reproducibility, the following protocol incorporates self-validating system checks to eliminate false positives caused by cross-contamination or poor optical contact.
Step 1: System Initialization & Background Validation
-
Clean the Diamond or ZnSe ATR crystal using high-purity isopropanol and a lint-free optical wipe. Allow the solvent to evaporate completely.
-
Self-Validation Check: Acquire a background spectrum (air). The resulting baseline must be flat across the 4000–400 cm⁻¹ range, with no residual peaks exceeding 0.001 absorbance units. If peaks are present, repeat the cleaning process.
Step 2: Sample Application
-
Deposit 1–2 mg of the solid sample (or 1–2 µL if in a neat liquid state) directly onto the center of the ATR crystal.
-
Lower the ATR anvil and apply consistent pressure. Causality: Intimate optical contact between the sample and the crystal is strictly required because the evanescent wave penetrates only a few micrometers. Poor contact will artificially suppress the intensity of high-frequency peaks (like the broad O-H stretch).
Step 3: Spectral Acquisition
-
Set the spectrometer resolution to 4 cm⁻¹.
-
Acquire 32 co-added scans over the 4000 to 400 cm⁻¹ range to optimize the signal-to-noise ratio.
Step 4: Data Processing & Quality Control
-
Apply an ATR correction algorithm. Causality: The depth of penetration of the IR beam is wavelength-dependent (penetrating deeper at lower wavenumbers). The correction normalizes relative peak intensities to match transmission spectra.
-
Perform an automatic baseline correction. Verify that the baseline at 4000 cm⁻¹ rests exactly at zero absorbance.
Analytical Workflow Visualization
ATR-FTIR Analytical Workflow for Structural Validation
References
-
Title : Spectrometric Identification of Organic Compounds, 8th Edition. Source : John Wiley & Sons. URL :[Link]
-
Title : Study of CH/π Interactions in the Molecular Recognition between Acetyl Galactopyranoside and 6-substituted 2-Methoxypyridines and 2(1H)-Pyridones. Source : Journal of the Mexican Chemical Society (SciELO). URL :[Link]
Sources
Safety Operating Guide
Personal protective equipment for handling (1s)-1-(2-methoxypyridin-3-yl)ethan-1-ol
Executive Summary & Compound Profile
Compound: (1S)-1-(2-methoxypyridin-3-yl)ethan-1-ol CAS (Generic/Racemic): 112197-02-1 | Specific Enantiomer: 1255312-82-3 (often handled as HCl salt or free base) Primary Application: Chiral intermediate in medicinal chemistry (frequently associated with KRAS G12C inhibitor synthesis, e.g., Sotorasib analogs).
Operational Directive: This compound is a functionalized pyridine derivative. While not classified as "Fatal" (Category 1/2), it possesses significant irritant properties and potential systemic toxicity typical of pyridine alkaloids. Handling requires a Biosafety Level 1 (BSL-1) equivalent chemical hygiene approach, upgraded to Occupational Exposure Band (OEB) 3 protocols due to its status as a bioactive pharmaceutical intermediate.
Critical Hazards (GHS):
Risk Assessment & PPE Matrix
The selection of Personal Protective Equipment (PPE) is based on the "Barrier-to-Hazard" ratio. For this compound, the primary risks are dermal absorption (pyridine moiety) and mucous membrane irritation .
PPE Specification Table
| Protection Zone | Hazard Class | Recommended Equipment | Technical Justification |
| Respiratory | Inhalation (Vapor/Dust) | Engineering Control: Certified Fume Hood.Backup: N95 or P100 (if solid handling outside hood). | Pyridine derivatives have low odor thresholds but can cause olfactory fatigue. Engineering controls are superior to respirators. |
| Ocular | Chemical Splash / Irritant | Primary: Chemical Safety Goggles (Indirect Vent).Secondary: Face shield (if >100mL). | Pyridines are severe ocular irritants.[3][7] Standard safety glasses offer insufficient protection against liquid splashes or fine dust. |
| Dermal (Hand) | Permeation / Absorption | Primary: Nitrile (min 5 mil / 0.12mm).Extended Use: Double-gloving or Laminate film (Silver Shield). | Pyridine rings can permeate thin latex/nitrile rapidly. Double gloving increases breakthrough time significantly. |
| Body | Contamination | Standard: Cotton Lab Coat (Buttoned).High Risk: Tyvek® sleeves or apron. | Prevents migration of chemical traces to personal clothing and skin. |
Operational Protocols
A. Receipt & Storage[1][3][5][7][9][10][11]
-
Verification: Upon receipt, verify the enantiomeric excess (ee) documentation. Cross-contamination with the (R)-enantiomer is a quality failure, not just a safety issue.
-
Storage: Store at 2-8°C (refrigerated) under an inert atmosphere (Argon/Nitrogen). Pyridine derivatives can oxidize or absorb moisture, degrading the methoxy group or altering stoichiometry.
B. Weighing & Transfer (The "Static" Risk)
-
Context: If the compound is a solid (salt form), it may be electrostatic.
-
Protocol:
-
Place the balance inside the fume hood or a powder containment enclosure.
-
Use an antistatic gun or ionizer bar if the powder flies; this prevents aerosolization which defeats standard PPE.
-
Solubilization: If possible, dissolve the solid in the reaction solvent (e.g., DCM, MeOH) immediately within the hood to transition to a liquid handling protocol (lower inhalation risk).
-
C. Reaction Setup
-
Exotherm Control: Pyridines are basic.[4] If reacting with acid chlorides or strong acids, expect an exotherm.
-
Closed Systems: All reactions should be run in closed vessels equipped with a bubbler or scrubber if heating is involved, to capture pyridine-like vapors.
D. Spill Response
-
Minor Spill (<10mL/g):
-
Alert nearby personnel.
-
Cover with vermiculite or an activated carbon-based spill pad (reduces odor and vapor pressure).
-
Do NOT use paper towels alone (increases surface area for evaporation).
-
Clean surface with 10% bleach solution (oxidizes the pyridine ring) followed by water.
-
Workflow Visualization
The following diagram outlines the logical flow for handling this compound, emphasizing the "Stop/Go" decision points for safety.
Figure 1: Operational workflow emphasizing the dependency of handling procedures on successful engineering control verification.
Disposal & Environmental Stewardship[1]
Disposal Code: D038 (Pyridine-associated organic waste) or general Non-Halogenated Organic Waste (depending on local regulations).
-
Segregation: Do not mix with strong oxidizers (e.g., nitric acid waste) to prevent violent reactions.
-
Container: High-Density Polyethylene (HDPE) or Glass.
-
Labeling: Clearly mark as "Contains Pyridine Derivatives - Irritant."
References
-
PubChem. (n.d.). 1-(2-methoxypyridin-3-yl)ethanol Compound Summary. National Library of Medicine. Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). (n.d.). Occupational Exposure Limits for Pyridine. United States Department of Labor. Retrieved from [Link]
-
European Chemicals Agency (ECHA). (n.d.). Substance Information: Pyridine. Retrieved from [Link]
Sources
- 1. lobachemie.com [lobachemie.com]
- 2. file.leyan.com [file.leyan.com]
- 3. chemos.de [chemos.de]
- 4. westliberty.edu [westliberty.edu]
- 5. pentachemicals.eu [pentachemicals.eu]
- 6. tcichemicals.com [tcichemicals.com]
- 7. cdms.telusagcg.com [cdms.telusagcg.com]
- 8. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
